Product packaging for Guaiacylglycerol-beta-guaiacyl ether(Cat. No.:CAS No. 7382-59-4)

Guaiacylglycerol-beta-guaiacyl ether

Katalognummer: B1235921
CAS-Nummer: 7382-59-4
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: PPZSOILKWHVNNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Guaiacylglycerol-beta-guaiacyl ether is a glycerol ether in which guaiacyl and guaiacylglycerol subunits are joined by an arylglycerol-beta-aryl (beta-O-4) linkage. It is functionally related to a guaiacol.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O6 B1235921 Guaiacylglycerol-beta-guaiacyl ether CAS No. 7382-59-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZSOILKWHVNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7382-59-4
Record name 7382-59-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Guaiacylglycerol-β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric lignin (B12514952) model compound that represents the most abundant linkage in lignin, the β-O-4 aryl ether bond. Its structure consists of two guaiacyl units linked by a glycerol (B35011) ether bridge.[1] As a key model compound, GGE is instrumental in research focused on lignin depolymerization and valorization, biofuel production, and the development of novel therapeutics targeting lignin-rich biomass. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and visualizations.

Chemical and Physical Properties

Guaiacylglycerol-β-guaiacyl ether is a white to off-white crystalline powder.[2] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₇H₂₀O₆[3]
Molecular Weight 320.34 g/mol [3]
Melting Point 97.5-98.5 °C[4]
Boiling Point (Predicted) 530.7±50.0 °C[4]
Density (Predicted) 1.214±0.06 g/cm³[4]
CAS Number 7382-59-4[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of Guaiacylglycerol-β-guaiacyl ether is heavily reliant on NMR spectroscopy. Below are the assigned chemical shifts for ¹³C NMR in CDCl₃.

Atom IDAuthor NomenclatureChemical Shift (ppm)
C1OMe55.86
C2OMe55.94
C10G60.75
C17A72.78
C16B87.02
C9A2108.81
C5B2112.19
C8A5114.31
C6B5118.90
C7A6119.50
C4B6121.28
C3B4122.51
C15A1133.02
C12A4145.47
C11A3146.73
C14B1148.43
C13B3151.40

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse010041.[4]

¹H NMR spectra are also crucial for structural confirmation, though a consolidated table of chemical shifts and coupling constants is context-dependent based on the solvent and specific isomeric form (erythro/threo). Researchers are advised to consult primary literature for detailed ¹H NMR data corresponding to their specific experimental conditions.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for identifying Guaiacylglycerol-β-guaiacyl ether and its degradation products. The electron ionization (EI) mass spectrum of the parent compound is characterized by a molecular ion peak and several key fragment ions.

m/zPutative Fragment
320[M]⁺
153
150
124

Data sourced from PubChem CID 6424189.[3]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl ether

The synthesis of Guaiacylglycerol-β-guaiacyl ether is a multi-step process that begins with guaiacol (B22219) as the starting material. The following is a consolidated five-step protocol based on established methodologies.[1][7][8][9][10][11][12]

Step 1: Synthesis of 4-Acetyl-guaiacol

  • To a solution of guaiacol (0.1 mmol) and anhydrous ZnCl₂ (0.125 mmol) in acetic acid (125 mL), add acetic anhydride (B1165640) (0.11 mmol) dropwise over 30 minutes at room temperature.[1]

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After cooling to room temperature, remove the acetic acid under reduced pressure.[1]

  • Quench the residue with water (300 mL) and extract the product.[1]

  • Recrystallize the crude product from n-hexane to yield 4-acetyl-guaiacol.[1]

Step 2: Bromination of 4-Acetyl-guaiacol

  • Dissolve 4-acetyl-guaiacol in a suitable solvent such as a biphasic mixture of dichloromethane (B109758) and water.

  • Add N-bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile).

  • Reflux the mixture while irradiating with a light source (e.g., a sun lamp) to initiate the bromination at the alpha-position of the acetyl group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(α-bromoacetyl)-guaiacol.

Step 3: Condensation of 4-(α-bromoacetyl)-guaiacol with Guaiacol

  • Prepare guaiacol sodium by dissolving sodium (7.0 g) in ethanol (B145695) followed by the slow addition of guaiacol (30.0 g) at 45 °C.

  • Evaporate the solution in a vacuum to obtain a white solid of guaiacol sodium.

  • Add a solution of 4-(α-bromoacetyl)-guaiacol (5.0 g) in dry N,N-dimethylformamide (DMF) to a stirred solution of guaiacol sodium.

  • Stir the mixture for 30 minutes and then pour it into ice water.

  • Acidify the solution to pH 3.0 with 5% hydrochloric acid to precipitate the product, 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol.

Step 4: Hydroxymethylation of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol

  • To a solution of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol (3.0 g) in ethanol, add anhydrous potassium carbonate (2.5 g) and formaldehyde (B43269) (40 mL).

  • Stir the mixture for 3 hours at 55 °C.

  • Pour the mixture into water and acidify to pH 3.0 with 5% hydrochloric acid.

  • Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to yield 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.

Step 5: Reduction to Guaiacylglycerol-β-guaiacyl ether

  • Add sodium borohydride (B1222165) (0.3 g) to a solution of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol (1.0 g) in 100 mL of 0.1 M sodium hydroxide (B78521) under a nitrogen atmosphere.[8][10][11]

  • Stir the mixture for 10 hours.[8]

  • Acidify to pH 3.0 with 5% hydrochloric acid.[8]

  • Extract the product with dichloromethane, wash with distilled water, and dry over anhydrous sodium sulfate.[8]

  • Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to obtain Guaiacylglycerol-β-guaiacyl ether as a slightly yellow oil.[8]

Analytical Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is employed to study the thermal degradation of Guaiacylglycerol-β-guaiacyl ether.

  • Place approximately 0.5 mg of the sample into a pyrolysis unit.

  • Set the pyrolysis temperature (e.g., ranging from 200 °C to 800 °C) and time (e.g., 15 seconds).

  • Purge the pyrolysis products with high purity helium into the gas chromatograph.

  • Separate the products on a suitable capillary column (e.g., HP-5MS).

  • Use a temperature program for the GC oven to elute the compounds (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 10 °C/min).

  • Detect and identify the fragments using a mass spectrometer operating in electron impact (EI) ionization mode.

Enzymatic Degradation and Product Analysis

This protocol is used to investigate the biodegradation of Guaiacylglycerol-β-guaiacyl ether.

  • Prepare a reaction mixture containing Guaiacylglycerol-β-guaiacyl ether as the substrate in a suitable buffer.

  • Initiate the reaction by adding the enzyme of interest (e.g., laccase from Bacillus amyloliquefaciens CotA).

  • Incubate the reaction under optimal conditions (temperature, pH, and time).

  • Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracted products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the degradation products.

Reactivity and Degradation Pathways

Pyrolysis Pathway

The thermal decomposition of Guaiacylglycerol-β-guaiacyl ether proceeds through two primary pathways: Cβ-O homolysis and a concerted decomposition mechanism.[13] At lower temperatures, Cβ-O homolysis is the dominant reaction, leading to the formation of guaiacol as the major product. As the temperature increases, the concerted decomposition pathway becomes more significant, yielding a variety of phenolic compounds, including 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde.[13]

Pyrolysis_Pathway GGE Guaiacylglycerol-beta-guaiacyl ether LowTemp Low Temperature GGE->LowTemp Heat HighTemp Moderate to High Temperature GGE->HighTemp Heat Homolysis Cβ-O Homolysis LowTemp->Homolysis HighTemp->Homolysis Concerted Concerted Decomposition HighTemp->Concerted Guaiacol Guaiacol Homolysis->Guaiacol Phenols Various Phenolic Compounds (e.g., 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde) Concerted->Phenols

Pyrolysis pathways of this compound.
Enzymatic Degradation Pathway by Bacillus amyloliquefaciens CotA

The laccase enzyme CotA from Bacillus amyloliquefaciens has been shown to effectively degrade Guaiacylglycerol-β-guaiacyl ether. The degradation process involves the cleavage of the β-O-4 ether bond and oxidation at the Cα position of the glycerol side chain.[7] This enzymatic reaction leads to the formation of several smaller aromatic compounds.

Enzymatic_Degradation GGE This compound Cleavage β-O-4 Bond Cleavage & Cα Oxidation GGE->Cleavage Enzymatic Action Enzyme Bacillus amyloliquefaciens CotA (Laccase) Enzyme->Cleavage Products Degradation Products: - Guaiacol - 3-(4-hydro-3-methoxyphenyl)-3-oxo-propanol - 4-hydro-3-methoxy acetophenone - 4-vinylguaiacol Cleavage->Products

References

The Linchpin of Lignin: A Technical Guide to the Role and Analysis of β-O-4 Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), the second most abundant terrestrial biopolymer after cellulose, provides structural integrity to plant cell walls. Its complex, amorphous structure, a result of the oxidative polymerization of monolignols, presents both challenges and opportunities for valorization. Central to this complexity is the prevalence of various intermolecular linkages, among which the β-O-4 (beta-aryl ether) linkage is the most abundant and arguably the most significant. This technical guide provides an in-depth exploration of the pivotal role of β-O-4 linkages in the structure of lignin, detailing their formation, quantification, and the experimental protocols essential for their study. Understanding the characteristics of these linkages is paramount for developing efficient lignin depolymerization strategies, which are crucial for the production of biofuels, platform chemicals, and novel materials.

The Central Role of β-O-4 Linkages in Lignin's Architecture

The β-O-4 linkage is an ether bond connecting the β-carbon of one phenylpropanoid unit to the phenolic oxygen at the 4-position of an adjacent unit. Its prevalence is a defining feature of lignin's structure, though its abundance varies depending on the plant source.

Data Presentation: Abundance of β-O-4 Linkages

The frequency of β-O-4 linkages is a critical parameter in determining the reactivity and suitability of lignin for various applications. The following table summarizes the typical abundance of these linkages in different types of lignin.

Lignin SourceMonolignol CompositionTypical Abundance of β-O-4 Linkages (% of total linkages)References
Softwood (e.g., Pine, Spruce)Primarily Guaiacyl (G) units45 - 50%[1]
Hardwood (e.g., Birch, Poplar)Guaiacyl (G) and Syringyl (S) units50 - 65%[2][3]
Grasses (e.g., Switchgrass)Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H) units35 - 80% (Varies significantly with species and tissue type)[4]

The higher proportion of β-O-4 linkages in hardwood lignin, which is rich in syringyl units, contributes to its relative ease of delignification compared to softwood lignin.[2] The chemical lability of the β-O-4 ether bond, with a bond dissociation energy (BDE) of approximately 274.0 kJ mol⁻¹, makes it a primary target for cleavage in lignin depolymerization processes.[5]

Lignin Biosynthesis and the Formation of β-O-4 Linkages

The formation of β-O-4 linkages is a key step in the radical polymerization of monolignols. This process begins with the biosynthesis of monolignols—p-coumaryl, coniferyl, and sinapyl alcohols—from phenylalanine. These monolignols are then transported to the cell wall, where they are oxidized by peroxidases and laccases to form resonance-stabilized phenoxy radicals. The subsequent coupling of these radicals leads to the formation of the various linkages found in lignin.

Signaling Pathway: Monolignol Biosynthesis

The following diagram illustrates the generalized pathway for the biosynthesis of the three main monolignols.

Monolignol_Biosynthesis cluster_phenylalanine Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway PAL Phenylalanine Ammonia-Lyase (PAL) C4H Cinnamate 4-Hydroxylase (C4H) C3H p-Coumarate 3-Hydroxylase (C3H) COMT Caffeic Acid O-Methyltransferase (COMT) F5H Ferulate 5-Hydroxylase (F5H) COMT2 5-Hydroxyferulate O-Methyltransferase (COMT) FourCL 4-Coumarate: CoA Ligase (4CL) CCR Cinnamoyl-CoA Reductase (CCR) CAD Cinnamyl Alcohol Dehydrogenase (CAD) Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Caffeoyl_CoA Caffeoyl_CoA Caffeic_Acid->Caffeoyl_CoA 4CL Five_Hydroxyferulic_Acid Five_Hydroxyferulic_Acid Ferulic_Acid->Five_Hydroxyferulic_Acid F5H Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL Sinapic_Acid Sinapic_Acid Five_Hydroxyferulic_Acid->Sinapic_Acid COMT2 Sinapoyl_CoA Sinapoyl_CoA Sinapic_Acid->Sinapoyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Caffealdehyde Caffealdehyde Caffeoyl_CoA->Caffealdehyde CCR Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_Alcohol p_Coumaryl_Alcohol p_Coumaraldehyde->p_Coumaryl_Alcohol CAD Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Sinapyl_Alcohol Sinapyl_Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD Lignin_Polymerization Monolignol Monolignol (e.g., Coniferyl Alcohol) Oxidation Oxidation (Peroxidase/Laccase) Monolignol->Oxidation Radical Monolignol Radical (Resonance Structures) Oxidation->Radical Coupling Radical Coupling (β-O-4) Radical->Coupling Lignin_Polymer Growing Lignin Polymer (with phenolic end-group) Lignin_Polymer->Coupling Lignin_Elongated Elongated Lignin Polymer (with new β-O-4 linkage) Coupling->Lignin_Elongated Lignin_Analysis_Workflow Sample Lignin Sample (e.g., Milled Wood Lignin) NMR_Analysis 2D HSQC NMR Analysis Sample->NMR_Analysis Degradative_Methods Degradative Methods Sample->Degradative_Methods Quantification Quantification of β-O-4 Linkages NMR_Analysis->Quantification Thioacidolysis Thioacidolysis Degradative_Methods->Thioacidolysis DFRC DFRC Degradative_Methods->DFRC GC_MS GC-MS Analysis of Monomers Thioacidolysis->GC_MS DFRC->GC_MS GC_MS->Quantification Structural_Info Detailed Structural Information Quantification->Structural_Info

References

An In-depth Technical Guide to the Biological Significance of Guaiacylglycerol-β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacylglycerol-β-guaiacyl ether (GGE) is a prominent dimeric lignin (B12514952) model compound that embodies the most common linkage in native lignin, the β-O-4 aryl ether bond. This structural characteristic makes it an indispensable tool for researchers studying the intricate mechanisms of lignin biodegradation and chemical depolymerization. While its primary significance lies in the field of biomass valorization and biofuel research, its phenolic structure suggests potential for broader biological activities. This technical guide provides a comprehensive overview of the synthesis, metabolism, and known biological functions of GGE. It details experimental protocols for its synthesis and degradation analysis and outlines methodologies for assessing its potential antioxidant, anti-inflammatory, and cytotoxic effects. Although direct quantitative data on these latter activities are limited in current literature, this guide equips researchers with the necessary protocols to explore these underexplored facets of this important biomolecule.

Introduction

Lignin, a complex aromatic polymer, constitutes a significant and underutilized component of lignocellulosic biomass. Its valorization into biofuels and value-added chemicals is a cornerstone of developing sustainable biorefineries. The β-O-4 aryl ether linkage is the most abundant intermolecular bond in lignin, accounting for approximately 50-60% of all linkages. Guaiacylglycerol-β-guaiacyl ether (GGE) serves as a crucial model compound, representing this key structural motif.[1] Its use allows for detailed investigations into the enzymatic and chemical cleavage of the β-O-4 bond, providing insights applicable to the breakdown of complex lignin polymers.[1] While its role as a model compound is well-established, the inherent phenolic and guaiacyl moieties of GGE suggest potential for other biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects, which are common among phenolic compounds. This guide aims to consolidate the current knowledge on GGE, providing both established data and the experimental frameworks needed to further investigate its biological significance.

Synthesis and Characterization

The synthesis of guaiacylglycerol-β-guaiacyl ether is a multi-step process typically starting from guaiacol (B22219). Several synthetic routes have been reported, with a common strategy involving the formation of a key intermediate, 4-(α-bromoacetyl)-guaiacol, followed by condensation with another guaiacol molecule.

Experimental Protocol: Synthesis of Guaiacylglycerol-β-guaiacyl ether

A widely adopted synthetic method involves five main reaction steps starting from guaiacol.[2][3]

  • Acetylation of Guaiacol: Guaiacol is first acetylated to form 4-acetyl-guaiacol.

  • Bromination: The 4-acetyl-guaiacol is then brominated to yield 4-(α-bromoacetyl)-guaiacol. This compound serves as a key electrophilic intermediate.

  • Condensation: The 4-(α-bromoacetyl)-guaiacol is condensed with a second molecule of guaiacol in the presence of a base to form 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol. This step creates the characteristic β-O-4 ether linkage.

  • Hydroxymethylation: The resulting ketone is then reacted with formaldehyde (B43269) in a condensation reaction to introduce a hydroxymethyl group, forming 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.

  • Reduction: Finally, the ketone is reduced using a reducing agent like sodium borohydride (B1222165) to yield the target compound, guaiacylglycerol-β-guaiacyl ether.[2]

The final product is typically purified by column chromatography.[2]

Characterization

The structure of the synthesized guaiacylglycerol-β-guaiacyl ether is confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 2D-NMR (such as HSQC) are used to elucidate the detailed chemical structure and confirm the presence of the β-O-4 linkage and the guaiacyl and glycerol (B35011) moieties.[2][4]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to aid in structural confirmation.[5]

The workflow for the synthesis and characterization of GGE is depicted in the diagram below.

GGE_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Guaiacol Guaiacol Step1 Acetylation Guaiacol->Step1 Intermediate1 4-Acetyl-guaiacol Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 4-(α-bromoacetyl)-guaiacol Step2->Intermediate2 Step3 Condensation Intermediate2->Step3 Intermediate3 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol Step3->Intermediate3 Step4 Hydroxymethylation Intermediate3->Step4 Intermediate4 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 GGE Guaiacylglycerol-β-guaiacyl ether Step5->GGE Purification Column Chromatography GGE->Purification NMR NMR Spectroscopy (1H, 2D) Purification->NMR MS Mass Spectrometry Purification->MS

Workflow for the synthesis and characterization of GGE.

Biological Significance: Metabolism and Degradation

The primary biological significance of guaiacylglycerol-β-guaiacyl ether lies in its role as a substrate for enzymes involved in lignin degradation. Understanding how microorganisms and their enzymes break down this model compound is crucial for developing efficient biorefinery processes.

Enzymatic Degradation

Various microorganisms, including bacteria and fungi, produce enzymes capable of cleaving the β-O-4 ether bond of GGE. Laccases and peroxidases are among the most studied enzymes in this context.

Laccases, a type of multi-copper oxidase, can oxidize phenolic compounds, including GGE. The degradation often proceeds more efficiently in the presence of small molecule mediators, such as syringaldehyde, acetosyringone, and methyl syringate, which act as electron shuttles.[6][7] The degradation of GGE by a laccase-mediator system (LMS) can lead to both the cleavage of the β-O-4 bond and Cα-oxidation.[6]

Quantitative Data on Laccase-Mediated Degradation of GGE

MediatorGGE Degradation (%)GGE Polymerization (%)Reference
ABTS7.626.9[6]
Syringaldehyde9.335.7[6]
Acetosyringone9.923.5[6]
Methyl Syringate10.821.8[6]
Laccase alone4.633.3[6]

Table 1: Degradation and polymerization of GGE by Trametes versicolor laccase with different mediators.[6]

This protocol is adapted from the study by Feng et al. (2021).[6]

  • Reaction Setup: Prepare a reaction mixture containing GGE (e.g., 1 mM), a mediator (e.g., syringaldehyde, 0.1 mM), and laccase (e.g., 0.1 U/mL) in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., methanol).

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer to quantify the remaining GGE and identify degradation products.

The proposed pathway for laccase-mediated degradation of GGE is illustrated below.

Laccase_Degradation_Pathway GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Laccase Laccase + Mediator GGE->Laccase Oxidized_GGE Oxidized GGE Intermediate Laccase->Oxidized_GGE Cleavage β-O-4 Cleavage Oxidized_GGE->Cleavage Oxidation Cα-Oxidation Oxidized_GGE->Oxidation Polymerization Polymerization Oxidized_GGE->Polymerization Cleavage_Products Guaiacol + Guaiacylglycerol Cleavage->Cleavage_Products Oxidation_Products Oxidized Monomers/Dimers Oxidation->Oxidation_Products Polymer Polymerized Products Polymerization->Polymer

Proposed pathways for the laccase-mediated transformation of GGE.
Thermal and Chemical Degradation

GGE is also extensively used to study the thermal and chemical degradation of lignin. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a common technique to investigate its thermal decomposition pathways. At lower temperatures, the primary pyrolysis product is guaiacol, resulting from the homolysis of the Cβ-O bond.[2] At higher temperatures, a more complex mixture of phenolic compounds is produced.[2] The stability of GGE has also been evaluated under various pH conditions and in subcritical water, providing baseline data for hydrothermal liquefaction processes.[8]

Quantitative Data on GGE Degradation under Subcritical Water Treatment

Temperature (°C)GGE Conversion (%)Reference
150Partial[8]
200~100[8]
250~100[8]

Table 2: Conversion of GGE after 1 hour of treatment in subcritical water.[8]

Potential Biological Activities and Therapeutic Applications

While the majority of research on GGE has focused on its role as a lignin model, its chemical structure, featuring phenolic hydroxyl groups, suggests potential for a range of biological activities relevant to drug development. However, there is a notable lack of direct quantitative data for GGE in many standard biological assays. The following sections outline the protocols that would be employed to investigate these potential activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.

  • Preparation: Prepare a stock solution of GGE in a suitable solvent (e.g., methanol (B129727) or DMSO). Also, prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add various concentrations of the GGE solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of GGE required to scavenge 50% of the DPPH radicals) can be determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating inflammatory signaling pathways. A related compound, threo-guaiacylglycerol (B1142452) beta-coniferyl ether, has been shown to inhibit nitric oxide production, a key inflammatory mediator.[9]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of GGE for a short period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the cells for a longer period (e.g., 24 hours).

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

The general workflow for assessing the anti-inflammatory activity of a compound is shown below.

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_results Results Cell_Culture Culture RAW 264.7 Cells Seeding Seed cells in 96-well plate Cell_Culture->Seeding Pretreatment Pre-treat with GGE Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Assay Nitric Oxide (Griess) Assay Stimulation->NO_Assay MTT_Assay Cytotoxicity (MTT) Assay Stimulation->MTT_Assay IC50 Calculate IC50 NO_Assay->IC50 MTT_Assay->IC50

General workflow for assessing anti-inflammatory activity.
Cytotoxicity and Potential Anticancer Activity

Evaluating the cytotoxicity of a compound is a critical step in drug development. The MTT assay is a widely used method to assess cell viability.

  • Cell Seeding: Seed a chosen cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of GGE and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Modulation of Cellular Signaling Pathways

The biological effects of compounds are often mediated through their interaction with specific cellular signaling pathways. Key inflammatory pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While no studies have directly implicated GGE in modulating these pathways, its phenolic structure makes them plausible targets. Investigating the effect of GGE on the activation of key proteins in these pathways (e.g., phosphorylation of p65 in the NF-κB pathway or phosphorylation of p38 and JNK in the MAPK pathway) using techniques like Western blotting would be a logical next step in elucidating its mechanism of action.

Conclusion and Future Directions

Guaiacylglycerol-β-guaiacyl ether is a cornerstone molecule in the study of lignin chemistry and biochemistry. Its primary and well-documented biological significance is its role as a model substrate for understanding the degradation of the most prevalent linkage in lignin. This has provided invaluable insights into the development of enzymatic and chemical strategies for biomass conversion.

The potential for GGE to exhibit other biological activities, such as antioxidant, anti-inflammatory, and cytotoxic effects, remains largely unexplored. The phenolic nature of the molecule provides a strong rationale for investigating these properties. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these potential activities and quantify them using standard assays.

Future research should focus on:

  • Systematic Screening: Performing the described antioxidant, anti-inflammatory, and cytotoxicity assays to generate quantitative data (IC50 values) for GGE.

  • Mechanism of Action: Investigating the effects of GGE on key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of GGE to understand how modifications to its structure impact its biological activities.

By expanding the scope of research beyond its role as a lignin model, the scientific community can fully elucidate the biological significance of guaiacylglycerol-β-guaiacyl ether and potentially uncover new applications in the fields of biomedicine and drug development.

References

An In-depth Technical Guide to Guaiacylglycerol-β-guaiacyl Ether Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a prominent non-phenolic β-O-4 aryl ether linkage, which constitutes the most abundant type of linkage in lignin (B12514952). The cleavage of this ether bond is a critical step in lignin depolymerization, a process of significant interest for the sustainable production of biofuels, platform chemicals, and other value-added aromatic compounds. Understanding the enzymatic degradation pathways of GGE is paramount for harnessing the potential of lignin as a renewable feedstock and for developing novel biocatalytic systems. This technical guide provides a comprehensive overview of the core degradation pathways of GGE in both bacterial and fungal systems, detailing the enzymes, intermediate compounds, and final products. It further outlines experimental protocols for key assays and presents quantitative data where available.

Bacterial Degradation of Guaiacylglycerol-β-guaiacyl ether

The most well-characterized bacterial pathway for GGE degradation is found in the soil bacterium Sphingobium sp. strain SYK-6. This pathway involves a series of stereospecific enzymatic reactions that funnel GGE into central metabolic pathways.

Core Signaling Pathway in Sphingobium sp. SYK-6

The degradation of GGE in Sphingobium sp. SYK-6 is initiated by the oxidation of the α-hydroxyl group, followed by the glutathione-dependent cleavage of the β-aryl ether bond, and subsequent removal of glutathione (B108866). This process involves a suite of enzymes encoded by the lig gene cluster.

The degradation pathway can be summarized in the following key steps:

  • Cα-Dehydrogenation: The pathway is initiated by the NAD+-dependent oxidation of the α-hydroxyl group of the four stereoisomers of GGE to their corresponding α-keto derivatives, α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). This reaction is catalyzed by stereospecific Cα-dehydrogenases: LigD, LigL, and LigN.[1][2][3] LigD specifically oxidizes (αR,βS)-GGE and (αR,βR)-GGE, while LigL and LigN convert (αS,βR)-GGE and (αS,βS)-GGE.[1][3]

  • β-Ether Cleavage: The resulting MPHPV enantiomers undergo cleavage of the β-O-4 ether linkage. This reaction is catalyzed by glutathione S-transferases (GSTs), specifically the β-etherases LigF, LigE, and LigP, and requires glutathione (GSH) as a cofactor.[2] These enzymes exhibit stereoselectivity, with LigF acting on (βS)-MPHPV and LigE and LigP acting on (βR)-MPHPV.[1][4] This step yields guaiacol (B22219) and a glutathionylated intermediate, α-glutathionyl-β-hydroxypropiovanillone (GS-HPV).

  • Glutathione Removal: The final step is the removal of the glutathione moiety from GS-HPV, which is catalyzed by the glutathione lyases LigG and LigQ.[1][2][3] LigG is specific for (βR)-GS-HPV, while LigQ can act on both (βR)- and (βS)-GS-HPV.[2][3] This reaction regenerates GSH and produces β-hydroxypropiovanillone (HPV).

  • Downstream Catabolism: The resulting HPV is further metabolized into central metabolic intermediates, such as vanillate.[1]

GGE_Degradation_Sphingobium cluster_GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Stereoisomers cluster_MPHPV α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) cluster_GSHPV α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) GGE_alphaR_betaS (αR,βS)-GGE MPHPV_betaS (βS)-MPHPV GGE_alphaR_betaS->MPHPV_betaS LigD GGE_alphaR_betaR (αR,βR)-GGE MPHPV_betaR (βR)-MPHPV GGE_alphaR_betaR->MPHPV_betaR LigD GGE_alphaS_betaR (αS,βR)-GGE GGE_alphaS_betaR->MPHPV_betaR LigL/LigN GGE_alphaS_betaS (αS,βS)-GGE GGE_alphaS_betaS->MPHPV_betaS LigL/LigN GSHPV_betaR (βR)-GS-HPV MPHPV_betaS->GSHPV_betaR LigF (+GSH) Guaiacol Guaiacol MPHPV_betaS->Guaiacol GSHPV_betaS (βS)-GS-HPV MPHPV_betaR->GSHPV_betaS LigE/LigP (+GSH) MPHPV_betaR->Guaiacol HPV β-hydroxypropiovanillone (HPV) GSHPV_betaR->HPV LigG/LigQ GSHPV_betaS->HPV LigQ Vanillate Vanillate HPV->Vanillate Further Metabolism GGE_Degradation_Fungi cluster_enzymes Extracellular Fungal Enzymes GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Radical GGE Cation Radical GGE->Radical Oxidation Products Degradation Products (Vanillin, Vanillic Acid, Guaiacol, etc.) Radical->Products Spontaneous Cleavage LiP Lignin Peroxidase (LiP) + H₂O₂ MnP Manganese Peroxidase (MnP) + H₂O₂ Laccase Laccase + Mediator Lig_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of lig Gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation into E. coli BL21(DE3) Verification->Transformation_Expression Growth Cell Growth (OD600 0.6-0.8) Transformation_Expression->Growth Induction IPTG Induction Growth->Induction Incubation Low-Temperature Incubation Induction->Incubation Harvest Cell Harvest Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Wash Wash Affinity_Chromatography->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis

References

An In-depth Technical Guide to the Enzymatic Breakdown of Guaiacylglycerol-β-guaiacyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic breakdown of Guaiacylglycerol-β-guaiacyl ether (GGE), a model compound representing the most common β-O-4 aryl ether linkage in lignin (B12514952). The focus is on the well-characterized catabolic pathway in the bacterium Sphingobium sp. SYK-6, detailing the enzymes involved, their mechanisms of action, and relevant quantitative data. This document also includes detailed experimental protocols for key assays and visualizations of the metabolic pathway and experimental workflows.

The Enzymatic Breakdown Pathway of Guaiacylglycerol-β-guaiacyl ether

The degradation of GGE is a multi-step process primarily elucidated in Sphingobium sp. SYK-6.[1] This pathway involves a series of stereospecific enzymatic reactions that cleave the β-O-4 ether linkage, a critical step in lignin depolymerization.[2][3] The process can be broadly divided into three key stages: Cα-oxidation, β-ether cleavage, and glutathione (B108866) conjugate elimination.[4][5][6]

Stage 1: Cα-Oxidation by Dehydrogenases

The initial step in GGE catabolism is the stereospecific oxidation of the α-hydroxyl group, catalyzed by NAD+-dependent Cα-dehydrogenases.[7][8] Sphingobium sp. SYK-6 possesses multiple Cα-dehydrogenase enzymes, each exhibiting specificity for different stereoisomers of GGE.[7][9] The LigD and LigO enzymes are responsible for the oxidation of (αR)-configured substrates, while LigL and LigN act on (αS)-configured substrates.[6][7] This oxidation reaction converts GGE into its corresponding ketone, α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV).[10]

Stage 2: β-Ether Cleavage by β-Etherases

The second stage involves the cleavage of the β-O-4 aryl ether bond in MPHPV. This reaction is catalyzed by a class of enzymes known as β-etherases, which are glutathione S-transferases (GSTs).[11][12] These enzymes require glutathione (GSH) as a co-substrate for their catalytic activity.[13] Similar to the Cα-dehydrogenases, the β-etherases also exhibit stereospecificity. LigF acts on the (βS)-enantiomer of MPHPV, while LigE and LigP act on the (βR)-enantiomer.[11][14] The reaction proceeds via a nucleophilic attack of glutathione on the β-carbon of MPHPV, resulting in the cleavage of the ether bond and the formation of guaiacol (B22219) and α-glutathionyl-β-hydroxypropiovanillone (GS-HPV).[11]

Stage 3: Glutathione Elimination by Glutathione Lyases

The final step in this pathway is the removal of the glutathione moiety from GS-HPV, a reaction catalyzed by glutathione lyases, which are also members of the GST superfamily.[15] In Sphingobium sp. SYK-6, the enzymes LigG and LigQ are responsible for this step.[16] LigG shows significantly higher activity towards (βR)-GS-HPV, while LigQ is more active on (βS)-GS-HPV.[2][16] This reaction yields β-hydroxypropiovanillone (HPV) and oxidized glutathione (GSSG), and is crucial for the recycling of cellular glutathione.[16] The resulting HPV can then enter central metabolic pathways.[8]

Quantitative Data on Enzymatic Activity

The following tables summarize the available quantitative data for the key enzymes involved in the breakdown of GGE and its derivatives.

Table 1: Kinetic Parameters of Key Enzymes in the GGE Degradation Pathway

EnzymeOrganismSubstrateKm (μM)kcat (s-1)Specific Activity (μmol·min-1·mg-1)
LigGSphingobium sp. SYK-6(βR)-GS-HPVN/AN/A33 ± 1
LigGSphingobium sp. SYK-6(βS)-GS-HPVN/AN/A0.11 ± 0.01
LigXc/LigXdSphingobium sp. SYK-6DDVA63.56.1N/A
LdpBSphingobium sp. SYK-6DGPD-keto IIN/AN/A62

Note: N/A indicates that the data was not available in the reviewed literature. DDVA (5,5'-dehydrodivanillate) and DGPD-keto II are related to lignin degradation but are not direct intermediates of the GGE pathway.

Table 2: Optimal Reaction Conditions for β-Etherases

EnzymeOrganismOptimal pHOptimal Temperature (°C)
LigE, LigFSphingobium sp. SYK-68.5 - 10.020 - 30
LigF-AB11Altererythrobacter sp. B118.532

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic breakdown of GGE.

Recombinant Expression and Purification of Lig Enzymes

Objective: To produce and purify recombinant Lig enzymes (e.g., LigD, LigF, LigG) for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a GST-tag (e.g., pGEX series) containing the gene of interest

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., PBS with lysozyme, protease inhibitors, and DNase I)

  • Glutathione-agarose resin

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., Tris-HCl with reduced glutathione)

Procedure:

  • Transform the expression plasmid into competent E. coli cells and select for positive colonies on antibiotic-containing agar (B569324) plates.[1][17]

  • Inoculate a single colony into a starter culture and grow overnight.[18]

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[19]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.[1]

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.[20]

  • Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.[21]

  • Apply the cleared lysate to a pre-equilibrated glutathione-agarose column.[22]

  • Wash the column extensively with wash buffer to remove unbound proteins.[20]

  • Elute the GST-tagged protein with elution buffer containing an excess of reduced glutathione.[20][23]

  • Analyze the purified protein by SDS-PAGE and determine the protein concentration.

Enzyme Assay for β-Etherase Activity

Objective: To determine the activity of a purified β-etherase on an oxidized GGE model compound (MPHPV).

Materials:

  • Purified β-etherase (e.g., LigF or LigE)

  • MPHPV substrate

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 20 mM HEPES, pH 8.0 or glycine/NaOH, pH 9.0)

  • Acetonitrile (B52724) or methanol (B129727) for reaction quenching

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MPHPV, and GSH at their final concentrations.[24][25]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).[25]

  • Initiate the reaction by adding a known amount of the purified β-etherase.[25]

  • Take aliquots at different time points and quench the reaction by adding an equal volume of acetonitrile or methanol.[10]

  • Centrifuge the quenched samples to precipitate the enzyme and filter the supernatant.[25]

  • Analyze the supernatant by HPLC to quantify the decrease in the substrate (MPHPV) and the formation of the product (guaiacol).[10]

  • Calculate the specific activity of the enzyme based on the rate of product formation or substrate consumption.

Analytical Methods for Substrate and Product Quantification

High-Performance Liquid Chromatography (HPLC):

  • System: HPLC with a UV detector.[10]

  • Column: Reversed-phase C18 column (e.g., TSKgel ODS-80TM, 6 by 150 mm).[10]

  • Mobile Phase: A mixture of water, acetonitrile, and a buffer (e.g., phosphate), often in a gradient.[10][26]

  • Flow Rate: Typically 1.0 ml/min.[10]

  • Detection: UV absorbance at 280 nm or 310 nm.[10]

  • Quantification: Based on calibration curves of authentic standards for GGE, MPHPV, and guaiacol.[27]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: For non-volatile compounds like GGE and its hydroxylated intermediates, derivatization (e.g., silylation) is often required to increase volatility.[4][5]

  • System: GC-MS with a capillary column.[28]

  • Column: A non-polar or semi-polar column (e.g., Stabilwax, HP-5MS).[4]

  • Carrier Gas: Helium.[4]

  • Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.[24]

  • Injection: Split or splitless injection depending on the concentration of the analytes.[4]

  • Detection: Mass spectrometry in scan mode to identify compounds based on their mass spectra.[4]

Visualizations

Enzymatic Breakdown Pathway of Guaiacylglycerol-β-guaiacyl ether

Enzymatic_Breakdown_of_GGE cluster_GGE Guaiacylglycerol-beta-guaiacyl ether (GGE) Stereoisomers cluster_oxidation Stage 1: Cα-Oxidation cluster_MPHPV α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) cluster_cleavage Stage 2: β-Ether Cleavage cluster_products1 Intermediate Products cluster_elimination Stage 3: Glutathione Elimination cluster_final_products Final Products GGE_alphaR (αR)-GGE LigD_O LigD / LigO GGE_alphaR->LigD_O NAD+ -> NADH GGE_alphaS (αS)-GGE LigL_N LigL / LigN GGE_alphaS->LigL_N NAD+ -> NADH MPHPV_betaR (βR)-MPHPV LigD_O->MPHPV_betaR MPHPV_betaS (βS)-MPHPV LigL_N->MPHPV_betaS LigF LigF MPHPV_betaS->LigF + GSH LigE_P LigE / LigP MPHPV_betaR->LigE_P + GSH Guaiacol1 Guaiacol LigF->Guaiacol1 GS_HPV_betaR (βR)-GS-HPV LigF->GS_HPV_betaR Guaiacol2 Guaiacol LigE_P->Guaiacol2 GS_HPV_betaS (βS)-GS-HPV LigE_P->GS_HPV_betaS LigG LigG GS_HPV_betaR->LigG + GSH LigQ LigQ GS_HPV_betaS->LigQ + GSH HPV1 β-Hydroxypropiovanillone (HPV) LigG->HPV1 GSSG1 GSSG LigG->GSSG1 HPV2 β-Hydroxypropiovanillone (HPV) LigQ->HPV2 GSSG2 GSSG LigQ->GSSG2

Caption: The enzymatic breakdown pathway of GGE in Sphingobium sp. SYK-6.

Experimental Workflow for Studying GGE Breakdown

Experimental_Workflow cluster_upstream Upstream Processing cluster_assay Enzymatic Assay cluster_downstream Downstream Analysis cluster_data Data Analysis gene_cloning Gene Cloning into Expression Vector transformation Transformation into E. coli gene_cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Protein Purification (Affinity Chromatography) expression->purification reaction_setup Reaction Setup (Substrate, Enzyme, Co-factors) purification->reaction_setup incubation Incubation (Controlled Temp & Time) reaction_setup->incubation quenching Reaction Quenching incubation->quenching sample_prep Sample Preparation (Centrifugation/Filtration) quenching->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gcms_analysis GC-MS Analysis (with Derivatization) sample_prep->gcms_analysis quantification Quantification of Substrates & Products hplc_analysis->quantification gcms_analysis->quantification kinetics Determination of Kinetic Parameters quantification->kinetics

Caption: A typical experimental workflow for studying the enzymatic breakdown of GGE.

References

Stability of Guaiacylglycerol-β-guaiacyl Ether Across a Range of pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric lignin (B12514952) model compound that embodies the most prevalent linkage in native softwood lignin, the β-O-4 aryl ether bond.[1] Its structural resemblance to key motifs in this complex biopolymer makes it an invaluable tool for studying lignin degradation pathways, which is crucial for biofuel production, pulp and paper processing, and the development of value-added products from lignocellulosic biomass. Furthermore, understanding the stability of ether linkages, such as the one present in GGE, is of significant interest in drug development, where ether functional groups are common and their stability can impact a drug's shelf-life and metabolic fate. This technical guide provides an in-depth analysis of the stability of guaiacylglycerol-β-guaiacyl ether at different pH values, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes.

Data Presentation: pH-Dependent Stability of Guaiacylglycerol-β-guaiacyl Ether

The stability of guaiacylglycerol-β-guaiacyl ether was evaluated at room temperature over seven days across acidic, neutral, and alkaline conditions (pH 3, 7, and 10). The results indicate that the compound is largely stable under acidic and neutral conditions. However, a statistically significant decrease in concentration was observed at pH 10, particularly in glass containers, suggesting potential for hydrolysis or surface interactions in basic media.[2]

pHContainer MaterialDuration (days)Stability OutcomeKey Findings
3Glass and Plastic7StableNo statistically significant change in concentration was observed.
7Glass and Plastic7StableNo statistically significant change in concentration was observed.
10Glass7Minor DegradationA statistically significant decrease in concentration was observed, suggesting a potential influence of adsorption and/or hydrolysis in basic media.
10Plastic7StableChanges were not statistically significant, indicating a possible role of the container material in the observed degradation in glass.

Experimental Protocols

The following is a detailed methodology for assessing the pH stability of guaiacylglycerol-β-guaiacyl ether, based on established research protocols.[1]

Materials and Reagents
  • Guaiacylglycerol-β-guaiacyl ether (Gβ2/GGE)

  • Buffer solutions: pH 3, pH 7, and pH 10

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Glass and plastic vials

Sample Preparation and Incubation
  • Prepare stock solutions of guaiacylglycerol-β-guaiacyl ether in a suitable organic solvent (e.g., acetonitrile).

  • Aliquots of the stock solution are added to buffer solutions of pH 3, 7, and 10 to achieve the desired final concentration.

  • The samples are prepared in both glass and plastic vials to assess any potential interactions with the container surfaces.

  • Control samples (t=0) are taken immediately after preparation.

  • The vials are sealed and incubated at room temperature for a specified period (e.g., 7 days).

  • Samples are withdrawn at predetermined time points for analysis.

Analytical Method: HPLC-High-Resolution Mass Spectrometry (HPLC-TOF-MS)

The concentration of guaiacylglycerol-β-guaiacyl ether and any potential degradation products is quantified using a robust HPLC-TOF-MS method.[1]

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18, 2.1 × 159 mm, 3.5-µm particle size.[1]

  • Mobile Phase:

    • Solvent A: 2.5 mM formic acid in water.[1]

    • Solvent B: 2.5 mM formic acid in acetonitrile.[1]

  • Gradient Program:

    • 0-0.1 min: 30% B[1]

    • 0.1-10 min: Linear gradient to 90% B[1]

    • 10-13 min: Hold at 90% B[1]

    • 13-16 min: Return to 30% B[1]

    • Followed by a 7-minute equilibration period.[1]

  • Injection Volume: 20 µL.[1]

  • Mass Spectrometer: Agilent 6224 TOF-MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Capillary Voltage: 5000 V.[1]

  • Fragmentor Voltage: 125 V.[1]

  • Nebulizer Pressure (Nitrogen): 25 psig.[1]

  • Drying Gas (Nitrogen) Flow Rate: 12 L/min.[1]

  • Gas Temperature: 350 °C.[1]

  • Mass Range: 50–1000 m/z.[1]

  • Data Analysis: The quantification is performed by extracting the ion chromatograms for the target analyte and its degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the pH stability of guaiacylglycerol-β-guaiacyl ether.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare GGE Stock Solution prep_samples Aliquot into Vials (Glass & Plastic) prep_stock->prep_samples prep_buffers Prepare pH 3, 7, 10 Buffers prep_buffers->prep_samples incubate Incubate at Room Temperature prep_samples->incubate Start Incubation sampling Withdraw Samples at Time Points (t=0, t=7 days) incubate->sampling hplc HPLC-TOF-MS Analysis sampling->hplc Analyze Samples data_proc Data Processing & Quantification hplc->data_proc

Caption: Experimental workflow for pH stability testing.

Potential Degradation Pathways

While guaiacylglycerol-β-guaiacyl ether is relatively stable at room temperature, under more forcing conditions (e.g., elevated temperatures), the β-O-4 ether linkage can undergo cleavage through different mechanisms depending on the pH. The following diagram illustrates simplified, plausible degradation pathways.

G cluster_acid Acidic Conditions (e.g., pH 3) cluster_neutral Neutral Conditions (pH 7) cluster_alkaline Alkaline Conditions (e.g., pH 10) cluster_products Potential Cleavage Products GGE Guaiacylglycerol-β-guaiacyl ether (GGE) acid_cat Acid-Catalyzed Hydrolysis GGE->acid_cat Protonation stable Generally Stable at Room Temperature GGE->stable base_cat Base-Catalyzed Hydrolysis GGE->base_cat Deprotonation homolytic Homolytic Cleavage acid_cat->homolytic guaiacol Guaiacol homolytic->guaiacol vanillin Vanillin & other monomers homolytic->vanillin quinone Quinone Methide Intermediate base_cat->quinone quinone->guaiacol quinone->vanillin

Caption: Conceptual degradation pathways of GGE.

Conclusion

Guaiacylglycerol-β-guaiacyl ether demonstrates considerable stability at room temperature in acidic and neutral aqueous solutions.[2] A minor instability is observed under alkaline conditions (pH 10), which may be influenced by the container material.[2] The provided experimental protocol offers a robust framework for researchers to conduct similar stability studies on lignin model compounds or other molecules containing ether linkages. The visualized workflows and potential degradation pathways offer a clear overview of the experimental process and the chemical transformations that may occur. This information is vital for applications ranging from biomass conversion to the formulation and handling of pharmaceuticals.

References

Guaiacylglycerol-beta-guaiacyl ether CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Guaiacylglycerol-β-guaiacyl ether, a key model compound in lignin (B12514952) research. It covers its fundamental properties, detailed experimental protocols for its synthesis and degradation, and an exploration of its metabolic pathways.

Core Data Presentation

Guaiacylglycerol-β-guaiacyl ether is a dimer that represents the most common type of linkage found in lignin, the β-O-4 aryl ether bond. Its study is crucial for understanding lignin's complex structure and developing efficient methods for its depolymerization, a key step in biorefinery processes.

PropertyValue
CAS Number 7382-59-4
Molecular Weight 320.34 g/mol
Molecular Formula C₁₇H₂₀O₆
Synonyms GGE, 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl Ether

A common synthetic route for Guaiacylglycerol-β-guaiacyl ether involves a five-step process starting from guaiacol (B22219). A key step in this synthesis is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1][2][3] The resulting intermediate is then converted to the final product through a series of reactions including condensation with formaldehyde (B43269) and reduction with sodium borohydride.[3] The synthesis can be monitored by thin-layer chromatography (TLC), and the final product is characterized by ¹H-NMR and 2D-NMR spectroscopy.[3]

Microbial Degradation by Sphingobium sp. SYK-6

Sphingobium sp. SYK-6 is a well-studied bacterium capable of degrading a wide variety of lignin-related compounds, including Guaiacylglycerol-β-guaiacyl ether.[4][5] The degradation pathway involves a series of stereospecific enzymatic reactions.

Experimental Workflow:

Microbial_Degradation_Workflow cluster_culture Culture Preparation cluster_degradation Degradation Assay cluster_analysis Product Analysis start Inoculate Sphingobium sp. SYK-6 medium Growth Medium (e.g., W-medium) start->medium incubation Incubate at 30°C medium->incubation add_gge Add Guaiacylglycerol- β-guaiacyl ether incubation->add_gge sampling Collect samples at time intervals add_gge->sampling extraction Extract with ethyl acetate sampling->extraction hplc HPLC Analysis extraction->hplc gcms GC-MS Analysis extraction->gcms

Caption: Workflow for microbial degradation of Guaiacylglycerol-β-guaiacyl ether.

Enzymatic Degradation Pathway in Sphingobium sp. SYK-6

The enzymatic degradation of Guaiacylglycerol-β-guaiacyl ether in Sphingobium sp. SYK-6 is a well-characterized pathway involving several key enzymes.

Signaling Pathway:

Enzymatic_Degradation_Pathway GGE Guaiacylglycerol- β-guaiacyl ether (GGE) MPHPV α-(2-Methoxyphenoxy)-β- hydroxypropiovanillone (MPHPV) GGE->MPHPV LigD, LigL, LigN (NAD⁺ → NADH) Guaiacol Guaiacol MPHPV->Guaiacol LigE, LigF, LigP (+ GSH) GSHPV α-Glutathionyl-β- hydroxypropiovanillone (GS-HPV) MPHPV->GSHPV LigE, LigF, LigP (+ GSH) HPV β-Hydroxypropiovanillone (HPV) GSHPV->HPV LigG, LigQ (GSH → GSSG) Metabolites Further Metabolites HPV->Metabolites

Caption: Enzymatic degradation pathway of Guaiacylglycerol-β-guaiacyl ether.

Detailed Methodologies for Key Enzymatic Assays:

  • NAD⁺-dependent Dehydrogenase (LigD, LigL, LigN, LigO) Assay:

    • Reaction Buffer: 25 mM phosphate (B84403) (pH 6.5–7.5) or Tris (pH 7.5–9).[6]

    • Cofactor: 5 mM NAD⁺.[6]

    • Substrate: 6.25 to 100 µM of the appropriate stereoisomer of Guaiacylglycerol-β-guaiacyl ether.[6]

    • Enzyme Concentration: Approximately 3.125 nM.[6]

    • Incubation: 30 °C for 10 minutes.[6]

    • Quenching: Addition of an equal volume of 5% (v/v) formic acid.[6]

    • Analysis: The formation of NADH can be monitored spectrophotometrically, or the reaction products can be analyzed by HPLC.

  • Glutathione (B108866) S-Transferase (β-etherase) (LigE, LigF, LigP) Assay:

    • The assay follows the conversion of MPHPV in the presence of glutathione (GSH) to guaiacol and GS-HPV. The reaction products are typically analyzed by HPLC or mass spectrometry.

  • Glutathione Lyase (LigG) Assay:

    • Reaction Buffer: 25 mM Tris, pH 9.[6]

    • Cofactor: 5 mM GSH.[6]

    • Substrate: 3.125 to 50 µM of (βR)-GS-HPV.[6]

    • Enzyme Concentration: Approximately 1 nM.[6]

    • Incubation: 30 °C.[6]

    • Analysis: The depletion of the substrate and the formation of HPV are monitored by HPLC.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis

Py-GC/MS is a powerful technique to study the thermal degradation of Guaiacylglycerol-β-guaiacyl ether, providing insights into the cleavage of the β-O-4 linkage at different temperatures.

Experimental Workflow:

PyGCMS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample Sample of Guaiacylglycerol- β-guaiacyl ether pyrolyzer Pyrolyzer (e.g., 500°C) sample->pyrolyzer injector Injector (e.g., 280-300°C) pyrolyzer->injector column GC Column (e.g., 5% phenyl polydimethylsiloxane) injector->column oven Oven Program column->oven ion_source Ion Source (EI, 70 eV) oven->ion_source analyzer Mass Analyzer ion_source->analyzer detector Detector analyzer->detector

References

Methodological & Application

Synthesis of Guaiacylglycerol-β-guaiacyl Ether: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Guaiacylglycerol-β-guaiacyl ether, a key lignin (B12514952) model compound used in diverse areas of research, including biofuels, pulp and paper chemistry, and drug development. The detailed five-step synthesis, starting from readily available guaiacol (B22219), is presented with clear experimental procedures and quantitative data to ensure reproducibility for researchers, scientists, and professionals in drug development.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and reaction times.

StepReactionReactantsProductTypical Yield (%)
1Friedel-Crafts AcylationGuaiacol, Acetic Anhydride (B1165640), Zinc Chloride4-Acetyl-guaiacol~75%
2α-Bromination4-Acetyl-guaiacol, Copper(II) Bromide4-(α-Bromoacetyl)-guaiacol~80%
3Williamson Ether Synthesis4-(α-Bromoacetyl)-guaiacol, Guaiacol, Potassium Carbonate4-(α-(2-Methoxyphenoxy)-acetyl)-guaiacol~70%
4Aldol Condensation4-(α-(2-Methoxyphenoxy)-acetyl)-guaiacol, Formaldehyde (B43269), Potassium Carbonate4-(α-(2-Methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol~60%
5Reduction4-(α-(2-Methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol, Sodium Borohydride (B1222165)Guaiacylglycerol-β-guaiacyl ether~85%
Overall Yield ~11.5% [1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Guaiacylglycerol-β-guaiacyl ether.

Step 1: Synthesis of 4-Acetyl-guaiacol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine guaiacol (1.0 eq), and anhydrous zinc chloride (1.2 eq) in glacial acetic acid.

  • Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of 4-acetyl-guaiacol will form.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 4-acetyl-guaiacol.

Step 2: Synthesis of 4-(α-Bromoacetyl)-guaiacol
  • Reaction Setup: In a round-bottom flask, dissolve 4-acetyl-guaiacol (1.0 eq) in a suitable solvent such as chloroform (B151607) or ethyl acetate.

  • Addition of Brominating Agent: Add copper(II) bromide (2.2 eq) to the solution.

  • Reaction: Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove copper(I) bromide. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Step 3: Synthesis of 4-(α-(2-Methoxyphenoxy)-acetyl)-guaiacol
  • Reaction Setup: In a round-bottom flask, dissolve 4-(α-bromoacetyl)-guaiacol (1.0 eq) and guaiacol (1.2 eq) in a polar aprotic solvent like acetone (B3395972) or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 12-16 hours.

  • Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate.

  • Purification: Dissolve the residue in dichloromethane, wash with water and brine. Dry the organic layer and remove the solvent. Purify the product by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Step 4: Synthesis of 4-(α-(2-Methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol
  • Reaction Setup: Dissolve 4-(α-(2-methoxyphenoxy)-acetyl)-guaiacol (1.0 eq) in a mixture of dioxane and water.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq) and potassium carbonate (0.2 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Step 5: Synthesis of Guaiacylglycerol-β-guaiacyl ether
  • Reaction Setup: Dissolve 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol (1.0 g) in 100 mL of a 0.1 M sodium hydroxide (B78521) solution under a nitrogen atmosphere.[1]

  • Reduction: Add sodium borohydride (0.3 g) in portions to the solution.[1]

  • Reaction: Stir the mixture for 10 hours at room temperature.[1]

  • Work-up: Acidify the reaction mixture to pH 3.0 by adding 5% hydrochloric acid.[1] Extract the product with dichloromethane.[1]

  • Purification: Wash the organic layer with distilled water and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure. Purify the resulting oil by column chromatography to obtain Guaiacylglycerol-β-guaiacyl ether as a slightly yellow oil.[1]

Synthesis Workflow

The following diagram illustrates the five-step synthesis process for Guaiacylglycerol-β-guaiacyl ether.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Aldol Condensation cluster_4 Step 5: Reduction Guaiacol Guaiacol Step1_Product 4-Acetyl-guaiacol Guaiacol->Step1_Product Acetic Anhydride, ZnCl2 Step2_Product 4-(α-Bromoacetyl)-guaiacol Step1_Product->Step2_Product CuBr2 Step3_Product 4-(α-(2-Methoxyphenoxy)- acetyl)-guaiacol Step2_Product->Step3_Product Guaiacol, K2CO3 Step4_Product 4-(α-(2-Methoxyphenoxy)-β- hydroxypropanoyl)-guaiacol Step3_Product->Step4_Product Formaldehyde, K2CO3 Final_Product Guaiacylglycerol-β- guaiacyl ether Step4_Product->Final_Product NaBH4

Caption: Five-step synthesis of Guaiacylglycerol-β-guaiacyl ether.

References

Application Notes and Protocols for 1H and 2D-NMR Analysis of Guaiacylglycerol-β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of guaiacylglycerol-β-guaiacyl ether, a significant lignin (B12514952) model compound, using 1H and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are essential for researchers in biomass conversion, pulp and paper chemistry, and drug development fields where understanding lignin structure and degradation is crucial.

Introduction

Guaiacylglycerol-β-guaiacyl ether represents the most abundant linkage type (β-O-4) in lignin, making it a critical model compound for studying lignin's complex structure and reactivity.[1][2][3][4] Its analysis via NMR spectroscopy provides invaluable insights into the chemical environment of its constituent protons and carbons, facilitating the understanding of lignin degradation pathways and the development of novel biorefinery processes. This application note details the necessary protocols for acquiring and interpreting 1H, COSY, HSQC, and HMBC NMR spectra of this compound.

Experimental Protocols

A standardized approach to NMR analysis is crucial for obtaining high-quality, reproducible data. The following protocols are based on established methodologies for lignin model compounds.[5][6][7]

2.1. Sample Preparation

Proper sample preparation is the first step toward acquiring a high-resolution NMR spectrum.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent for dissolving guaiacylglycerol-β-guaiacyl ether, typically at a concentration of 10-80 mg in 0.5-0.6 mL of solvent.[6][7] Deuterated chloroform (B151607) (CDCl3) can also be used.[5][8][9] The choice of solvent can influence chemical shifts.[10]

  • Procedure:

    • Accurately weigh approximately 10 mg of guaiacylglycerol-β-guaiacyl ether for 1H NMR or a higher concentration (around 80 mg) for 2D-NMR experiments to ensure a good signal-to-noise ratio.[6][7]

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.5 mL of DMSO-d6).

    • Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

    • For quantitative analysis, an internal standard can be added.

2.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • 1H NMR Spectroscopy:

    • Purpose: To determine the chemical environment and multiplicity of protons.

    • Typical Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 3-4 seconds.[7]

      • Relaxation Delay: 1-2 seconds.[7]

      • Number of Scans: 16-64, depending on the concentration.

  • 2D-NMR Spectroscopy:

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify proton-proton (J-coupling) correlations, revealing which protons are coupled to each other within a spin system.[11][12]

      • Typical Parameters:

        • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

        • Spectral Width (F1 and F2): 10-12 ppm.

        • Number of Increments (F1): 256-512.

        • Number of Scans per Increment: 2-8.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[11][12]

      • Typical Parameters:

        • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcetgpsi' on Bruker instruments).[7]

        • Spectral Width (F2 - 1H): 10-12 ppm.

        • Spectral Width (F1 - 13C): 160-200 ppm.

        • Number of Increments (F1): 128-256.

        • Number of Scans per Increment: 4-16.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[11][12]

      • Typical Parameters:

        • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

        • Spectral Width (F2 - 1H): 10-12 ppm.

        • Spectral Width (F1 - 13C): 200-220 ppm.

        • Number of Increments (F1): 256-512.

        • Number of Scans per Increment: 8-32.

        • Long-range coupling delay optimized for 4-8 Hz.

2.3. Data Processing

  • Software: Standard NMR processing software such as MestReNova, TopSpin, or ACD/Labs can be used.

  • Procedure:

    • Apply a window function (e.g., exponential or sine-bell) to the FID to improve the signal-to-noise ratio or resolution.

    • Perform a Fourier transform.

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale. For 1H NMR in DMSO-d6, the residual solvent peak at 2.50 ppm is typically used as a reference.[7] For 13C NMR, the DMSO-d6 peak at 39.52 ppm is used.

    • For 2D spectra, perform the same processing steps in both dimensions.

Data Presentation: NMR Data Summary

The following tables summarize the expected 1H and 13C NMR chemical shifts for guaiacylglycerol-β-guaiacyl ether based on published data. The numbering scheme for the atoms is provided in the diagram below.

Diagram of Guaiacylglycerol-β-guaiacyl ether Structure with Atom Numbering

Caption: Numbering scheme for guaiacylglycerol-β-guaiacyl ether.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d6

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
~4.80d~5.6
~4.24m
Hγa~3.57m
Hγb~3.38m
Ar-H (A2)~6.95d~1.8
Ar-H (A5)~6.70d~8.0
Ar-H (A6)~6.80dd~8.0, 1.8
Ar-H (B-ring)6.85-7.10m
OCH3 (A)~3.75s
OCH3 (B)~3.71s
α-OH~5.24d~4.0
γ-OH~4.57t~5.6
Ar-OH~8.70s

Note: Chemical shifts can vary slightly depending on concentration and temperature.[7]

Table 2: 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6

CarbonChemical Shift (ppm)
~72.0
~87.0
~60.0
C1 (A)~131.0
C2 (A)~110.0
C3 (A)~147.0
C4 (A)~145.0
C5 (A)~115.0
C6 (A)~118.0
C1 (B)~149.0
C2 (B)~112.0
C3 (B)~120.0
C4 (B)~121.0
C5 (B)~115.5
C6 (B)~112.5
OCH3 (A)~55.6
OCH3 (B)~55.5

Note: Assignments are based on HSQC and HMBC correlations.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final structural elucidation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Interpretation prep Weigh Guaiacylglycerol-β-guaiacyl ether dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve acq_1h 1H NMR dissolve->acq_1h acq_cosy 2D COSY dissolve->acq_cosy acq_hsqc 2D HSQC dissolve->acq_hsqc acq_hmbc 2D HMBC dissolve->acq_hmbc proc Fourier Transform, Phasing, and Calibration acq_1h->proc acq_cosy->proc acq_hsqc->proc acq_hmbc->proc analysis_1h Assign Proton Signals (Chemical Shift, Multiplicity) proc->analysis_1h analysis_cosy Identify H-H Correlations proc->analysis_cosy analysis_hsqc Identify C-H One-Bond Correlations proc->analysis_hsqc analysis_hmbc Identify C-H Long-Range Correlations proc->analysis_hmbc analysis_1h->analysis_cosy structure Structural Elucidation analysis_1h->structure analysis_cosy->analysis_hsqc analysis_hsqc->analysis_hmbc analysis_hmbc->structure

Caption: Workflow for NMR analysis of guaiacylglycerol-β-guaiacyl ether.

Data Interpretation

  • 1H NMR: The aromatic region (6.7-7.1 ppm) will show signals corresponding to the protons on the two guaiacyl rings. The methoxy (B1213986) protons will appear as sharp singlets around 3.7-3.8 ppm. The protons on the glycerol (B35011) side chain (α, β, and γ) will appear in the range of 3.3-4.9 ppm, with their multiplicities providing initial structural information.

  • COSY: This spectrum will confirm the connectivity within the glycerol side chain, showing correlations between Hα and Hβ, and between Hβ and the two Hγ protons.

  • HSQC: This is a powerful experiment for assigning the carbon signals directly attached to protons. For example, the proton signal at ~4.80 ppm (Hα) will show a correlation to the carbon signal at ~72.0 ppm (Cα).

  • HMBC: The HMBC spectrum is key to confirming the overall structure. For instance, correlations from Hβ to C1 of the B-ring will confirm the β-O-4 linkage. Long-range correlations from the aromatic protons to the carbons within their respective rings will help in the unambiguous assignment of the aromatic signals.

By following these protocols and utilizing the provided data tables and workflow, researchers can confidently perform and interpret the 1H and 2D-NMR analysis of guaiacylglycerol-β-guaiacyl ether, leading to a deeper understanding of lignin chemistry.

References

Application Note: Analysis of Guaiacylglycerol-β-guaiacyl ether using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that represents the most abundant ether linkage in lignin (B12514952), the β-O-4 aryl ether bond.[1][2] Understanding the cleavage of this bond is critical for the development of efficient lignin depolymerization strategies in biorefineries and for optimizing pulping processes.[3][4] Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of complex macromolecules like lignin by studying simpler model compounds.[5][6][7] This method provides detailed information about the pyrolysis products and the underlying reaction pathways, offering insights into the thermal stability and reactivity of specific lignin structures.[3][8]

This application note details a protocol for the Py-GC/MS analysis of Guaiacylglycerol-β-guaiacyl ether, outlining the experimental workflow, data interpretation, and expected results. The information is intended for researchers, scientists, and professionals in drug development and biomass research who are investigating lignin structure and degradation.

Principle of Py-GC/MS

Py-GC/MS is an analytical method where a sample is rapidly heated to a high temperature in an inert atmosphere. This process, known as pyrolysis, breaks down the molecule into smaller, volatile fragments. These fragments are then immediately introduced into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS). The resulting data provides a "fingerprint" of the original molecule's structure and thermal behavior. For GGE, this technique elucidates the cleavage mechanisms of the β-O-4 linkage at various temperatures.[9][3]

Experimental Protocol

This protocol provides a standard procedure for the analysis of GGE using a Py-GC/MS system. Parameters may need to be optimized based on the specific instrumentation available.

1. Sample Preparation

  • Sample: Guaiacylglycerol-β-guaiacyl ether (solid, crystalline powder).

  • Preparation: Weigh approximately 0.1-0.5 mg of the GGE sample directly into a pyrolysis sample cup or tube. No further sample pretreatment is typically required. Ensure the sample is placed at the bottom center of the cup for uniform heating.

2. Instrumentation

  • Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating rates and precise temperature control.

  • Gas Chromatograph (GC): A GC system equipped with a split/splitless injector and a capillary column suitable for separating phenolic compounds.

  • Mass Spectrometer (MS): A mass spectrometer (e.g., Quadrupole) capable of electron ionization (EI) and rapid scanning.

3. Py-GC/MS Analysis Parameters

The following table outlines typical parameters for the Py-GC/MS analysis of GGE.[9][10]

ParameterSetting
Pyrolyzer
Pyrolysis TemperatureProgrammed from 200°C to 800°C (e.g., 200, 300, 500, 600, 700, 800°C)[9][8]
Heating ModeFlash Pyrolysis
AtmosphereHelium (Inert)
Gas Chromatograph (GC)
GC SystemShimadzu GCMS-QP2010 Ultra or equivalent[10]
ColumnStabilwax® (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[10]
Carrier GasHelium, constant linear velocity (e.g., 50.0 cm/sec)[10]
Injector Temperature230 °C[10]
Injection ModeSplit (e.g., ratio 10:1)[10]
Oven Temperature Program50°C (hold 5 min), ramp at 10°C/min to 250°C (hold 10 min)[10]
Mass Spectrometer (MS)
Interface Temperature250 °C[10]
Ion Source Temperature230 °C (Electron Ionization - EI)[10]
Ionization Energy70 eV
Mass Rangem/z 15 - 550[10]
Scan Speed2,000 u/sec[10]

4. Data Analysis and Interpretation

  • Peak Identification: Identify the individual compounds separated by the GC based on their mass spectra. This is achieved by comparing the obtained spectra with a reference library (e.g., NIST/Wiley).

  • Chromatogram Analysis: Analyze the total ion chromatogram (TIC) to determine the retention times and relative abundance of the pyrolysis products.

  • Quantification: Calculate the relative peak area percentage for each identified compound to estimate its proportion in the total volatile products. This allows for the study of product distribution as a function of pyrolysis temperature.

Data Presentation: Pyrolysis Products of GGE

The pyrolysis of GGE yields a range of phenolic compounds, with the product distribution being highly dependent on the temperature.[9] The primary reaction at lower temperatures is the homolytic cleavage of the Cβ-O bond.[9][8] At higher temperatures, concerted decomposition and secondary cracking reactions become more prominent, leading to a more complex mixture of smaller molecules.[9][8]

The table below summarizes the relative content of major pyrolysis products identified at various temperatures.

Table 1: Identified Pyrolysis Products of Guaiacylglycerol-β-guaiacyl Ether at Various Temperatures [9][11]

No.Compound200°C300°C500°C600°C700°C800°C
1Guaiacol97.1292.3475.4368.9155.3240.12
22-Methoxybenzaldehyde--10.119.877.655.43
32-Methoxy-4-vinylphenol-2.115.326.454.212.89
4Vanillin-1.543.454.123.542.11
5Trans-Isoeugenol--1.872.341.981.56
62-Methoxy-4-propylphenol--1.231.561.321.01
71-(3-hydroxy-4-methoxyphenyl)-ethanone--0.981.120.950.76
8Catechol---1.878.7615.43
92-Methyl-phenol---1.235.4310.21
102-Hydroxy-benzaldehyde--1.612.533.845.48

Relative content expressed as a percentage of the total peak area. "-" indicates not detected or below the limit of quantification.

Visualizations

Experimental Workflow Diagram

G cluster_py Pyrolysis Stage cluster_gc Separation Stage cluster_ms Detection Stage Pyrolyzer Pyrolyzer Chamber GC Gas Chromatograph (Capillary Column) Pyrolyzer->GC Transfer of Volatile Fragments Sample GGE Sample (0.1-0.5 mg) Sample->Pyrolyzer Introduce MS Mass Spectrometer (EI, Scan Mode) GC->MS Elution of Separated Compounds Data Data Acquisition (TIC & Mass Spectra) MS->Data Generate Data

Py-GC/MS Experimental Workflow for GGE Analysis.

Pyrolysis Pathway Diagram

G cluster_low_temp Low Temperature (200-300°C) cluster_mod_temp Moderate Temperature (500°C) cluster_high_temp High Temperature (>600°C) GGE Guaiacylglycerol- β-guaiacyl ether (GGE) Homolysis Cβ-O Homolysis GGE->Homolysis Concerted Cβ-O Concerted Decomposition GGE->Concerted Guaiacol1 Guaiacol (Major Product) Homolysis->Guaiacol1 Products_Mod Guaiacol, 2-Methoxybenzaldehyde, 2-Methoxy-4-vinylphenol, Vanillin Concerted->Products_Mod Secondary Secondary Cracking Products_Mod->Secondary Products_High Catechol, 2-Methyl-phenol, 2-Hydroxy-benzaldehyde Secondary->Products_High

Simplified Pyrolysis Pathways of GGE at Different Temperatures.

References

Application Notes and Protocols for Microbial Degradation Studies of Guaiacylglycerol-β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the microbial degradation of Guaiacylglycerol-beta-guaiacyl ether (GGE), a key model compound for the β-O-4 aryl ether linkage found in lignin (B12514952). Understanding the microbial catabolism of this linkage is crucial for lignin valorization, bioremediation, and has implications for drug development through the discovery of novel biocatalysts and metabolic pathways.

Introduction and Significance

Lignin, a complex aromatic polymer, is the most abundant source of renewable aromatic compounds on Earth. The β-O-4 aryl ether linkage is the most prevalent bond in lignin, and its cleavage is a critical step in lignin depolymerization. This compound (GGE) serves as an excellent model substrate to study the enzymes and microbial pathways involved in breaking this resilient bond. Research in this area is pivotal for developing sustainable technologies for converting lignin into value-added chemicals, biofuels, and other bioproducts. Furthermore, the enzymes involved in GGE degradation, such as β-etherases and dye-decolorizing peroxidases, have potential applications in biocatalysis and drug synthesis due to their specific and often stereoselective activities.

Microbial Degradation Pathways of GGE

Two primary microbial degradation pathways for GGE have been extensively studied: the glutathione-dependent bacterial pathway and a glutathione-independent fungal pathway.

Bacterial Degradation Pathway (e.g., Sphingobium sp. SYK-6)

The best-characterized bacterial pathway for GGE degradation is found in Sphingobium sp. SYK-6. This intracellular pathway involves a series of enzymatic reactions:

  • Oxidation: The Cα-hydroxyl group of GGE is oxidized to a ketone by NAD+-dependent Cα-dehydrogenases (LigD, LigL, LigN), forming α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV).[1]

  • Glutathione-Dependent Ether Cleavage: The β-O-4 ether bond in MPHPV is cleaved by glutathione (B108866) S-transferases (GSTs), also known as β-etherases (LigE, LigF, LigP). This reaction is stereospecific, with different enzymes acting on different enantiomers of MPHPV.[1][2] The cleavage results in the formation of guaiacol (B22219) and an α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) conjugate.

  • Glutathione Removal: The glutathione moiety is removed from GS-HPV by a glutathione lyase (LigG), yielding β-hydroxypropiovanillone (HPV) and oxidized glutathione (GSSG).[1]

Fungal Degradation Pathway (e.g., Chaetomium sp.)

Certain fungi, such as Chaetomium sp., possess an extracellular, glutathione-independent pathway for GGE degradation. This pathway is less characterized than the bacterial one but is of significant interest for its potential in industrial applications. The key enzyme is a β-etherase that directly cleaves the β-O-4 linkage of GGE, producing guaiacylglycerol (B1216834) and guaiacol.[2] This enzyme does not require the initial oxidation of the Cα-hydroxyl group.

Key Enzymes in GGE Degradation

A variety of enzymes are involved in the microbial breakdown of GGE, each with specific functions and potential for biotechnological applications.

  • Cα-Dehydrogenases (e.g., LigD, LigL, LigN): These NAD+-dependent enzymes catalyze the initial oxidation of the Cα-hydroxyl group of GGE, a crucial step in the bacterial degradation pathway.

  • β-Etherases (e.g., LigE, LigF, LigP): These enzymes, belonging to the glutathione S-transferase superfamily, are responsible for the cleavage of the β-O-4 aryl ether bond in the bacterial pathway. They exhibit high stereospecificity.

  • Fungal β-Etherases: These enzymes catalyze the direct hydrolytic cleavage of the β-O-4 linkage in GGE without the need for glutathione.

  • Dye-Decolorizing Peroxidases (DyPs): Found in various bacteria and fungi, DyPs are heme peroxidases that can oxidize a wide range of substrates, including GGE. They are involved in the initial steps of lignin degradation and can produce valuable aromatic compounds like vanillin (B372448).[3]

  • Glutathione Lyases (e.g., LigG): This enzyme is essential for recycling glutathione in the bacterial pathway by removing it from the intermediate conjugate.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various microbial degradation studies of GGE.

Table 1: Microbial Degradation of Guaiacylglycerol-β-guaiacyl ether (GGE)

Microorganism/EnzymeConditionGGE Initial Conc.Degradation Rate/ExtentKey ProductsReference
Sphingobium sp. SYK-6Whole-cell, aerobicNot specifiedComplete degradationβ-hydroxypropiovanillone[1]
Mixed rumen bacteriaAnaerobic, 24h0.2 g/L19% degradationGuaiacoxyacetic acid, vanillic acid, vanillin[4]
Burkholderia sp. ISTR5Whole-cell, 72hNot specifiedComplete degradationVanillin[5]
Bacillus amyloliquefaciens (BaDyP)EnzymaticNot specifiedNot specifiedVanillin, Guaiacol[3]

Table 2: Kinetic Parameters of Key Enzymes in GGE Degradation Pathway

EnzymeSubstrateKm (mM)Vmax (nmol min-1 mg-1)Optimal pHOptimal Temp. (°C)Reference
LigE-NA8 (a GGE analog)2432.5 (mU)9.0-9.520-30[5]
LigF-AB11PNP-AVNot specifiedNot specified8.532[2]
HsCCOIsoeugenol1.5574.097.040[5]
RbCCOIsoeugenol2.2476.489.035[5]
BaDyPVeratryl alcohol0.0714.12 (mM/min)Not specifiedNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in GGE microbial degradation studies.

Protocol 1: Whole-Cell Degradation of GGE by Sphingobium sp. SYK-6

This protocol describes a time-course experiment to monitor the degradation of GGE by Sphingobium sp. SYK-6.

Materials:

  • Sphingobium sp. SYK-6 (e.g., NBRC 103272)

  • W-medium (per liter: 2.28 g K2HPO4, 1.15 g NaH2PO4·2H2O, 0.2 g MgSO4·7H2O, 0.1 g (NH4)2SO4, 10 mg FeSO4·7H2O, 10 mg MnSO4·4-5H2O, 10 mg ZnSO4·7H2O, 10 mg CaCl2·2H2O)

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Sterile culture flasks

  • Incubator shaker

  • HPLC system

  • Ethyl acetate (B1210297)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of Sphingobium sp. SYK-6 into 5 mL of W-medium supplemented with a suitable carbon source (e.g., 0.1% yeast extract).

    • Incubate at 30°C with shaking at 180 rpm until the culture reaches the late exponential phase (OD600 ≈ 1.0).

  • Degradation Assay:

    • Prepare 100 mL of W-medium in a 250 mL flask.

    • Add GGE to a final concentration of 0.1 g/L.

    • Inoculate with 5% (v/v) of the pre-cultured Sphingobium sp. SYK-6.

    • Incubate at 30°C with shaking at 180 rpm.

  • Time-Course Sampling and Analysis:

    • Withdraw 1 mL aliquots of the culture at regular intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Monitor the elution of GGE and its degradation products using a UV detector at 280 nm.

    • Quantify the compounds by comparing their peak areas with those of known standards.

Protocol 2: Production and Assay of Extracellular Enzymes from Chaetomium sp.

This protocol outlines the production of extracellular enzymes from Chaetomium sp. and a subsequent assay for GGE degradation.

Materials:

  • Chaetomium sp. isolate

  • Potato Dextrose Agar (B569324) (PDA) for initial culture

  • Liquid medium (e.g., Czapek-Dox broth with 1% cellulose (B213188) as the carbon source)

  • GGE

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Fungal Cultivation:

    • Grow Chaetomium sp. on PDA plates at 25-30°C for 7-10 days until sporulation.

    • Inoculate 50 mL of liquid medium in a 250 mL flask with a small agar plug containing fungal mycelium and spores.

    • Incubate at 25-30°C with shaking at 150 rpm for 7-14 days.

  • Enzyme Preparation:

    • After incubation, separate the fungal biomass from the culture broth by filtration or centrifugation (10,000 x g for 15 minutes at 4°C).

    • The cell-free supernatant contains the extracellular enzymes. This can be used directly or concentrated using ultrafiltration.

  • Enzymatic Degradation Assay:

    • Set up a reaction mixture containing:

      • 1 mL of the crude or concentrated enzyme solution

      • GGE (final concentration of 0.1 g/L)

      • Buffer (e.g., 50 mM sodium acetate, pH 5.0) to a final volume of 2 mL.

    • Incubate the reaction mixture at a suitable temperature (e.g., 40-50°C) for a defined period (e.g., 1, 6, 12, 24 hours).

    • Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Analysis:

    • Analyze the reaction mixture for the disappearance of GGE and the appearance of degradation products using HPLC as described in Protocol 1.

Protocol 3: Heterologous Expression and Purification of β-Etherase (LigE/LigF)

This protocol provides a general workflow for producing recombinant β-etherases in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET vector)

  • LB medium

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Buffers for lysis, washing, and elution (containing varying concentrations of imidazole)

Procedure:

  • Cloning and Transformation:

    • Clone the gene encoding the desired β-etherase (e.g., ligE or ligF from Sphingobium sp. SYK-6) into the expression vector.

    • Transform the recombinant plasmid into the E. coli expression strain.

  • Protein Expression:

    • Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged β-etherase with elution buffer containing a high concentration of imidazole.

  • Enzyme Assay:

    • The activity of the purified β-etherase can be assayed using GGE or a synthetic substrate like α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) in the presence of glutathione.

    • Monitor the reaction by HPLC for the formation of guaiacol.

Protocol 4: Analytical Methods for GGE and its Degradation Products

5.4.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Based on calibration curves of authentic standards of GGE, guaiacol, vanillin, and other expected products.

5.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying a wide range of volatile and semi-volatile degradation products. Derivatization is often required for non-volatile compounds containing hydroxyl or carboxyl groups.

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness.

    • Add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Identification: Compare mass spectra with libraries (e.g., NIST, Wiley).

Visualizations

Signaling Pathways and Experimental Workflows

GGE_Degradation_Pathway cluster_bacterial Bacterial Pathway (Sphingobium sp. SYK-6) cluster_fungal Fungal Pathway (Chaetomium sp.) GGE Guaiacylglycerol- β-guaiacyl ether (GGE) MPHPV α-(2-methoxyphenoxy)- β-hydroxypropiovanillone (MPHPV) GGE->MPHPV  LigD, LigL, LigN (Cα-dehydrogenase) + NAD+ GSHPV α-glutathionyl- β-hydroxypropiovanillone (GS-HPV) MPHPV->GSHPV  LigE, LigF, LigP (β-etherase) + Glutathione (GSH) Guaiacol_b Guaiacol MPHPV->Guaiacol_b HPV β-hydroxypropiovanillone (HPV) GSHPV->HPV  LigG (Glutathione lyase) GGE_f Guaiacylglycerol- β-guaiacyl ether (GGE) GG Guaiacylglycerol GGE_f->GG  Fungal β-etherase Guaiacol_f Guaiacol GGE_f->Guaiacol_f

Caption: Microbial degradation pathways of GGE.

Experimental_Workflow cluster_whole_cell Whole-Cell Assay cluster_enzymatic Enzymatic Assay Inoculum Inoculum Preparation Degradation Degradation (Culture with GGE) Inoculum->Degradation Sampling Time-Course Sampling Degradation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis_wc HPLC/GC-MS Analysis Extraction->Analysis_wc Production Enzyme Production (Expression/Purification) Reaction Enzymatic Reaction with GGE Production->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis_enz HPLC/GC-MS Analysis Quenching->Analysis_enz

Caption: Experimental workflow for GGE degradation studies.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample from Degradation Assay Filtration Filtration Sample->Filtration Derivatization Derivatization (Silylation) Sample->Derivatization Injection Direct Injection Filtration->Injection Separation C18 Reverse Phase Injection->Separation Detection_uv UV Detection (280 nm) Separation->Detection_uv Injection_gc Injection Derivatization->Injection_gc Separation_gc Capillary Column Injection_gc->Separation_gc Detection_ms Mass Spectrometry Separation_gc->Detection_ms

Caption: Analytical workflow for GGE degradation products.

References

Catalytic Cleavage of the β-O-4 Bond in Guaiacylglycerol-β-guaiacyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic cleavage of the β-O-4 ether bond in guaiacylglycerol-β-guaiacyl ether (GGE), a model compound representing the most abundant linkage in lignin (B12514952). The valorization of lignin, a complex aromatic biopolymer, into valuable chemicals is a critical area of research with applications in sustainable chemistry and drug development. Understanding the cleavage of the β-O-4 bond is paramount for the depolymerization of lignin into aromatic platform chemicals.

Application Notes

The catalytic cleavage of the β-O-4 bond in GGE can be achieved through several primary pathways, including hydrogenolysis, oxidative cleavage, hydrolytic cleavage, and photocatalysis. The choice of catalytic system and reaction conditions will dictate the product distribution and yield.

  • Reductive Catalytic Fractionation (RCF): This "lignin-first" approach involves the solvolytic extraction and catalytic depolymerization of lignin in a reducing environment.[1][2] It typically employs heterogeneous redox catalysts to hydrogenolyze the β-O-4 linkages, yielding phenolic monomers and oligomers with a low molecular weight.[1] This method is advantageous for preserving the aromatic nature of lignin for the production of value-added chemicals.[3]

  • Oxidative Cleavage: This method utilizes catalysts to break the β-O-4 bond through oxidation, often yielding aromatic aldehydes and acids like vanillin (B372448) and vanillic acid.[4] Single-atom catalysts, such as single-atom Co, have shown high efficiency in the oxidative cleavage of C-O bonds with high substrate conversion rates.[5][6]

  • Hydrolytic Cleavage: This approach uses water, often in the presence of an acid or metal salt catalyst, to break the ether linkage. Metal chlorides like FeCl₃, CuCl₂, and AlCl₃ have been shown to be effective in ionic liquids, where the in-situ formation of hydrochloric acid acts as the catalyst.[7][8]

  • Photocatalytic Cleavage: This emerging technique employs semiconductor photocatalysts, such as Ni/TiO₂, to drive the cleavage of the β-O-4 bond under mild conditions using light energy.[9] This method offers a potentially more sustainable and environmentally friendly route for lignin depolymerization.

The selection of a specific protocol will depend on the desired end products, available equipment, and sustainability goals. For instance, researchers aiming for high yields of phenolic monomers for further chemical synthesis may opt for RCF, while those interested in producing specialty aromatic aldehydes might explore oxidative cleavage methods.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the catalytic cleavage of the β-O-4 bond in GGE and other lignin model compounds.

Table 1: Reductive Catalytic Fractionation (RCF) and Hydrogenolysis

CatalystSubstrateSolventTemperature (°C)PressureConversion (%)Major ProductsReference
Ni/CGuaiacylglycerol-β-guaiacyl ether (GG)Not specifiedNot specifiedNot specifiedNot specifiedDimeric and cyclohexane (B81311) derivatives[10]
Pd/CGuaiacylglycerol-β-guaiacyl ether (GG)Not specifiedNot specifiedNot specifiedNot specifiedDimeric and cyclohexane derivatives[10]
Ni-based catalystsC-ligninNot specifiedNot specified5-10 bar H₂High selectivity4-propenylphenols[11]

Table 2: Oxidative Cleavage

CatalystSubstrateSolventTemperature (°C)Oxygen PressureConversion (%)Product SelectivityReference
Single-atom Co2-(2-methoxyphenoxy)-1-phenylethanolNot specifiedOptimizedLowup to 95%High[5]
Ru/Al₂O₃Guaiacyl glycerol-β-guaiacyl ether (GGGE)Acetonitrile (B52724)1605-bar (20% O₂ in Ar)Not specified~60% yield of guaiacol, vanillin, and vanillic acid[4]

Table 3: Hydrolytic Cleavage in Ionic Liquid

Catalyst (5 mol%)SubstrateSolventTemperature (°C)Time (min)Conversion (%)β-O-4 Cleavage (%)Guaiacol YieldReference
FeCl₃Guaiacylglycerol-β-guaiacyl ether (GG)[BMIM]Cl150120100~70Not specified[7][8]
CuCl₂Guaiacylglycerol-β-guaiacyl ether (GG)[BMIM]Cl150120100~70Not specified[7][8]
AlCl₃Guaiacylglycerol-β-guaiacyl ether (GG)[BMIM]Cl150120100~80Not specified[7][8]
AlCl₃Veratrylglycerol-β-guaiacyl ether (VG)[BMIM]Cl150240Not specified~75Not specified[7][8]

Table 4: Photocatalytic Cleavage

CatalystSubstrateOxidantSolventLight SourceKey FeatureReference
20 wt.% Ni/TiO₂β-O-4 alcohol model compoundPyridinium chlorochromate (PCC)iPrOH30W UVTwo-step process: oxidation then cleavage[9]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of GGE using Metal Chlorides in an Ionic Liquid

This protocol is adapted from studies on the hydrolytic cleavage of β-O-4 ether bonds in lignin model compounds.[7][8]

Materials:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Metal chloride catalyst (e.g., FeCl₃, CuCl₂, or AlCl₃)

  • Deionized water

  • Reaction vessel (e.g., sealed glass tube or small reactor)

  • Heating system with temperature control (e.g., oil bath or heating block)

  • Analytical equipment (e.g., GC-MS or HPLC) for product analysis

Procedure:

  • Weigh 10 mg of GGE and 100 mg of [BMIM]Cl and add them to the reaction vessel.

  • Add the metal chloride catalyst (5 mol% relative to GGE).

  • Add a controlled amount of deionized water. The amount of water can be varied to study its effect on the reaction.

  • Seal the reaction vessel and place it in the heating system preheated to 150 °C.

  • Allow the reaction to proceed for 120 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Extract the products from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracted products using GC-MS or HPLC to determine the conversion of GGE and the yield of products such as guaiacol.

Protocol 2: Oxidative Cleavage of GGE using a Ru/Al₂O₃ Catalyst

This protocol is based on the aerobic oxidation of GGE to produce aromatic compounds.[4]

Materials:

  • Guaiacyl glycerol-β-guaiacyl ether (GGGE)

  • 5 wt.% Ru/Al₂O₃ catalyst

  • Acetonitrile (solvent)

  • Batch reactor equipped with a stirrer, gas inlet, and temperature control

  • Gas supply (20% Oxygen in Argon)

  • Analytical equipment (e.g., GC-MS or HPLC)

Procedure:

  • Add GGGE and the Ru/Al₂O₃ catalyst to the batch reactor.

  • Add acetonitrile as the solvent.

  • Seal the reactor and purge with the 20% O₂ in Argon gas mixture.

  • Pressurize the reactor to 5 bar with the gas mixture.

  • Heat the reactor to 160 °C while stirring.

  • Maintain the reaction conditions for the desired duration.

  • After the reaction, cool the reactor down and depressurize it safely.

  • Separate the catalyst from the reaction mixture by filtration.

  • Analyze the liquid phase using GC-MS or HPLC to identify and quantify the products (guaiacol, vanillin, vanillic acid).

  • The catalyst can be washed, dried, and reused for subsequent runs to test its reusability.[4]

Protocol 3: Photocatalytic Cleavage of a β-O-4 Alcohol Model Compound

This protocol describes a two-step process for the photocatalytic cleavage of a β-O-4 alcohol model compound.[9]

Materials:

  • β-O-4 alcohol lignin model compound

  • 20 wt.% Ni/TiO₂ photocatalyst

  • Pyridinium chlorochromate (PCC) as an oxidant

  • Isopropyl alcohol (iPrOH) as a solvent

  • Photoreactor with a UV light source (e.g., 30W UV lamp)

  • Magnetic stirrer

  • Analytical equipment (e.g., GC-MS or HPLC)

Procedure:

  • Step 1: Oxidation: In a suitable reaction vessel, dissolve the β-O-4 alcohol model compound in iPrOH.

  • Add PCC to the solution to oxidize the alcohol to the corresponding β-O-4 ketone. This step may be carried out at room temperature.

  • Step 2: Photocatalytic Cleavage: To the solution containing the β-O-4 ketone, add the 20 wt.% Ni/TiO₂ photocatalyst.

  • Place the reaction vessel in the photoreactor and irradiate with the UV light source while stirring.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them with GC-MS or HPLC.

  • Upon completion, the Ni/TiO₂ catalyst can be recovered using a magnet for potential reuse.[9]

  • Analyze the final reaction mixture to determine the yield of the cleavage products (e.g., acetophenone (B1666503) and phenol (B47542) derivatives).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the catalytic cleavage of the β-O-4 bond.

G cluster_lignin Lignin Biopolymer cluster_catalysis Catalytic Cleavage Processes cluster_products Value-Added Products Lignin Lignin (with β-O-4 linkages) RCF Reductive Catalytic Fractionation Lignin->RCF Oxidative Oxidative Cleavage Lignin->Oxidative Hydrolytic Hydrolytic Cleavage Lignin->Hydrolytic Photocatalytic Photocatalytic Cleavage Lignin->Photocatalytic Monomers Phenolic Monomers RCF->Monomers Oligomers Oligomers RCF->Oligomers Aldehydes Aromatic Aldehydes (e.g., Vanillin) Oxidative->Aldehydes Acids Aromatic Acids (e.g., Vanillic Acid) Oxidative->Acids Hydrolytic->Monomers Photocatalytic->Monomers

Caption: Overview of catalytic pathways for lignin depolymerization.

G start Start: GGE, Catalyst, Solvent, Water react Heat to 150°C for 120 min start->react cool Cool to Room Temperature react->cool extract Product Extraction (e.g., with Ethyl Acetate) cool->extract analyze Analysis (GC-MS or HPLC) extract->analyze end End: Conversion and Yield Data analyze->end

Caption: Workflow for hydrolytic cleavage of GGE.

G cluster_pathway Acid-Catalyzed Cleavage Pathway GGE Guaiacylglycerol-β-guaiacyl ether (GGE) (β-O-4 Model Compound) Protonation Protonation of α-OH group GGE->Protonation Dehydration Dehydration to form carbocation intermediate Protonation->Dehydration Beta_Cleavage Cleavage of β-O-4 bond Dehydration->Beta_Cleavage Products Formation of Hibbert's ketones and phenolic compounds Beta_Cleavage->Products

Caption: Simplified acid-catalyzed β-O-4 bond cleavage mechanism.

References

Application Notes and Protocols for Quantifying Guaiacylglycerol-β-guaiacyl ether Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the degradation of Guaiacylglycerol-β-guaiacyl ether (GGE), a model compound for the β-O-4 linkage in lignin, and the subsequent quantification of its degradation products. The protocols focus on pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) and catalytic oxidative degradation followed by GC-MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the primary degradation products of Guaiacylglycerol-β-guaiacyl ether under different degradation conditions.

Table 1: Relative Content of Major Pyrolytic Products of Guaiacylglycerol-β-guaiacyl ether at Different Temperatures. [1][2]

Pyrolysis Temperature (°C)Guaiacol (%)2-Methoxybenzaldehyde (%)Vanillin (%)trans-Isoeugenol (%)2-Methoxy-4-vinylphenol (%)
20095.81.20.50.32.2
30092.12.51.10.83.5
50075.48.73.22.110.6
60068.212.34.53.411.6
70055.915.85.14.29.0
80048.718.25.94.87.4

Table 2: Product Yields from Ru-Catalyzed Oxidative Cleavage of Guaiacylglycerol-β-guaiacyl ether. [3]

CatalystTemperature (°C)Time (h)GGE Conversion (%)Guaiacol Yield (%)Vanillin Yield (%)Vanillic Acid Yield (%)
5 wt.% Ru/Al₂O₃120205288<2
5 wt.% Ru/Al₂O₃140208515125
5 wt.% Ru/Al₂O₃16020>99341311
5 wt.% Ru/Al₂O₃18020>9928108
5 wt.% Ru/Al₂O₃1603>991250
5 wt.% Ru/Al₂O₃16030>9921117

Experimental Protocols

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis

This protocol details the method for the thermal degradation of Guaiacylglycerol-β-guaiacyl ether and the subsequent analysis of its volatile products.

Materials and Equipment:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Pyrolyzer interfaced with a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Helium (carrier gas)

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 0.1-0.5 mg of GGE into a pyrolysis sample cup.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature to the desired value (e.g., 500 °C).

    • The pyrolysis is performed under an inert helium atmosphere.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 4 minutes.

      • Ramp to 280 °C at a rate of 5 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Mass Spectrometer Conditions:

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 280 °C

      • Mass Range: m/z 35-500

      • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the relative peak areas of the identified compounds to determine their abundance.

Protocol for Catalytic Oxidative Degradation and GC-MS Analysis

This protocol outlines the ruthenium-catalyzed aerobic oxidation of GGE and the quantification of the resulting products.[3]

Materials and Equipment:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • 5 wt.% Ru/Al₂O₃ catalyst

  • Toluene (B28343) (solvent)

  • Oxygen (oxidant)

  • High-pressure reactor

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., dodecane)

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, combine GGE (e.g., 0.1 g), 5 wt.% Ru/Al₂O₃ catalyst (e.g., 0.02 g), and toluene (e.g., 10 mL).

    • Add a known amount of an internal standard.

  • Reaction Conditions:

    • Pressurize the reactor with oxygen (e.g., 10 bar).

    • Heat the reactor to the desired temperature (e.g., 160 °C) with stirring.

    • Maintain the reaction for the specified duration (e.g., 20 hours).[3]

  • Product Extraction:

    • After the reaction, cool the reactor to room temperature and release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Extract the filtrate with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the extracted products using GC-MS with the conditions described in Protocol 2.1.

  • Quantification:

    • Identify the products based on their mass spectra and retention times.

    • Quantify the yield of each product by comparing its peak area to that of the internal standard.

Visualizations

Degradation Pathway of Guaiacylglycerol-beta-guaiacyl ether

GGE_Degradation cluster_pyrolysis Pyrolytic Degradation GGE This compound Homolysis Cβ-O Homolysis GGE->Homolysis Low Temp. Concerted Cβ-O Concerted Decomposition GGE->Concerted Moderate Temp. Guaiacol Guaiacol Homolysis->Guaiacol Concerted->Guaiacol Methoxybenzaldehyde 2-Methoxybenzaldehyde Concerted->Methoxybenzaldehyde OtherPhenols Other Phenolic Compounds (Vanillin, Isoeugenol, etc.) Concerted->OtherPhenols SmallMolecules Small Molecule Products Guaiacol->SmallMolecules High Temp. Secondary Cracking Methoxybenzaldehyde->SmallMolecules High Temp. Secondary Cracking

Caption: Pyrolytic degradation pathway of GGE.

Experimental Workflow for Quantification

experimental_workflow start Start sample_prep Sample Preparation (GGE) start->sample_prep degradation Degradation (Pyrolysis or Catalytic Oxidation) sample_prep->degradation extraction Product Extraction (for catalytic method) degradation->extraction Catalytic analysis GC-MS Analysis degradation->analysis Pyrolysis extraction->analysis identification Product Identification (Mass Spectra Library) analysis->identification quantification Quantification (Peak Area Analysis) identification->quantification end End quantification->end

Caption: Experimental workflow for GGE degradation and analysis.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Guaiacylglycerol-β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that represents the most abundant type of linkage in lignin (B12514952), the β-O-4 aryl ether bond. The enzymatic cleavage of this bond is a critical step in lignin depolymerization, a process of significant interest for the production of biofuels, renewable chemicals, and pharmaceuticals from lignocellulosic biomass. Understanding the enzymatic hydrolysis of GGE provides valuable insights into lignin valorization pathways and the development of novel biocatalysts. These application notes provide detailed protocols for the enzymatic hydrolysis of GGE, focusing on the well-characterized multi-enzyme system from the bacterium Sphingobium sp. SYK-6.

Principle of the Assay

The enzymatic cleavage of the β-O-4 aryl ether linkage in GGE by the Sphingobium sp. SYK-6 enzyme system is a multi-step process.[1][2][3][4] It involves the sequential action of three types of enzymes:

  • Cα-dehydrogenase (LigD, LigL): This NAD+-dependent enzyme oxidizes the hydroxyl group at the Cα position of the GGE molecule.[1][2][3][4][5]

  • β-etherase (LigE, LigF): These glutathione-dependent enzymes catalyze the cleavage of the β-O-4 ether bond.[1][2][3][4][6] LigE and LigF exhibit stereospecificity for the β(R)- and β(S)-enantiomers of the substrate, respectively.[5]

  • Glutathione (B108866) lyase (LigG): This enzyme facilitates the release of guaiacol (B22219).[1][2][3][4]

The final products of this enzymatic cascade are guaiacol and 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.[4]

Signaling Pathway Diagram

Enzymatic_Cleavage_of_GGE GGE GGE Oxidized_GGE α-Keto GGE GGE->Oxidized_GGE Guaiacol Guaiacol Oxidized_GGE->Guaiacol LigE/LigF (β-etherase) + Glutathione LigG (Glutathione lyase) Product2 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Oxidized_GGE->Product2 LigE/LigF (β-etherase) + Glutathione LigG (Glutathione lyase)

Caption: Multi-step enzymatic cleavage of GGE by the Lig enzyme system.

Experimental Protocols

This section provides a detailed protocol for the in vitro enzymatic hydrolysis of GGE using the recombinant Lig enzyme system from Sphingobium sp. SYK-6.

Materials and Reagents
  • Guaiacylglycerol-β-guaiacyl ether (GGE) (racemic mixture)

  • Recombinant LigD, LigL, LigE, LigF, and LigG enzymes (purified)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Glutathione (GSH)

  • L-Lactate dehydrogenase

  • Sodium pyruvate

  • Tris-HCl buffer

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard for chromatography (e.g., 4-chloroacetophenone)

Equipment
  • Incubator or water bath with temperature control

  • pH meter

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for product confirmation)

Protocol
  • Substrate and Reagent Preparation:

    • Prepare a stock solution of GGE in a suitable organic solvent (e.g., methanol or dimethylformamide) due to its limited water solubility.

    • Prepare a stock solution of NAD+ in water.

    • Prepare a stock solution of glutathione in water.

    • Prepare a Tris-HCl buffer solution (e.g., 50 mM) and adjust the pH to 9.0 using NaOH or HCl.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the specified order:

      • Tris-HCl buffer (50 mM, pH 9.0)

      • GGE (final concentration of 0.5 mM)

      • NAD+ (final concentration to be optimized, typically in molar excess)

      • Glutathione (final concentration to be optimized, typically in molar excess)

      • LigD, LigL, LigE, LigF, and LigG enzymes (approximately 0.1 mg/mL of each enzyme)[4]

      • Optional: NADH recycling system (L-lactate dehydrogenase and sodium pyruvate) to ensure complete conversion.[4]

    • The total reaction volume can be adjusted as needed (e.g., 1 mL).

    • Include a control reaction without the enzymes to account for any non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at 25°C for up to 2 hours.[4]

    • For time-course experiments, withdraw aliquots at different time points.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully collect the organic (upper) layer containing the products.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for Analysis:

    • Re-dissolve the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile).

    • Add an internal standard for quantitative analysis.

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC or GC-MS system.

Analytical Methods
  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient of water and acetonitrile or methanol.

    • Monitor the elution of GGE and its degradation products (e.g., guaiacol) using a UV detector at a suitable wavelength (e.g., 280 nm).

    • Quantify the compounds by comparing their peak areas to a standard curve of known concentrations.

  • GC-MS Analysis (Optional):

    • Derivatize the samples if necessary to increase volatility.

    • Use a suitable GC column and temperature program to separate the products.

    • Identify the products based on their mass spectra by comparison with a library of known compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate (GGE Stock) Reaction_Setup Set up Reaction Mixture Prep_Substrate->Reaction_Setup Prep_Enzymes Prepare Enzymes (LigD, L, E, F, G) Prep_Enzymes->Reaction_Setup Prep_Reagents Prepare Reagents (Buffer, NAD+, GSH) Prep_Reagents->Reaction_Setup Incubation Incubate at 25°C, pH 9.0 Reaction_Setup->Incubation Termination Terminate Reaction & Extract Products Incubation->Termination Sample_Prep Prepare Sample for Analysis Termination->Sample_Prep HPLC_Analysis HPLC Analysis (Quantification) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Identification) Sample_Prep->GCMS_Analysis

Caption: General workflow for the enzymatic hydrolysis of GGE.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic hydrolysis of GGE.

Table 1: Optimized Reaction Conditions for GGE Bioconversion

ParameterOptimal ValueReference
pH9.0[4]
Temperature25 °C[4]
Substrate (GGE)0.5 mM[4]
Enzyme Conc.~0.1 mg/mL each[4]
Reaction Time< 2 hours for full conversion[4]

Table 2: Enzymes Involved in GGE Degradation in Sphingobium sp. SYK-6

EnzymeFunctionCofactor/Co-substrateStereospecificityReference
LigD, LigLCα-dehydrogenaseNAD+-[1][2][3][4]
LigEβ-etheraseGlutathioneβ(R)-enantiomer[5]
LigFβ-etheraseGlutathioneβ(S)-enantiomer[5]
LigGGlutathione lyaseGlutathione-[1][2][3][4]

Troubleshooting

  • Low or no conversion:

    • Verify the activity of the enzymes.

    • Check the pH of the reaction buffer.

    • Ensure the presence and sufficient concentration of cofactors (NAD+, Glutathione).

    • Consider the use of an NADH recycling system for complete conversion.[4]

  • Poor product recovery:

    • Optimize the extraction procedure with different solvents.

    • Ensure complete evaporation of the extraction solvent before redissolving for analysis.

  • Inconsistent results:

    • Ensure accurate pipetting of all components.

    • Maintain consistent temperature and pH throughout the experiments.

Conclusion

The enzymatic hydrolysis of Guaiacylglycerol-β-guaiacyl ether is a valuable model system for studying lignin degradation. The provided protocols, based on the well-characterized enzyme system from Sphingobium sp. SYK-6, offer a robust framework for researchers to investigate the cleavage of the β-O-4 aryl ether bond. This knowledge is instrumental in the development of biocatalytic strategies for the conversion of lignin into value-added products.

References

Application Notes and Protocols: Guaiacylglycerol-β-guaiacyl Ether in Pulp and Paper Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric lignin (B12514952) model compound that represents the most abundant linkage in native lignin, the β-O-4 aryl ether bond.[1][2] Due to its representative structure, GGE is an invaluable tool in pulp and paper chemistry for elucidating the complex mechanisms of delignification during chemical pulping and bleaching processes.[1][2] Understanding the cleavage and modification of this bond is critical for optimizing pulping efficiency, improving bleaching processes, and developing novel biorefinery strategies for valorizing lignin.

These application notes provide detailed protocols for the synthesis of GGE, its application in laboratory-scale pulping and bleaching experiments, and the analytical methods for its quantification and the characterization of its degradation products.

Synthesis of Guaiacylglycerol-β-guaiacyl Ether (GGE)

The synthesis of GGE is a multi-step process that can be achieved through various reported methods. The following protocol is a common route starting from guaiacol (B22219).[3][4]

Experimental Protocol: Synthesis of GGE

Materials:

Procedure:

  • Condensation: In a reaction vessel under a nitrogen atmosphere, dissolve 4-(α-bromoacetyl)-guaiacol and an excess of guaiacol in a suitable solvent. The key step is the condensation reaction between these two compounds.[3]

  • Reaction with Formaldehyde: The resulting 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol is then reacted with formaldehyde in an alkaline solution to introduce the hydroxymethyl group at the β-position.[3]

  • Reduction: The product from the previous step is then reduced using sodium borohydride in an alkaline solution. This step converts the keto group to a hydroxyl group, forming GGE.[3]

  • Acidification and Extraction: After the reaction is complete (monitored by TLC), the mixture is acidified with dilute hydrochloric acid to a pH of approximately 3.0. The product is then extracted with dichloromethane.[3]

  • Purification: The organic layer is washed with distilled water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield GGE as a slightly yellow oil.[3]

  • Characterization: The structure and purity of the synthesized GGE should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Pulping Chemistry

GGE is used in laboratory-scale pulping experiments to study the kinetics and mechanisms of delignification. By tracking the degradation of GGE, researchers can infer the reactions that occur with the β-O-4 linkages in native lignin.

Experimental Protocol: Laboratory-Scale Kraft Pulping with GGE

Materials:

  • Wood chips (e.g., birch, pine)

  • Kraft pulping liquor (sodium hydroxide and sodium sulfide (B99878) solution)

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Laboratory-scale digester or autoclave vessels

  • Filter paper

  • Distilled water

Procedure:

  • Pulping Liquor Preparation: Prepare the Kraft pulping solution by dissolving sodium hydroxide and sodium sulfide in distilled water to the desired active alkali and sulfidity.

  • Digester Setup: Place a known weight of wood chips (e.g., 24 g oven-dry weight) into the autoclave vessels.[3] Add the prepared Kraft pulping liquor at a specific liquor-to-wood ratio (e.g., 22:1 w/w).[3]

  • GGE Addition: Add a known concentration of GGE to the pulping liquor. The concentration can be varied to study its effect on the pulping process.

  • Impregnation and Pulping: Seal the autoclaves, deaerate under vacuum, and then pressurize with nitrogen to ensure proper impregnation of the chips.[3] Heat the digester to the target pulping temperature (e.g., 160°C) and maintain for the desired reaction time (e.g., 2 hours).[5]

  • Pulp and Liquor Separation: After pulping, cool the digester and carefully separate the pulp from the black liquor by filtration.

  • Pulp Washing: Wash the pulp thoroughly with distilled water to remove residual pulping chemicals and dissolved lignin fragments.

  • Analysis:

    • Pulp: Determine the kappa number, pulp yield, brightness, and viscosity of the washed pulp using standard methods (see Section 4).

    • Black Liquor: Analyze the black liquor for GGE and its degradation products using HPLC-MS or GC-MS (see Section 5).

Data Presentation: Effect of GGE on Pulping (Hypothetical Data)
GGE Concentration (g/L)Kappa NumberPulp Yield (%)
0 (Control)25.048.5
124.548.2
523.847.8
1022.947.1

This table illustrates the expected trend of decreasing kappa number and pulp yield with increasing addition of a lignin model compound, which consumes pulping chemicals.

Applications in Bleaching Chemistry

GGE is also utilized to investigate the reactions of residual lignin during bleaching. Understanding how bleaching agents react with the β-O-4 linkage is crucial for optimizing bleaching sequences to improve brightness and minimize pulp degradation.

Experimental Protocol: Laboratory-Scale Pulp Bleaching with GGE

Materials:

  • Unbleached or oxygen-delignified kraft pulp

  • Bleaching agent (e.g., chlorine dioxide, hydrogen peroxide)

  • Buffer solutions to control pH

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Chelating agents (e.g., DTPA)

  • Plastic bags or sealed reaction vessels

  • Water bath

Procedure:

  • Pulp Preparation: Disintegrate a known amount of pulp in distilled water.

  • GGE Addition: Add a specific concentration of GGE to the pulp slurry.

  • Bleaching Reaction: Add the bleaching agent and buffer to the pulp slurry in a sealed plastic bag or reaction vessel. The consistency of the pulp, temperature, and reaction time should be controlled according to the specific bleaching stage being studied.

  • Reaction Termination: After the desired reaction time, terminate the bleaching reaction by adding a quenching agent (e.g., sodium thiosulfate (B1220275) for chlorine dioxide) and/or by washing the pulp with distilled water.

  • Pulp Washing: Thoroughly wash the bleached pulp with distilled water.

  • Analysis:

    • Pulp: Measure the brightness and viscosity of the bleached pulp using standard methods (see Section 4).

    • Filtrate: Analyze the bleaching filtrate for GGE and its degradation products using HPLC-MS or GC-MS (see Section 5).

Data Presentation: Effect of GGE on Pulp Brightness (Hypothetical Data)
GGE Concentration (g/L)Final Brightness (% ISO)Viscosity (mPa·s)
0 (Control)88.015.2
187.515.0
586.814.7
1085.914.2

This table illustrates the expected trend of decreased brightness and viscosity with the addition of a lignin model compound, which consumes bleaching chemicals and can lead to the formation of chromophores.

Standard Pulp Analysis Protocols

The following are standard TAPPI/ISO methods for analyzing key pulp properties.

Kappa Number Determination
  • Principle: The kappa number is an indication of the residual lignin content in the pulp. It is determined by measuring the amount of potassium permanganate (B83412) consumed by the pulp under specific conditions.

  • Protocol: Follow the procedures outlined in TAPPI T 236 om-13 or ISO 302 . The method involves reacting a known amount of pulp with a standardized potassium permanganate solution for a specific time, followed by titration of the unreacted permanganate.

Pulp Brightness Measurement
  • Principle: Pulp brightness is the directional reflectance of blue light at a wavelength of 457 nm.

  • Protocol: Use a calibrated brightness meter according to TAPPI T 452 om-23 . Prepare handsheets from the pulp sample and measure the reflectance.

Pulp Viscosity Measurement
  • Principle: The viscosity of a pulp solution in cupriethylenediamine (B1144366) (CED) is related to the average degree of polymerization of the cellulose (B213188), indicating the extent of cellulose degradation.

  • Protocol: Follow the procedure of TAPPI T 230 om-13 . This involves dissolving the pulp in a CED solution and measuring the efflux time through a calibrated capillary viscometer.

Analysis of GGE and its Degradation Products

High-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the qualitative and quantitative analysis of GGE and its degradation products in pulping liquors and bleaching filtrates.[2][6][7]

Experimental Protocol: HPLC-MS Analysis

Sample Preparation:

  • Filter the liquor or filtrate sample to remove any suspended solids.

  • Dilute the sample with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a concentration within the calibration range of the instrument.

  • Add an internal standard for accurate quantification.

HPLC-MS Conditions (Example): [6]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.

  • Injection Volume: 20 µL.

  • Detection: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: Scan a mass range of m/z 50-1000.

Quantification:

  • Identify GGE and its degradation products based on their retention times and mass spectra.

  • Quantify the compounds by comparing their peak areas to those of authentic standards.

Experimental Protocol: GC-MS Analysis of Pulping Liquor

Sample Preparation:

  • Acidify the liquor sample to precipitate the lignin.

  • Extract the phenolic compounds with an organic solvent like ethyl acetate.

  • Dry the organic extract and derivatize the compounds (e.g., silylation) to increase their volatility for GC analysis.

GC-MS Conditions (Example): [2]

  • Column: A capillary column suitable for the separation of phenolic compounds (e.g., Stabilwax).

  • Carrier Gas: Helium.

  • Injection Mode: Split injection.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).

  • Detection: Electron ionization (EI) mass spectrometry.

Signaling Pathways and Workflows

The following diagrams illustrate the degradation pathway of GGE during pulping and a general experimental workflow.

GGE_Degradation_Pathway cluster_alkaline Alkaline Pulping (Kraft) cluster_acidic Acidic Conditions GGE Guaiacylglycerol-beta-guaiacyl ether (GGE) (β-O-4 Linkage) QM Quinone Methide Intermediate GGE->QM Homolytic Cleavage Hibberts_Ketones Hibbert's Ketones GGE->Hibberts_Ketones Acidolysis Guaiacol Guaiacol QM->Guaiacol Cleavage Coniferyl_Alcohol Coniferyl Alcohol QM->Coniferyl_Alcohol Rearrangement

Caption: Degradation pathway of GGE under different pulping conditions.

Experimental_Workflow Start Start: Wood Chips / Pulp Pulping_Bleaching Laboratory Pulping or Bleaching (with GGE addition) Start->Pulping_Bleaching GGE_Prep Prepare GGE Solution GGE_Prep->Pulping_Bleaching Separation Separate Pulp and Liquor/Filtrate Pulping_Bleaching->Separation Pulp_Analysis Pulp Analysis (Kappa, Brightness, Viscosity) Separation->Pulp_Analysis Liquor_Analysis Liquor/Filtrate Analysis (HPLC-MS, GC-MS) Separation->Liquor_Analysis Data_Analysis Data Analysis and Interpretation Pulp_Analysis->Data_Analysis Liquor_Analysis->Data_Analysis

Caption: General experimental workflow for studying GGE in pulp and paper chemistry.

References

Application Notes & Protocols for the Analytical Identification of Guaiacylglycerol-β-guaiacyl Ether Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guaiacylglycerol-β-guaiacyl ether (GGE) is a primary dimeric model compound representing the β-O-4 aryl ether linkage, the most abundant type of bond in lignin.[1][2] Its chemical structure and reactivity are of significant interest in biorefinery, pulp and paper chemistry, and drug development, where lignin-derived compounds are explored for their bioactive properties. GGE exists as two diastereomers, erythro and threo, which can exhibit different biological activities and chemical reactivities.[3][4] Therefore, the accurate identification and separation of these isomers are crucial for fundamental research and various applications.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and differentiate Guaiacylglycerol-β-guaiacyl ether isomers: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Application Note: HPLC is a powerful technique for separating the erythro and threo diastereomers of GGE in liquid form.[5][6] When coupled with a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, this method allows for the accurate quantification and identification of the isomers and their degradation products based on their distinct retention times and precise mass-to-charge ratios (m/z).[1][7] Reversed-phase chromatography using a C18 column is commonly employed for this separation. While the isomers have identical mass, their different three-dimensional structures lead to differential interactions with the stationary phase, enabling their separation.[5]

Experimental Protocol: HPLC-HRMS

Objective: To separate and quantify erythro and threo isomers of Guaiacylglycerol-β-guaiacyl ether.

A. Materials and Reagents:

  • Guaiacylglycerol-β-guaiacyl ether isomer standard mixture (erythro and threo)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Sample vials and syringes

B. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

C. Procedure:

  • Sample Preparation:

    • Dissolve 1 mg of the GGE sample in 1 mL of a Methanol:Water (1:1, v/v) solution to create a 1 mg/mL stock solution.

    • Prepare a series of working standards by serial dilution for calibration.

    • Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.

    • Filter all samples through a 0.22 µm syringe filter before analysis.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Column re-equilibration at 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-1000

    • Data Acquisition: Full scan mode. For quantification, Targeted MS/MS (or Parallel Reaction Monitoring, PRM) can be used.

D. Data Interpretation:

  • The two isomers will appear as distinct peaks in the total ion chromatogram (TIC).

  • Identify the peaks corresponding to the isomers by comparing their retention times with those of the standards.

  • Confirm the identity by extracting the ion chromatogram for the expected m/z value of the protonated molecule [M+H]⁺. For GGE (C₁₇H₂₀O₆), this is approximately m/z 321.1338.

  • Quantify the isomers by integrating the peak areas and using the calibration curve generated from the standards.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample GGE Isomer Mixture Dissolution Dissolution in MeOH/H₂O Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (TOF or Orbitrap) ESI->MS Detector Detector MS->Detector Data Data Acquisition (TIC & Mass Spectra) Detector->Data Analysis Peak Integration & Quantification Data->Analysis

Fig. 2: GC-MS workflow including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most definitive method for the structural elucidation and stereochemical assignment of GGE isomers. [2][3]Specifically, ¹H NMR and ¹³C NMR can distinguish between the erythro and threo forms. The key diagnostic signals are the coupling constants (J-values) and chemical shifts (δ) of the protons and carbons in the propane (B168953) side-chain (C₇, C₈, C₉). For ¹H NMR, the coupling constant between H-7 and H-8 is typically smaller for the erythro isomer compared to the threo isomer. [8]Additionally, the chemical shift difference between C-8 and C-7 (Δδ C₈-C₇) in the ¹³C NMR spectrum can also be used for unambiguous assignment. [3] Experimental Protocol: ¹H and ¹³C NMR

Objective: To unambiguously determine the stereochemistry (erythro or threo) of GGE isomers.

A. Materials and Reagents:

  • Purified GGE isomer sample (or mixture)

  • Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆)

  • NMR tubes

B. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

C. Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified GGE isomer in approximately 0.6 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: 0-12 ppm.

      • Ensure sufficient resolution to accurately measure coupling constants.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • 2D NMR (Optional but recommended):

      • Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations.

      • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

D. Data Interpretation:

  • Assign Protons and Carbons: Use chemical shift knowledge, 2D NMR data, and literature values to assign the signals, focusing on the C₇-C₈-C₉ side chain.

  • Determine Stereochemistry:

    • ¹H NMR: Measure the coupling constant JH7,H8. A smaller value (e.g., ~4.5-5.5 Hz) is characteristic of the erythro isomer, while a larger value (e.g., ~6.0-8.0 Hz) indicates the threo isomer. [3][8] * ¹³C NMR: Compare the chemical shifts of C-7 and C-8. The difference (Δδ C₈-C₇) can be a reliable indicator to distinguish the isomers. [3] Isomer Identification Logic

NMR_Logic Start Acquire ¹H NMR Spectrum of Purified Isomer Decision Measure Coupling Constant J(H7-H8) Start->Decision Erythro Erythro Isomer Decision->Erythro  J ≈ 4.5-5.5 Hz   Threo Threo Isomer Decision->Threo  J ≈ 6.0-8.0 Hz  

Fig. 3: Logic for isomer assignment using ¹H NMR.

Quantitative Data Summary

The following tables summarize typical analytical data used to differentiate GGE isomers. Note that exact values can vary slightly depending on the specific instrumental conditions and solvent used.

Table 1: HPLC-MS Data for GGE Isomers

IsomerExpected Elution Order (Reversed-Phase)[M+H]⁺ (m/z)Molecular Formula
erythro-GGETypically elutes first321.1338C₁₇H₂₁O₆⁺
threo-GGETypically elutes second321.1338C₁₇H₂₁O₆⁺

Table 2: Key NMR Spectroscopic Data for GGE Isomer Identification (in Acetone-d₆)

IsomerNucleusSignalChemical Shift (δ, ppm)Coupling Constant (J, Hz)
erythro ¹HH-7~4.90J7,8 ≈ 5.3
¹HH-8~4.25
¹³CC-7~73.5
¹³CC-8~88.0
threo ¹HH-7~4.85J7,8 ≈ 6.0
¹HH-8~4.40
¹³CC-7~74.5
¹³CC-8~86.0

Data compiled from literature sources.[3][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Guaiacylglycerol-β-guaiacyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Guaiacylglycerol-β-guaiacyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Guaiacylglycerol-β-guaiacyl ether, presented in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My overall yield for the multi-step synthesis is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of Guaiacylglycerol-β-guaiacyl ether can arise from several factors throughout the five-step process starting from guaiacol (B22219). The key condensation step between 4-(α-bromoacetyl)-guaiacol and guaiacol is critical.[1][2][3] To improve the yield, consider the following:

    • Purity of Starting Materials: Ensure the guaiacol and other reagents are of high purity. Impurities can lead to side reactions.

    • Reaction Conditions: Optimize the reaction conditions for each step. This includes temperature, reaction time, and stoichiometry of reactants. For the final reduction step using sodium borohydride (B1222165), ensure the reaction goes to completion by stirring for a sufficient duration (e.g., 10 hours) under an inert atmosphere.[3]

    • Purification Steps: Minimize product loss during purification. Column chromatography is a common method for purification.[3] Ensure proper selection of the stationary and mobile phases to achieve good separation without excessive product loss.

    • Side Reactions: Be aware of potential side reactions such as homolytic cleavage of the β-ether bond, which can occur under certain conditions.[4]

Issue 2: Difficulty in Separating Erythro and Threo Isomers

  • Question: I have successfully synthesized the product, but I am struggling to separate the erythro and threo diastereomers. What methods are effective for this separation?

  • Answer: The synthesis of Guaiacylglycerol-β-guaiacyl ether typically results in a mixture of erythro and threo isomers.[5] Separating these diastereomers can be challenging. The following methods have been reported to be successful:

    • Ion-Exchange Chromatography: This is a highly effective method for the complete separation of the erythro and threo forms.[2][6]

    • Fractional Crystallization: In some cases, the erythro isomer can be isolated from the mixture by fractional crystallization.[2]

    • Column Chromatography on Silica (B1680970) Gel: While challenging, careful column chromatography with an appropriate eluent system can sometimes achieve separation. The choice of solvent system is crucial and may require optimization.[3][7]

    • NMR Analysis: The ratio of erythro to threo isomers can be determined by ¹H NMR spectroscopy, as the signals for specific protons are distinguishable between the two isomers.[5]

Issue 3: Presence of Unexpected Side Products

  • Question: My final product is contaminated with several unexpected impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Depending on the reaction conditions, various side reactions can occur.

    • Incomplete Reactions: Unreacted starting materials or intermediates from previous steps can be present. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.

    • Homolytic Cleavage: Under thermal stress or certain acidic conditions, the β-O-4 ether linkage can undergo homolytic cleavage, leading to the formation of guaiacol and other degradation products.[8] It is important to maintain careful temperature control throughout the synthesis and workup.

    • Dimerization and Condensation Products: At elevated temperatures, side reactions can lead to the formation of dimerized products.[8]

    • Purification: Most minor impurities can be removed by careful column chromatography on silica gel.[3][7]

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for Guaiacylglycerol-β-guaiacyl ether?

    • A1: The most common synthetic route is a five-step process starting from guaiacol.[1][3] The key step involves the condensation of an α-bromoacetylated guaiacol derivative with guaiacol.[1][2][3]

  • Q2: How can I confirm the identity and purity of my synthesized Guaiacylglycerol-β-guaiacyl ether?

    • A2: The structure and purity of the final product are typically confirmed using spectroscopic methods. ¹H NMR and 2D-NMR spectroscopy are used to verify the chemical structure and to distinguish between the erythro and threo isomers.[1][2][5] Mass spectrometry can be used to confirm the molecular weight.

  • Q3: What are the typical solvents used for the purification of Guaiacylglycerol-β-guaiacyl ether by column chromatography?

    • A3: While specific solvent systems can vary, mixtures of ethyl acetate (B1210297) and n-hexane are commonly used for the purification of related compounds on a silica gel column.[7] The optimal solvent ratio will depend on the specific impurities present and should be determined by TLC analysis.

Data Presentation

Table 1: Comparison of Separation Techniques for Erythro and Threo Isomers

Separation MethodReported EffectivenessKey ConsiderationsReference
Ion-Exchange ChromatographyComplete separation achievedRequires specialized equipment and columns.[2][6]
Fractional CrystallizationCan isolate the predominant erythro isomerSuccess depends on the isomer ratio and solubility differences.[2]
Column Chromatography (Silica Gel)Can be effective but may be challengingRequires careful optimization of the eluent system.[3][7]

Experimental Protocols

Key Experiment: Synthesis of Guaiacylglycerol-β-guaiacyl ether (Illustrative 5-Step Protocol)

This protocol is a generalized representation based on literature descriptions.[1][3] Researchers should consult the primary literature for specific reagent quantities and reaction conditions.

  • Step 1: Acetylation of Guaiacol. Guaiacol is acetylated to produce 4-acetyl-guaiacol.

  • Step 2: Bromination. 4-acetyl-guaiacol is brominated to yield 4-(α-bromoacetyl)-guaiacol.

  • Step 3: Condensation. The key condensation reaction is performed between 4-(α-bromoacetyl)-guaiacol and guaiacol to form 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol.

  • Step 4: Hydroxymethylation. The product from Step 3 is reacted with formaldehyde (B43269) to introduce a hydroxymethyl group, yielding 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.

  • Step 5: Reduction. The ketone is reduced using sodium borohydride in an alkaline solution under a nitrogen atmosphere. The reaction is stirred for approximately 10 hours. The pH is then adjusted to 3.0 with hydrochloric acid. The product is extracted with dichloromethane, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.[3]

Visualizations

experimental_workflow start Start: Guaiacol step1 Step 1: Acetylation start->step1 step2 Step 2: Bromination step1->step2 step3 Step 3: Condensation with Guaiacol step2->step3 step4 Step 4: Hydroxymethylation step3->step4 step5 Step 5: Reduction (NaBH4) step4->step5 purification Purification (Column Chromatography) step5->purification product Final Product: Guaiacylglycerol-beta-guaiacyl ether purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Synthesis Issue Encountered low_yield Low Yield? start->low_yield isomer_sep Isomer Separation Difficulty? start->isomer_sep side_products Unexpected Side Products? start->side_products check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions Yes refine_purification Refine Purification Technique low_yield->refine_purification Yes ion_exchange Use Ion-Exchange Chromatography isomer_sep->ion_exchange Yes fractional_crystallization Attempt Fractional Crystallization isomer_sep->fractional_crystallization Yes side_products->refine_purification Yes monitor_reaction Monitor Reaction Progress (TLC) side_products->monitor_reaction Yes control_temp Ensure Strict Temperature Control side_products->control_temp Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE), a key lignin (B12514952) model compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Guaiacylglycerol-β-guaiacyl ether (GGE)?

A1: A widely employed method is a five-step synthesis starting from guaiacol (B22219). This process involves the synthesis of key intermediates such as 4-acetyl-guaiacol and 4-(α-bromoacetyl)-guaiacol, followed by a crucial condensation reaction with guaiacol. The subsequent steps involve reactions with formaldehyde (B43269) and a final reduction to yield GGE.[1][2]

Q2: What are the expected diastereomers of GGE, and how can their ratio be influenced?

A2: The synthesis of GGE typically results in a mixture of two diastereomers: erythro and threo. The ratio of these isomers can be influenced by reaction conditions such as pH and the solvent system used.[3][4] For instance, the stere preference can be affected by the water concentration in the reaction medium.[3] While the threo isomer is often formed preferentially in some dimeric β-O-4 structures, specific reaction conditions can be tuned to favor the erythro form.[3][4]

Q3: What are the primary methods for purifying GGE?

A3: Purification of GGE from the reaction mixture is critical for obtaining a high-purity product and can be challenging due to the presence of isomers and byproducts. Common purification techniques include:

  • Column Chromatography: Effective for separating the desired product from reaction intermediates and some byproducts.[1]

  • Fractional Crystallization: Can be used to isolate the predominant diastereomer, often the erythro form.[3]

  • Ion Exchange Chromatography: A powerful technique for the complete separation of the erythro and threo isomers.[3]

Q4: What analytical techniques are recommended for characterizing GGE and identifying byproducts?

A4: A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of GGE and the identification of any impurities. Recommended techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (such as HSQC) are invaluable for confirming the structure of GGE and determining the isomeric ratio.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weight of the synthesized compound.[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used for both quantification and separation of GGE from a complex mixture.[5]

Troubleshooting Guides

Issue 1: Low Overall Yield of GGE

Symptoms:

  • The final isolated yield of GGE is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a complex mixture with a small proportion of the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Condensation Reaction The condensation between 4-(α-bromoacetyl)-guaiacol and guaiacol is a critical step.[1][2] Ensure anhydrous conditions and optimize the reaction time and temperature. Consider using a stronger base or a different solvent system to improve the reaction rate and completeness.
Side Reactions Undesired side reactions, such as self-condensation of intermediates or polymerization, can consume starting materials and reduce the yield. Monitor the reaction closely by TLC to avoid prolonged reaction times. Adjusting the temperature and stoichiometry of reactants can help minimize side product formation. The formation of other phenolic dimers has been noted as a significant side reaction pathway.[5]
Losses During Purification GGE can be lost during extraction and chromatographic purification steps. Ensure proper phase separation during extractions. Optimize the solvent system for column chromatography to achieve good separation without excessive band broadening. Consider using fractional crystallization or ion exchange chromatography for more efficient purification and isomer separation.[3]
Use of Protecting Groups For more complex syntheses or to avoid side reactions on phenolic hydroxyl groups, consider the use of protecting groups.[6][7][8][9] The choice of protecting group should be orthogonal to the reaction conditions of the main synthesis steps.
Issue 2: Undesirable Erythro/Threo Isomer Ratio

Symptoms:

  • The ratio of erythro to threo isomers in the final product is not as desired for the intended application.

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Reaction Conditions The stereochemical outcome of the synthesis is sensitive to the reaction environment. The pH and solvent composition, particularly the water concentration, can significantly impact the erythro/threo ratio.[3] Experiment with different solvent systems (e.g., dioxane-water mixtures) and pH values to influence the stereoselectivity.[3]
Equilibration Under certain conditions, the isomers may equilibrate. Analyze the isomeric ratio at different reaction times to determine if equilibration is occurring. Quenching the reaction at an earlier time point might preserve a more favorable kinetic product ratio.
Issue 3: Difficulty in Removing Impurities

Symptoms:

  • NMR or GC-MS analysis of the purified product shows persistent impurities.

  • The product has a dark color, suggesting the presence of polymeric byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Action
Formation of Closely Related Byproducts Side reactions can generate byproducts with similar polarities to GGE, making them difficult to separate by standard column chromatography. Employing a multi-step purification strategy, such as a combination of column chromatography and fractional crystallization, may be necessary.[3] For challenging separations, consider preparative HPLC or ion exchange chromatography.[3]
Thermal Decomposition GGE can be susceptible to thermal degradation, especially at elevated temperatures during solvent removal or analysis.[1] Use a rotary evaporator at a moderate temperature and high vacuum for solvent removal. For GC-MS analysis, use a temperature program that minimizes the risk of on-column decomposition.
Homolytic Cleavage At higher temperatures, homolytic cleavage of the β-O-4 bond can occur, leading to the formation of guaiacol and other degradation products.[4] This is particularly relevant during analytical pyrolysis but can also be a concern under harsh reaction or workup conditions.[1]

Experimental Protocols

Five-Step Synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE) from Guaiacol[1][2]

This protocol outlines the key steps for the synthesis of GGE. For detailed reagent quantities and specific reaction conditions, refer to the cited literature.

  • Synthesis of 4-acetyl-guaiacol: Guaiacol is acetylated using a suitable acetylating agent in the presence of a catalyst.

  • Synthesis of 4-(α-bromoacetyl)-guaiacol: The acetyl group of 4-acetyl-guaiacol is brominated to introduce a reactive site for the subsequent condensation.

  • Condensation with Guaiacol: 4-(α-bromoacetyl)-guaiacol is condensed with guaiacol to form the β-O-4 ether linkage, yielding 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol. This is a critical step for yield optimization.

  • Reaction with Formaldehyde: The intermediate from step 3 is reacted with formaldehyde to introduce the hydroxymethyl group, forming 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.

  • Reduction to GGE: The final step involves the reduction of the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride, yielding Guaiacylglycerol-β-guaiacyl ether.[1]

Visualizations

GGE_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Guaiacol Guaiacol Acetyl_Guaiacol 4-acetyl-guaiacol Guaiacol->Acetyl_Guaiacol Acetylation Bromo_Guaiacol 4-(α-bromoacetyl)-guaiacol Acetyl_Guaiacol->Bromo_Guaiacol Bromination Condensed_Product 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol Bromo_Guaiacol->Condensed_Product Condensation Formaldehyde_Adduct 4-(α-(2-methoxyphenoxy)-β- hydroxypropanoyl)-guaiacol Condensed_Product->Formaldehyde_Adduct Formaldehyde Addition GGE Guaiacylglycerol-β-guaiacyl ether (erythro/threo mixture) Formaldehyde_Adduct->GGE Reduction

Caption: Synthetic workflow for Guaiacylglycerol-β-guaiacyl ether.

Troubleshooting_Logic Start Low GGE Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Purification Loss? Start->Cause3 Solution1 Optimize reaction conditions (time, temp, catalyst) Cause1->Solution1 Solution2 Monitor by TLC, adjust stoichiometry, consider protecting groups Cause2->Solution2 Solution3 Optimize extraction and chromatography, explore alternative purification Cause3->Solution3

Caption: Troubleshooting logic for low GGE yield.

References

Technical Support Center: Py-GC/MS Analysis of Lignin Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) analysis of lignin (B12514952) model compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of lignin model compounds using Py-GC/MS.

General Issues

  • Q1: I am not seeing any peaks in my chromatogram. What are the possible causes?

    A1: The absence of peaks can stem from several factors throughout the analytical process. Here is a systematic approach to troubleshooting this issue:

    • Sample Introduction:

      • Incorrect Sample Amount: Ensure that an adequate amount of the lignin model compound (typically 10-100 µg) is being introduced into the pyrolyzer.[1][2]

      • Pyrolysis Temperature Too Low: The selected pyrolysis temperature may be insufficient to cause fragmentation of your specific model compound. Lignin generally decomposes over a wide temperature range (300-800 °C).[3] Try incrementally increasing the pyrolysis temperature.

      • System Leaks: Check for leaks in the pyrolyzer, GC inlet, and column connections using an electronic leak detector. Leaks can prevent the sample from reaching the detector.[4]

    • GC-MS System:

      • Carrier Gas Flow: Verify that the carrier gas (typically helium) is flowing at the correct rate.[5] A blocked or malfunctioning gas line will prevent the transfer of analytes.

      • Syringe/Injector Malfunction: If using a liquid injection system for a model compound solution, ensure the syringe is functioning correctly and not clogged. For pyroprobes, ensure the sample is properly placed.

      • Detector Issues: Confirm that the mass spectrometer detector is turned on, properly tuned, and that the electron multiplier is functioning.[4]

  • Q2: My peaks are tailing. What can I do to improve peak shape?

    A2: Peak tailing is often indicative of active sites in the system or issues with analyte volatility. Lignin pyrolysis products, particularly phenols, are polar and prone to tailing.[1]

    • Active Sites:

      • Contaminated Inlet Liner: The glass liner in the GC inlet can accumulate non-volatile residues. Clean or replace the liner.[6][7]

      • Column Contamination: The front end of the GC column can become contaminated. Try trimming a small portion (e.g., 10-15 cm) from the inlet end of the column.[7]

      • Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, consider replacing the column.

    • Analyte Polarity and Volatility:

      • Derivatization: For highly polar compounds containing hydroxyl or carboxylic acid groups, in-situ derivatization with an agent like hexamethyldisilazane (B44280) (HMDS) can reduce polarity and improve peak shape.[1]

      • Incorrect GC Oven Temperature: If the initial oven temperature is too low, analytes can condense at the head of the column. Ensure your temperature program is optimized for the analytes of interest.

  • Q3: I am observing "ghost peaks" in my chromatogram. What is their source?

    A3: Ghost peaks are peaks that appear in blank runs or are not part of the injected sample. They are typically caused by contamination.

    • Septum Bleed: The septum in the GC inlet can release volatile compounds, especially at high temperatures. Use a high-quality, low-bleed septum.

    • Carryover: Residue from a previous, more concentrated sample can be retained in the syringe, inlet, or column and elute in a subsequent run. Run several solvent blanks to wash the system.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and be released when the oven temperature is ramped. Ensure high-purity gas and functioning gas traps.[6]

Lignin-Specific Issues

  • Q4: How do I optimize the pyrolysis temperature for my lignin model compound?

    A4: The optimal pyrolysis temperature depends on the specific lignin model compound and the desired pyrolysis products.

    • Lower Temperatures (350-450 °C): Tend to favor the formation of larger oligomeric fragments and compounds with more intact side chains, as well as acids and alcohols.[3]

    • Higher Temperatures (450-650 °C): Generally lead to greater fragmentation and the production of smaller, monomeric phenolic compounds.[3] At very high temperatures, there can be a decrease in some phenolic compounds due to secondary reactions.

    • Thermogravimetric Analysis (TGA): If available, running a TGA on your sample can help identify the optimal temperature range for decomposition.

    • Stepwise Pyrolysis: Some systems allow for a programmed pyrolysis with multiple temperature steps, which can provide more detailed information about the thermal breakdown of the compound.

  • Q5: I am having trouble separating isomers of lignin-derived phenols. What can I do?

    A5: The separation of isomers can be challenging due to their similar physicochemical properties.

    • GC Column Selection: Ensure you are using a GC column with a suitable stationary phase for separating phenolic isomers. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a common starting point, but more polar phases may be required.

    • Optimize GC Oven Program: Use a slower temperature ramp rate to increase the separation between closely eluting peaks.

    • Mass Spectrometry: Even if isomers co-elute, they may have slightly different mass spectra. Carefully examine the mass spectra of the peak(s) to look for unique fragment ions that can help differentiate the isomers.

  • Q6: My quantitative results are not reproducible. How can I improve this?

    A6: Poor reproducibility in quantitative analysis can be due to a variety of factors.

    • Inconsistent Sample Amount: Ensure precise and consistent amounts of the sample are being pyrolyzed.

    • Injection Variability: If using an autosampler, check its performance. For manual injection, consistent technique is crucial.

    • Matrix Effects: If analyzing lignin model compounds within a complex matrix (e.g., biomass), other components can interfere with the pyrolysis and analysis.

    • Use of an Internal Standard: The use of an internal standard, such as a uniformly 13C-labeled lignin polymer, can help to correct for variations in sample introduction and analysis, leading to more accurate and reproducible quantification.[2][8]

Quantitative Data Summary

The distribution of pyrolysis products is highly dependent on the pyrolysis temperature. The following table summarizes the general trends in product distribution from the pyrolysis of enzymatic hydrolysis lignin (EHL) at different temperatures.

Pyrolysis Temperature (°C)Predominant Product ClassesKey Observations
350Acids and AlcoholsPrimarily derived from side-chain cleavages and any residual carbohydrate moieties. Low yield of phenols.[3]
450PhenolsSignificant increase in phenolic compounds due to the cleavage of ether and C-C linkages in the lignin structure.[3]
550Phenols, Aldehydes, Ketones, FuransThe amount of phenols may slightly decrease, while other compounds increase.[3]

Experimental Protocols

The following is a general protocol for the Py-GC/MS analysis of lignin model compounds. Parameters should be optimized for your specific instrument and analytes.

1. Sample Preparation

  • For solid model compounds, weigh approximately 50-100 µg of the finely ground sample into a pyrolysis sample cup.

  • For liquid model compounds or solutions, deposit a known volume (e.g., 1-2 µL) into the sample cup and allow the solvent to evaporate completely in a drying oven or under a stream of inert gas before analysis.[2]

2. In-situ Derivatization (Optional, for polar compounds)

  • Add a small amount (e.g., 1-2 µL) of a silylating agent such as hexamethyldisilazane (HMDS) to the sample in the pyrolysis cup. This will derivatize hydroxyl and carboxyl groups, increasing volatility and improving peak shape.

3. Pyrolysis Parameters

  • Pyrolyzer Temperature: Set to a temperature appropriate for your analyte, typically in the range of 450-650 °C for the generation of monomeric phenols.

  • Pyrolysis Time: A short pyrolysis time, on the order of 10-30 seconds, is common.[3]

  • Interface Temperature: The interface between the pyrolyzer and the GC should be maintained at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolysis products.[2]

4. GC-MS Parameters

  • GC Inlet:

    • Temperature: 250-300 °C

    • Mode: Split/Splitless (a high split ratio is often used)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[2]

  • GC Column: A standard non-polar or mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial Temperature: 40-70 °C, hold for 2 minutes.

    • Ramp: 5-10 °C/min to 270-300 °C.

    • Final Hold: 10-15 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230-250 °C.

    • Mass Range: m/z 40-550.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Processing sample Lignin Model Compound weigh Weigh 50-100 µg sample->weigh derivatize Optional: Add Derivatizing Agent (HMDS) weigh->derivatize pyrolysis Pyrolysis (e.g., 550°C) derivatize->pyrolysis gc_sep GC Separation pyrolysis->gc_sep Transfer of Pyrolyzates ms_detect MS Detection gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq peak_id Peak Identification (Library Search) data_acq->peak_id quant Quantification peak_id->quant troubleshooting_flowchart start Chromatographic Problem Observed no_peaks No Peaks start->no_peaks e.g., No Peaks peak_tailing Peak Tailing start->peak_tailing e.g., Tailing poor_repo Poor Reproducibility start->poor_repo e.g., Poor Reproducibility no_peaks->peak_tailing No check_py_temp Increase Pyrolysis Temperature no_peaks->check_py_temp Yes peak_tailing->poor_repo No clean_liner Clean/Replace Inlet Liner peak_tailing->clean_liner Yes check_sample_prep Verify Sample Preparation Consistency poor_repo->check_sample_prep Yes check_gas Check Carrier Gas Flow check_py_temp->check_gas Still No Peaks check_leaks Check for System Leaks check_gas->check_leaks Still No Peaks trim_column Trim Front of GC Column clean_liner->trim_column Tailing Persists derivatize Use Derivatization trim_column->derivatize Tailing Persists use_is Use Internal Standard check_sample_prep->use_is Still Poor

References

Technical Support Center: Optimizing Guaiacylglycerol-β-guaiacyl ether (GGE) Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic cleavage of Guaiacylglycerol-beta-guaiacyl ether (GGE), a key model compound for understanding lignin (B12514952) depolymerization. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during GGE cleavage experiments in a question-and-answer format.

Problem 1: Low GGE Conversion

  • Question: My GGE conversion rate is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low conversion of GGE can stem from several factors related to your catalyst, reaction conditions, and experimental setup.

    • Catalyst Activity: The choice of catalyst is crucial. Different catalytic systems exhibit varying efficiencies. For instance, Ru/Al₂O₃ has shown high yields of aromatic products in oxidative transformations, while single-atom Co catalysts are effective for oxidative cleavage at low oxygen pressures.[1][2] Ensure your catalyst is properly prepared and activated according to established protocols. Catalyst poisoning, particularly by sulfur-containing impurities, can also significantly reduce activity, especially for noble metal catalysts.[3]

    • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For Ru/Al₂O₃ catalyzed oxidation, full substrate conversion was achieved at 160°C.[2] In contrast, enzymatic cleavage using a five-enzyme system can achieve 100% conversion at a much lower temperature of 25°C.[4] Insufficient reaction time will naturally lead to incomplete conversion. However, excessively long reaction times can lead to product degradation.[2]

    • Solvent Effects: The solvent can influence both the solubility of GGE and the catalytic activity. Acetonitrile (B52724) has been used effectively with Ru/Al₂O₃ catalysts.[2] For hydrogenolysis reactions, hydrogen-donating solvents like isopropanol (B130326) can be employed to avoid the need for external hydrogen.[5]

    • Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between the catalyst, GGE, and any gaseous reactants (e.g., O₂, H₂). Ensure adequate stirring or agitation of the reaction mixture.

Problem 2: Undesired Side Reactions and Low Product Selectivity

  • Question: I am observing a complex mixture of products and low selectivity for my target molecules. What are the likely side reactions and how can I suppress them?

  • Answer: The formation of byproducts is a common challenge in GGE cleavage. The nature of these side reactions depends on the reaction mechanism.

    • Condensation Reactions: Under certain conditions, reactive intermediates can undergo condensation reactions, leading to the formation of higher molecular weight products. This is particularly prevalent in oxidative systems where radical species are involved.[6]

    • Product Degradation: The desired aromatic products, such as guaiacol (B22219), vanillin, and vanillic acid, can degrade under harsh reaction conditions. For example, with a Ru/Al₂O₃ catalyst, prolonged reaction times led to a noticeable decrease in product yields.[2]

    • Homolytic vs. Acidolytic Cleavage: In thermal and acidic treatments, GGE can undergo both homolytic and acidolytic cleavage of the β-O-4 bond, leading to different product profiles.[7][8] The prevailing mechanism is dependent on acidity and temperature.[8] Water as a solvent can suppress homolytic reactions.[9][10]

    • Strategies for Improving Selectivity:

      • Optimize Reaction Time: Carefully monitor the reaction progress to determine the optimal time for maximizing the yield of the desired product before significant degradation occurs.

      • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.

      • Catalyst Selection: The choice of catalyst and support can significantly influence selectivity. For example, the support material can affect the catalytic performance.[2]

      • pH Control: In aqueous systems, pH can play a critical role. For instance, enzymatic cleavage of GGE was optimized at pH 9.0.[4]

Problem 3: Catalyst Deactivation and Reusability

  • Question: My catalyst loses activity after one or two runs. How can I improve its stability and reusability?

  • Answer: Catalyst deactivation can be caused by several factors, including coking, leaching of the active metal, and poisoning.

    • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more common at higher temperatures. Regeneration procedures, such as calcination, may be required.

    • Metal Leaching: The active metal component of the catalyst may leach into the reaction medium, leading to a permanent loss of activity. The choice of solvent and reaction conditions can influence the extent of leaching.

    • Poisoning: As mentioned earlier, impurities in the substrate or solvent can poison the catalyst. Ensure the purity of all reagents.

    • Successful Catalyst Recycling: Several studies have demonstrated successful catalyst recycling. For example, a single-atom Co catalyst showed good reusability in the oxidative cleavage of C-O bonds.[1] A polymer-supported Ni-Salen catalyst could be recovered by simple filtration and reused.[6] The Ru/Al₂O₃ catalyst was also successfully reused for five consecutive runs with only a minor decrease in performance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for GGE cleavage?

A1: The primary catalytic strategies for cleaving the β-O-4 ether bond in GGE include:

  • Oxidative Cleavage: This approach often uses molecular oxygen as the oxidant in the presence of a catalyst, such as single-atom Co, polymer-supported Ni-Salen, or Ru/Al₂O₃, to produce aromatic aldehydes, ketones, and acids.[1][2][6]

  • Reductive Cleavage (Hydrogenolysis): This method involves the use of hydrogen, either from an external source or a hydrogen-donating solvent, to cleave the ether bond, typically yielding phenols and aromatic alkanes.[5] Catalysts like Pd and Ni are commonly used.[11][12]

  • Pyrolysis: This involves the thermal decomposition of GGE in an inert atmosphere. The product distribution is highly dependent on the temperature.[10][13]

  • Enzymatic Cleavage: This biocatalytic approach utilizes specific enzymes, such as those from Sphingobium sp. SYK-6, to achieve highly selective cleavage under mild conditions.[4]

Q2: What are the typical products of GGE cleavage?

A2: The products of GGE cleavage vary depending on the reaction pathway:

  • Oxidative cleavage typically yields guaiacol, vanillin, and vanillic acid.[2]

  • Reductive cleavage often produces guaiacol and other phenolic compounds.

  • Pyrolysis at lower temperatures mainly produces guaiacol through Cβ-O homolysis. At higher temperatures, a more complex mixture of phenolic compounds is formed.[13]

  • Enzymatic cleavage with the LigD, E, F, and G enzyme system yields 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one and guaiacol.[4]

Q3: How can I analyze the products of my GGE cleavage reaction?

A3: The most common analytical techniques for identifying and quantifying the products of GGE cleavage are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile products.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (LC-MS), is used for the analysis of non-volatile and thermally labile compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (like HSQC) are invaluable for structural elucidation of products and for analyzing the reaction mixture.[14]

Data Presentation

Table 1: Comparison of Catalytic Systems for GGE Cleavage

Catalyst SystemReaction TypeTemperature (°C)PressureSolventGGE Conversion (%)Key ProductsReference
Single-atom CoOxidativeOptimizedLow O₂ pressure-Up to 95Aromatic products[1]
Poly-Ni-[Salen-Vim][OAc]₂Oxidative1100.5 MPa O₂MeOHEffectivePhenols, aromatic acids, esters[6]
5 wt.% Ru/Al₂O₃Oxidative1605 bar (20% O₂ in Ar)Acetonitrile>99Guaiacol, vanillin, vanillic acid[2]
Ni/CReductive175---Phenol, ethylbenzene[12]
LigD, L, E, F, G enzymesEnzymatic25AtmosphericAqueous buffer (pH 9.0)1003-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, guaiacol[4]

Experimental Protocols

Protocol 1: Oxidative Cleavage of GGE using Ru/Al₂O₃

This protocol is based on the work described by Rahimi et al.[2]

  • Catalyst Preparation: Prepare the 5 wt.% Ru/Al₂O₃ catalyst by wet impregnation of γ-Al₂O₃ with an aqueous solution of ruthenium(IV) oxide hydrate. Dry and calcine the catalyst.

  • Reaction Setup: In a batch reactor, combine 0.017 M GGE in acetonitrile and the Ru/Al₂O₃ catalyst (e.g., 40 mg of catalyst for 10 mL of solution).

  • Reaction Conditions: Seal the reactor, pressurize with 5 bar of a 20% oxygen in argon mixture, and heat to 160°C with stirring.

  • Reaction Time: Maintain the reaction for the optimized duration (e.g., 20 hours).

  • Product Analysis: After cooling and depressurizing the reactor, filter the catalyst. Analyze the liquid phase by HPLC or GC-MS to determine GGE conversion and product yields.

Visualizations

GGE_Cleavage_Pathways cluster_oxidative Oxidative Cleavage cluster_reductive Reductive Cleavage cluster_enzymatic Enzymatic Cleavage GGE Guaiacylglycerol- beta-guaiacyl ether (GGE) Ox_Products Guaiacol, Vanillin, Vanillic Acid GGE->Ox_Products O₂, Catalyst (e.g., Ru/Al₂O₃) Red_Products Guaiacol, Phenolic Compounds GGE->Red_Products H₂ or H-donor, Catalyst (e.g., Ni/C) Enz_Products Hydroxypropanone derivative, Guaiacol GGE->Enz_Products Lig Enzymes (pH 9.0, 25°C)

Caption: Overview of major catalytic pathways for GGE cleavage.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowConversion Low GGE Conversion Problem->LowConversion Conversion < Target LowSelectivity Low Product Selectivity Problem->LowSelectivity Byproducts Observed CatalystDeactivation Catalyst Deactivation Problem->CatalystDeactivation Activity Loss CheckCatalyst Verify Catalyst Activity & Preparation LowConversion->CheckCatalyst CheckConditions Optimize T, P, Time LowConversion->CheckConditions CheckSolvent Evaluate Solvent Effect LowConversion->CheckSolvent OptimizeTimeTemp Optimize Time & Temp LowSelectivity->OptimizeTimeTemp ChangeCatalyst Consider Different Catalyst LowSelectivity->ChangeCatalyst CheckPurity Ensure Reagent Purity CatalystDeactivation->CheckPurity RegenerateCatalyst Regenerate/Replace Catalyst CatalystDeactivation->RegenerateCatalyst

Caption: A logical workflow for troubleshooting GGE cleavage experiments.

References

Technical Support Center: NMR Characterization of Guaiacylglycerol-β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR characterization of guaiacylglycerol-β-guaiacyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the NMR analysis of this important lignin (B12514952) model compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Q1: Why does my 1H NMR spectrum of guaiacylglycerol-β-guaiacyl ether look so complex, with more signals than expected?

A1: The complexity of the 1H NMR spectrum primarily arises from two factors: the presence of diastereomers and signal overlap.

  • Diastereomers (Erythro and Threo forms): Guaiacylglycerol-β-guaiacyl ether is synthesized as a mixture of two diastereomers: erythro and threo. These isomers are chemically distinct and will have slightly different chemical shifts and coupling constants for their corresponding protons, leading to a doubling of many signals in the spectrum. The ratio of these diastereomers can vary depending on the synthetic method used.

  • Signal Overlap: The aromatic regions (typically ~6.7-7.1 ppm) of the two guaiacyl units often show significant signal overlap, making direct assignment challenging. Similarly, the methoxy (B1213986) signals may also overlap.

Troubleshooting Steps:

  • 2D NMR Spectroscopy: To resolve overlapping signals and unambiguously assign protons, it is highly recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts, which may help to resolve overlapping signals. Common solvents for this compound include acetone-d6 (B32918) and DMSO-d6. The addition of a small amount of D2O to an acetone-d6 solution can also sometimes improve resolution and allow for the identification of exchangeable protons (hydroxyl groups).

  • Comparison with Literature Data: Compare your spectra with published data for the individual erythro and threo isomers if available. Note that chemical shifts can be sensitive to solvent and concentration.

Q2: How can I distinguish between the erythro and threo diastereomers in my 1H NMR spectrum?

A2: The key to distinguishing between the erythro and threo isomers lies in the coupling constants (J-values) between the protons on the α and β carbons of the glycerol (B35011) sidechain (Hα and Hβ).

  • General Rule: For many arylglycerol-β-aryl ether compounds, the coupling constant 3JHα-Hβ is typically smaller for the erythro isomer compared to the threo isomer.

  • Reference Data: For acetylated guaiacylglycerol-β-coniferyl aldehyde ether, a related compound, the following has been reported:

    • erythro isomer: JHα-Hβ = 5.3 Hz

    • threo isomer: JHα-Hβ = 6.0 Hz

While these values are for a derivative, they provide a useful starting point for identifying your isomers. It is crucial to accurately determine the coupling constants from your 1D 1H NMR spectrum or a high-resolution COSY spectrum.

Q3: I see some unexpected peaks in my spectrum. How can I identify potential impurities?

A3: Impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product. Common impurities include:

  • Starting Materials: Residual guaiacol (B22219) or vanillin (B372448) derivatives used in the synthesis.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, DMF).

  • Side-products: Homocoupling products or other side-products from the reaction.

Troubleshooting Steps:

  • Check Synthesis Scheme: Review the synthetic procedure to anticipate potential byproducts.

  • 1H and 13C NMR Databases: Compare the chemical shifts of the unknown peaks with NMR databases of common laboratory solvents and reagents.

  • Spiking Experiment: If a specific impurity is suspected, a small amount of the pure compound can be added to the NMR sample (spiking) to see if the signal intensity of the unknown peak increases.

  • 2D NMR: HSQC and HMBC spectra can help to identify the carbon and proton connectivities of the impurity, aiding in its structure elucidation.

Quantitative NMR Data

The following table summarizes the reported 13C NMR chemical shifts for guaiacylglycerol-β-guaiacyl ether in CDCl3. Note that the distinction between erythro and threo isomers is not explicitly stated in the source data from the Biological Magnetic Resonance Bank (BMRB). The data is presented to provide an expected range for the chemical shifts.

AtomChemical Shift (ppm) - Entry 1Chemical Shift (ppm) - Entry 2
OMe55.8655.91
OMe55.9455.97
60.7561.06
72.7874.00
87.0289.45
Aromatic C108.81 - 149.95109.46 - 150.00

Note: Data sourced from BMRB entries bmse010041 and bmse010042. The specific assignment to erythro or threo isomers is not provided.

The following table provides reference 1H NMR data for the acetylated derivative, guaiacylglycerol-β-coniferyl aldehyde ether, in CDCl3, which can be a useful guide for interpreting the spectra of the title compound.

Protonerythro Isomerthreo Isomer
4.66 ppm (d, J=5.3 Hz)4.48 ppm (d, J=6.0 Hz)
Ester Protons3.68 ppm (s)3.55 ppm (s)

Note: Data adapted from Nakatsubo, F., & Higuchi, T. (1980). Synthesis of Guaiacylglycerol-β-Coniferyl and β-Coniferyl Aldehyde Ethers. Wood research: bulletin of the Wood Research Institute Kyoto University, 66, 23-29.

Experimental Protocols

1. Sample Preparation for NMR

  • Solvent: Choose a suitable deuterated solvent such as acetone-d6 or DMSO-d6. The compound is generally soluble in these solvents.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Water Suppression: If the sample or solvent contains a significant amount of water, a solvent suppression technique may be necessary for 1H NMR. For samples in acetone-d6, adding a small drop of D2O can help in identifying exchangeable hydroxyl protons.

2. Recommended NMR Experiments

  • 1H NMR: A standard 1D proton NMR experiment is the first step. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR: A standard 1D carbon NMR experiment, often with proton decoupling (e.g., zgpg30), is essential for carbon backbone information.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings (2J, 3J, and sometimes 4J). It is invaluable for tracing out the spin systems of the glycerol sidechain and the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons (1JCH). It is crucial for assigning the carbon signals based on the assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds (2JCH and 3JCH). It is extremely useful for establishing long-range connectivities, for example, between the glycerol sidechain and the aromatic rings, and between the two aromatic rings via the ether linkage.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the NMR characterization of guaiacylglycerol-β-guaiacyl ether.

troubleshooting_workflow start Start: Acquire 1D 1H NMR Spectrum complex_spectrum Complex spectrum with overlapping signals? start->complex_spectrum check_diastereomers Presence of erythro/threo diastereomers suspected complex_spectrum->check_diastereomers Yes unexpected_peaks Unexpected peaks observed? complex_spectrum->unexpected_peaks No signal_overlap Significant signal overlap observed check_diastereomers->signal_overlap run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) signal_overlap->run_2d_nmr analyze_j_coupling Analyze J-coupling of Hα-Hβ run_2d_nmr->analyze_j_coupling distinguish_isomers Distinguish erythro and threo isomers analyze_j_coupling->distinguish_isomers assign_signals Assign all signals distinguish_isomers->assign_signals assign_signals->unexpected_peaks check_impurities Check for impurities (solvents, starting materials) unexpected_peaks->check_impurities Yes end_analysis Analysis Complete unexpected_peaks->end_analysis No compare_databases Compare with NMR databases check_impurities->compare_databases spiking_experiment Perform spiking experiment if needed compare_databases->spiking_experiment spiking_experiment->assign_signals

Troubleshooting workflow for NMR characterization.

Technical Support Center: Purification of Synthetic Guaiacylglycerol-β-guaiacyl ether (GGE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Guaiacylglycerol-beta-guaiacyl ether (GGE), a key lignin (B12514952) model compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of GGE.

Problem: Low yield of purified GGE after column chromatography.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the elution solvent may be too high, causing the GGE to elute too quickly with other impurities, or too low, resulting in the product remaining on the column.

  • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. A good starting point is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The ideal solvent system should give your desired compound an Rf value of approximately 0.35.[1] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation and yield.[2]

  • Possible Cause 2: Improper column packing. An improperly packed column with air bubbles or cracks can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation and reduced yield.[3]

  • Solution: Ensure the column is packed uniformly. A slurry packing method, where the silica (B1680970) gel is mixed with the initial solvent and then poured into the column, is often effective.[3][4] Gently tapping the column can help settle the packing and remove air bubbles.[3]

  • Possible Cause 3: Sample overloading. Loading too much crude product onto the column can exceed its separation capacity, leading to co-elution of the product with impurities.

  • Solution: As a general rule, the weight of the adsorbent (silica gel) should be 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[4]

Problem: Purified GGE contains starting materials or byproducts.

  • Possible Cause 1: Incomplete reaction. The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Solution: Monitor the reaction progress using TLC to ensure all starting materials are consumed before proceeding with the work-up and purification.

  • Possible Cause 2: Ineffective separation of diastereomers. GGE is synthesized as a mixture of erythro and threo diastereomers, which can be difficult to separate.[5]

  • Solution: Fractional crystallization can be an effective method to separate the predominant erythro form from the mixture.[6] For more challenging separations, specialized chromatographic techniques like ion-exchange chromatography may be necessary to separate the diastereomers.[6]

Problem: GGE appears as an oil instead of a solid.

  • Possible Cause: The presence of impurities can inhibit crystallization. The product might also be a mixture of diastereomers which can sometimes be difficult to crystallize.[5]

  • Solution: Re-purify the oil using column chromatography to remove impurities. To induce crystallization, try adding a few drops of a suitable solvent like ether to the purified oil.[7] Seeding with a small crystal of pure GGE, if available, can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic GGE?

A1: The most commonly reported methods for purifying synthetic GGE are column chromatography and crystallization.[6][7] Column chromatography is used to separate GGE from other reaction components, while crystallization is effective for obtaining a highly pure solid product and for separating diastereomers.[6]

Q2: How can I separate the erythro and threo isomers of GGE?

A2: Fractional crystallization is a common method to separate the erythro and threo isomers, with the erythro form often crystallizing out preferentially.[6] In cases where crystallization is not effective, ion-exchange chromatography has been shown to accomplish the separation of diastereomers.[6]

Q3: What type of adsorbent and solvent system should I use for column chromatography of GGE?

A3: Silica gel is a commonly used adsorbent for the column chromatography of GGE.[1] The choice of solvent system depends on the specific impurities present. A typical approach involves using a gradient of ethyl acetate in hexane. It is highly recommended to first determine the optimal solvent system by running analytical TLC plates.[1]

Q4: My purified GGE is a slightly yellow oil. How can I get it to solidify?

A4: A slightly yellow oil is a common outcome after column chromatography.[7] To induce solidification, you can try dissolving the oil in a minimal amount of a solvent in which it is sparingly soluble at room temperature and then cooling the solution. Adding a few drops of a non-polar solvent like ether to the oil can also promote crystallization, leading to a white solid.[7]

Purification Method Comparison

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Application for GGE
Column Chromatography Differential adsorption of components onto a solid stationary phase.[1][8]Versatile for a wide range of compounds; can handle larger quantities.[1][4]Can be time-consuming; requires optimization of solvent systems.Primary purification step to remove starting materials and byproducts.[7]
Crystallization Differences in solubility of the compound and impurities in a given solvent.Can yield highly pure compounds; effective for separating diastereomers.[6]Yield can be low; finding a suitable solvent can be challenging.Final purification step to obtain solid GGE and for isomer separation.[6]
Extraction Partitioning of a compound between two immiscible liquid phases.[9]Quick and simple for initial cleanup.Less effective for separating compounds with similar polarities.Used during the work-up phase to remove water-soluble impurities.[7]

Experimental Protocols

Protocol 1: Purification of GGE by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

    • Prepare a slurry of silica gel in the initial, least polar solvent to be used for elution.[4]

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[3]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[4]

  • Sample Loading:

    • Dissolve the crude GGE in a minimal amount of the initial elution solvent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined by TLC analysis.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the GGE.[2]

  • Product Isolation:

    • Combine the fractions containing the pure GGE.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified GGE, which may be a slightly yellow oil.[7]

Protocol 2: Purification of GGE by Crystallization
  • Solvent Selection:

    • Dissolve the purified GGE (obtained from column chromatography) in a minimal amount of a suitable hot solvent.

    • Alternatively, dissolve the GGE in a good solvent and add a poor solvent dropwise until the solution becomes slightly cloudy.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the solution in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Synthetic GGE extraction Liquid-Liquid Extraction start->extraction Work-up column_chrom Column Chromatography extraction->column_chrom crystallization Crystallization column_chrom->crystallization analysis Purity & Isomer Analysis (NMR, GC-MS) crystallization->analysis product Pure GGE analysis->product

Caption: Experimental workflow for the purification of synthetic GGE.

Caption: Troubleshooting decision tree for GGE purification.

References

optimizing enzyme concentration for Guaiacylglycerol-beta-guaiacyl ether breakdown

Author: BenchChem Technical Support Team. Date: December 2025

Guaiacylglycerol-beta-guaiacyl ether (GGE) is a key model compound for studying the breakdown of lignin (B12514952), a complex polymer that provides structural integrity to plants. The enzymatic cleavage of the β-O-4 aryl ether linkage in GGE is a critical step in lignin valorization, a process that aims to convert this abundant biopolymer into valuable chemicals and biofuels. Researchers in this field often encounter challenges in optimizing the enzymatic degradation of GGE. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the breakdown of this compound (GGE)?

A1: The primary enzymes used for GGE breakdown are ligninolytic enzymes, which are naturally produced by wood-rotting fungi and some bacteria. The main classes of these enzymes include:

  • Lignin Peroxidases (LiPs): These heme-containing enzymes are known for their high redox potential, enabling them to oxidize non-phenolic lignin model compounds like GGE.[1][2][3]

  • Manganese Peroxidases (MnPs): These enzymes require Mn²⁺ as a co-substrate, which they oxidize to Mn³⁺. The Mn³⁺ then acts as a diffusible oxidizer of phenolic and non-phenolic substrates.[2][4][5][6]

  • Versatile Peroxidases (VPs): As their name suggests, VPs are hybrid enzymes that exhibit the catalytic properties of both LiPs and MnPs.[4][7]

  • Laccases: These multi-copper oxidases can oxidize phenolic compounds and, in the presence of mediators, also non-phenolic substrates.[4][8][9]

  • β-Etherases: Found in bacteria, these enzymes, such as LigE and LigF, specifically cleave the β-O-4 ether bond in GGE and related compounds, often requiring glutathione (B108866) (GSH) as a cofactor.[10][11]

  • Dye-decolorizing Peroxidases (DyPs): This is another class of heme peroxidases that have shown activity towards lignin model compounds.[12]

Q2: What are the typical optimal pH and temperature ranges for these enzymes?

A2: The optimal conditions vary depending on the specific enzyme and its microbial origin. However, general ranges are provided in the table below. It is crucial to determine the optimal conditions for your specific enzyme experimentally.

Enzyme ClassTypical Optimal pHTypical Optimal Temperature (°C)
Lignin Peroxidase (LiP)3.0 - 6.5[13][14][15]22 - 40[13]
Manganese Peroxidase (MnP)3.5 - 5.5[16][17]25 - 70[17]
Versatile Peroxidase (VP)4.0 - 5.0[4]30 - 50[4]
LaccaseAcidic range[4]30 - 40[4]
β-EtheraseNot specified in provided contextNot specified in provided context
Dye-decolorizing Peroxidase (DyP)Not specified in provided contextNot specified in provided context
Q3: What are the main products of GGE breakdown by these enzymes?

A3: The enzymatic breakdown of GGE primarily results in the cleavage of the β-O-4 ether linkage, yielding monomeric aromatic compounds. Common products include:

The specific product profile can be influenced by the enzyme used and the reaction conditions. For instance, bacterial β-etherase pathways can produce guaiacol and other derivatives through a series of enzymatic steps.[10]

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Incorrect Enzyme Concentration Perform an enzyme concentration optimization experiment. See the detailed protocol below.
Sub-optimal pH or Temperature Verify the pH of your buffer and the incubation temperature. Refer to the table above for typical ranges and optimize for your specific enzyme. Even slight deviations can significantly impact activity.[13][15]
Missing or Insufficient Cofactors Ensure the presence of necessary cofactors. Peroxidases (LiP, MnP, VP) require H₂O₂.[3][4] MnP specifically needs Mn²⁺.[4][5] Bacterial β-etherases may require glutathione (GSH).[10][11]
Enzyme Instability/Inactivation Some enzymes, like LiPs, can be unstable at very acidic pH, even if it is their optimal pH for activity.[14] Consider the stability of your enzyme over the course of the experiment. Freshly prepared enzyme solutions are recommended.
Improperly Stored Enzyme Enzymes should be stored according to the manufacturer's instructions, typically at low temperatures (-20°C or -80°C) to maintain activity.[4] Avoid repeated freeze-thaw cycles.
Presence of Inhibitors Your sample or buffer might contain inhibitors. Common inhibitors include NaN₃, Tween-80, and certain metal ions.[4] Refer to the literature for known inhibitors of your specific enzyme.
Problem 2: High Background Signal or Non-specific Reactions
Possible Cause Troubleshooting Steps
Substrate Auto-oxidation Run a control reaction without the enzyme to assess the stability of GGE under your experimental conditions. GGE is generally stable at moderate pH and temperature.[12][20]
Contamination Ensure all reagents and labware are free from contamination that could interfere with the assay.[21]
Non-enzymatic Reactions At high temperatures, GGE can undergo thermal degradation, which may produce some of the same breakdown products as the enzymatic reaction.[12][22] Ensure your reaction temperature is within the optimal range for the enzyme and not high enough to cause significant thermal breakdown.
Problem 3: Irreproducible Results
Possible Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme, which is often used in small volumes.[23]
Inhomogeneous Reagent Solutions Thoroughly mix all solutions before use, especially after thawing frozen reagents.[23]
Variability in Reaction Time or Temperature Precisely control the incubation time and temperature for all samples. Use a water bath or incubator with stable temperature control.
Batch-to-Batch Variation in Enzyme If using a new batch of enzyme, it is advisable to re-optimize the concentration and reaction conditions as activity can vary between batches.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol outlines a general method to determine the optimal concentration of an enzyme for GGE breakdown.

1. Materials:

  • This compound (GGE) stock solution
  • Enzyme stock solution of known concentration
  • Appropriate buffer (e.g., sodium acetate (B1210297) for acidic pH, phosphate (B84403) buffer for neutral pH)
  • Cofactors as required (e.g., H₂O₂, MnSO₄, GSH)
  • Reaction vessels (e.g., microcentrifuge tubes, 96-well plate)
  • Incubator or water bath
  • Quenching solution (e.g., strong acid, organic solvent)
  • Analytical instrument for product quantification (e.g., HPLC, GC-MS)

2. Procedure:

  • Prepare a series of enzyme dilutions in the reaction buffer. The concentration range should span several orders of magnitude around the expected optimal concentration.
  • Set up reaction mixtures: In each reaction vessel, add the buffer, GGE stock solution to a final desired concentration (e.g., 1 mM), and any necessary cofactors.
  • Initiate the reaction: Add the different concentrations of the diluted enzyme to their respective reaction vessels. Include a no-enzyme control.
  • Incubate the reactions at the optimal temperature and for a fixed period (e.g., 10-60 minutes).
  • Stop the reaction by adding a quenching solution.
  • Analyze the samples to quantify the amount of a specific breakdown product (e.g., guaiacol or vanillin) or the remaining GGE.
  • Plot the product concentration (or GGE consumption) against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot, where an increase in enzyme concentration leads to a proportional increase in product formation.

Visualizations

Enzymatic Breakdown Pathways of GGE

GGE_Breakdown_Pathways cluster_peroxidase Peroxidase Pathway (LiP, MnP, VP) cluster_beta_etherase Bacterial β-Etherase Pathway GGE This compound (GGE) Peroxidase_Products Guaiacol + Vanillin + other oxidized products GGE->Peroxidase_Products H₂O₂ (Mn²⁺ for MnP/VP) GGE_Ketone GGE-Ketone GGE->GGE_Ketone LigD/LigN (NAD⁺) Guaiacol Guaiacol GGE_Ketone->Guaiacol LigE/LigF (GSH) GS_HPV GS-HPV GGE_Ketone->GS_HPV LigE/LigF (GSH) HPV HPV GS_HPV->HPV LigG (GSH)

Caption: Enzymatic breakdown pathways of GGE.

Experimental Workflow for Optimizing Enzyme Concentration

Enzyme_Optimization_Workflow Start Start: Define Enzyme and Substrate Prepare_Reagents Prepare Reagents: - Enzyme Dilutions - GGE Stock - Buffer & Cofactors Start->Prepare_Reagents Setup_Reactions Set Up Reactions: - Vary Enzyme Concentration - Constant GGE, pH, Temp - Include No-Enzyme Control Prepare_Reagents->Setup_Reactions Incubate Incubate for Fixed Time Setup_Reactions->Incubate Stop_Reaction Stop Reaction (Quench) Incubate->Stop_Reaction Analyze Analyze Samples (HPLC, GC-MS) Stop_Reaction->Analyze Plot_Data Plot Product Formation vs. Enzyme Concentration Analyze->Plot_Data Determine_Optimal Determine Optimal Concentration (Linear Range) Plot_Data->Determine_Optimal End End Determine_Optimal->End

Caption: Workflow for enzyme concentration optimization.

References

Technical Support Center: Guaiacylglycerol-beta-guaiacyl Ether (GGE) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Guaiacylglycerol-beta-guaiacyl ether (GGE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibration standards, experimental protocols, and troubleshooting for the accurate quantification of GGE.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GGE) and why is it analyzed?

This compound (GGE) is a prominent lignin (B12514952) model compound that features the β-O-4 aryl ether linkage, the most abundant type of linkage in natural lignin.[1][2] As such, it is frequently used in studies related to lignin degradation and valorization to understand the mechanisms of lignin breakdown by chemical or biological means.[1] Its analysis is crucial for quantifying the extent of this degradation and for screening potential catalysts or microorganisms.

Q2: What are the common analytical techniques for GGE quantification?

The most common techniques for the quantification of GGE are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for its ability to analyze GGE directly in solution without the need for derivatization, which is often required for GC-MS analysis.[1]

Q3: How should I prepare GGE standard solutions for creating a calibration curve?

A detailed protocol for preparing GGE calibration standards is provided in the "Experimental Protocols" section of this guide. Generally, a stock solution of high-purity GGE is prepared in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, and then serially diluted to create a series of standards with known concentrations.

Q4: What are the key parameters for a successful HPLC analysis of GGE?

Key parameters include the choice of a suitable reversed-phase column (e.g., C18), an appropriate mobile phase (often a gradient of acetonitrile and water with a small amount of acid like formic acid to improve peak shape), and a UV detection wavelength where GGE absorbs strongly (typically around 270-280 nm).

Q5: How long are GGE standard solutions stable?

For short-term storage, GGE solutions are generally stable when stored at low temperatures (-20°C or -80°C) and protected from light.[3] Stock solutions stored under these conditions can be stable for up to a month or even six months at -80°C.[3] It is recommended to prepare fresh working standards from the stock solution for each analysis to ensure accuracy.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of GGE.

Issue 1: Peak Tailing in HPLC Chromatograms

Question: My GGE peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing phenolic compounds like GGE and is often caused by secondary interactions with the stationary phase or other instrumental factors.[4]

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the hydroxyl groups of GGE, causing peak tailing.[4]

    • Solution: Lower the pH of the mobile phase to between 2.5 and 3.5 by adding a small amount of an acid like formic or acetic acid. This protonates the silanol groups, reducing their interaction with the analyte.[4] Using an end-capped column is also highly recommended.[4]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites on the column.

    • Solution: Flush the column with a strong solvent to remove contaminants. Using a guard column can help protect the analytical column.[4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your GGE standards and samples in the initial mobile phase composition.

  • Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Issue 2: Peak Splitting or Shoulder Peaks

Question: I am observing split or shoulder peaks for GGE. What is the reason and how can I resolve this?

Answer: Peak splitting can be caused by several factors related to the column, the mobile phase, or the injection process.[5]

Possible Causes and Solutions:

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, leading to a disturbed flow path.[5]

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if the manufacturer allows) or replace the frit or the column.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Co-elution: The split peak might be two different compounds eluting very close to each other.

    • Solution: Inject a pure GGE standard to confirm if the splitting is inherent to the compound under the current conditions. If so, optimize the mobile phase gradient or temperature to improve separation.[5]

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.

Data Presentation

Table 1: Typical HPLC Calibration Data for GGE Analysis
Concentration (µg/mL)Peak Area (Arbitrary Units)
5150,000
10305,000
25760,000
501,510,000
1003,025,000
Linearity (R²) > 0.999

Note: The peak area values are illustrative and will vary depending on the instrument and specific method parameters. A linear range of 1–400 μM has been reported in some HPLC-UV methods for similar compounds.[6][7] The limit of detection (LOD) and limit of quantification (LOQ) should be determined experimentally based on the signal-to-noise ratio.[8]

Experimental Protocols

Protocol 1: Preparation of GGE Calibration Standards

This protocol describes the preparation of a stock solution and a series of working standards for the calibration of an HPLC system for GGE analysis.

Materials:

  • This compound (GGE), high purity (≥97%)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of GGE powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of methanol (or another suitable solvent) to dissolve the GGE completely.

    • Once dissolved, fill the flask to the 10 mL mark with the same solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution at -20°C in an amber vial to protect it from light.[3]

  • Working Standard Preparation (5, 10, 25, 50, 100 µg/mL):

    • Label five 10 mL volumetric flasks with the concentrations of the working standards.

    • Use the stock solution (1000 µg/mL) and the formula C1V1 = C2V2 to calculate the required volume of the stock solution for each working standard.

    • For example, to prepare a 100 µg/mL standard in a 10 mL flask:

      • V1 = (100 µg/mL * 10 mL) / 1000 µg/mL = 1 mL of stock solution.

    • Carefully pipette the calculated volume of the stock solution into the corresponding volumetric flask.

    • Dilute to the 10 mL mark with the mobile phase or a solvent compatible with the initial mobile phase composition.

    • Stopper and mix thoroughly.

    • These working standards should be prepared fresh before each analysis.

Protocol 2: HPLC-UV Method for GGE Quantification

This protocol provides a general HPLC-UV method suitable for the quantification of GGE.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure good separation and peak shape. An example gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B (return to initial conditions)

    • 30-35 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 273 nm.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared GGE working standards in increasing order of concentration.

  • After running the standards, inject the unknown samples.

  • Construct a calibration curve by plotting the peak area of the GGE standards against their known concentrations.

  • Determine the concentration of GGE in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

GGE_Analysis_Workflow cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare GGE Stock Solution standards Prepare Working Standards stock->standards hplc Inject into HPLC System standards->hplc sample_prep Prepare Unknown Samples sample_prep->hplc detection UV Detection hplc->detection calibration Generate Calibration Curve detection->calibration Standard Peak Areas quantification Quantify GGE in Unknown Samples detection->quantification Sample Peak Areas calibration->quantification

Caption: Workflow for the quantitative analysis of GGE using HPLC.

Troubleshooting_Logic cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Problem with GGE Peak Shape tailing Check Mobile Phase pH start->tailing Tailing? split Check for Column Frit Blockage start->split Splitting? column_activity Check for Column Contamination tailing->column_activity solvent_effect Check Sample Solvent column_activity->solvent_effect void Check for Column Void split->void coelution Check for Co-elution void->coelution

Caption: Decision tree for troubleshooting common GGE peak shape issues.

References

Validation & Comparative

Guaiacylglycerol-β-guaiacyl Ether: A Critical Evaluation as a Softwood Lignin Model

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparative performance of guaiacylglycerol-β-guaiacyl ether (GGE) as a model compound for softwood lignin (B12514952).

Introduction: The Importance of Lignin Models

Lignin, a complex aromatic biopolymer, is a key component of plant cell walls, providing structural integrity. Its intricate and irregular structure, primarily composed of phenylpropane units linked by various ether and carbon-carbon bonds, makes studying its reactivity and degradation challenging. Softwood lignin is predominantly composed of guaiacyl (G) units and is characterized by a high proportion of β-O-4 (β-aryl ether) linkages. To simplify the study of the complex lignin polymer, researchers utilize model compounds that represent specific and abundant linkages within the native lignin structure.

Guaiacylglycerol-β-guaiacyl ether (GGE) is a widely accepted model compound for softwood lignin, as it contains the prevalent β-O-4 ether linkage between two guaiacyl units. This guide provides a critical evaluation of GGE's validity as a softwood lignin model by comparing its performance with alternative models, supported by experimental data and detailed protocols.

Comparative Analysis of Softwood Lignin Model Compounds

The selection of an appropriate model compound is crucial for obtaining meaningful and translatable results in lignin research. While GGE is a cornerstone, other models offer insights into different aspects of lignin chemistry. This section compares GGE with two key alternatives: veratrylglycerol-β-guaiacyl ether (VGE) and syringyl-type models.

Key Softwood Lignin Model Compounds:

  • Guaiacylglycerol-β-guaiacyl ether (GGE): Represents the phenolic β-O-4 linkage in softwood lignin.

  • Veratrylglycerol-β-guaiacyl ether (VGE): A non-phenolic analogue of GGE, where the phenolic hydroxyl group on one of the guaiacyl units is etherified. This model is crucial for studying the reactions of the non-phenolic β-O-4 linkages that are also abundant in lignin.

  • Syringylglycerol-β-guaiacyl ether (SGE): A mixed G-S type model, more representative of hardwood lignin but also relevant for understanding the reactivity of different aromatic units.

Performance in Key Lignin Conversion Processes

The utility of a lignin model is determined by its ability to mimic the behavior of native lignin in various chemical and biological conversion processes. Here, we compare the performance of GGE and its alternatives in acidolysis, pyrolysis, and enzymatic hydrolysis.

Table 1: Comparative Performance of Softwood Lignin Model Compounds

Experiment Model Compound Key Performance Metrics Observations
Acidolysis GGEConversion Rate, Product Yield (e.g., Hibbert's ketones)Undergoes acid-catalyzed cleavage of the β-O-4 bond.
VGEConversion Rate, Product YieldGenerally exhibits different reaction kinetics compared to GGE due to the absence of the free phenolic hydroxyl group.
Syringyl-type modelsConversion RateSyringyl units are generally more reactive and cleave more readily than guaiacyl units under acidic conditions.
Pyrolysis GGEProduct Distribution (e.g., guaiacol (B22219), cresols, catechols)Yields a characteristic distribution of phenolic compounds upon thermal degradation.
VGEProduct DistributionThe product slate differs from GGE due to the methylated phenolic hydroxyl group.
Enzymatic Hydrolysis GGERate of degradation by lignin-degrading enzymes (e.g., laccases, peroxidases)Serves as a standard substrate for assaying the activity of various ligninolytic enzymes.
VGERate of degradationThe absence of a phenolic hydroxyl group can significantly impact the mechanism and rate of enzymatic attack.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. This section provides protocols for key experiments used in the evaluation of lignin model compounds.

Synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE)

Objective: To synthesize the β-O-4 lignin model compound, guaiacylglycerol-β-guaiacyl ether.

Procedure: The synthesis of GGE is a multi-step process that typically starts from guaiacol. A common route involves the bromination of acetoguaiacone, followed by reaction with guaiacol to form the β-ether linkage, and subsequent reduction and other modifications to yield the final GGE product.

Acidolysis of Lignin Model Compounds

Objective: To study the cleavage of the β-O-4 ether bond under acidic conditions.

Materials:

  • Lignin model compound (e.g., GGE, VGE)

  • Dioxane/water (9:1 v/v) with 0.2 M HBr

  • Internal standard (e.g., tetracosane)

  • Reaction vials

Procedure:

  • Dissolve a known amount of the lignin model compound in the acidic dioxane/water solution in a reaction vial.

  • Add the internal standard.

  • Seal the vial and place it in a preheated oil bath at a specific temperature (e.g., 85 °C).

  • At various time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction by cooling and neutralizing the acid.

  • Analyze the products and remaining starting material by gas chromatography-mass spectrometry (GC-MS) after silylation.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To analyze the thermal degradation products of lignin model compounds.

Materials:

  • Lignin model compound

  • Pyrolysis unit coupled to a GC-MS system

Procedure:

  • Place a small, accurately weighed amount of the lignin model compound into a pyrolysis sample cup.

  • Insert the sample cup into the pyrolysis unit.

  • Set the pyrolysis temperature (e.g., 500-650 °C) and time.

  • Initiate the pyrolysis, which rapidly heats the sample and transfers the volatile products directly into the GC-MS for separation and identification.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the pyrolysis products.[1]

Enzymatic Hydrolysis of Lignin Model Compounds

Objective: To evaluate the biodegradability of lignin model compounds by specific enzymes.

Materials:

  • Lignin model compound (e.g., GGE)

  • Lignin-degrading enzyme (e.g., laccase, manganese peroxidase)

  • Appropriate buffer solution

  • (For laccase) Mediator compound (e.g., ABTS)

  • (For peroxidases) Hydrogen peroxide

Procedure:

  • Prepare a solution of the lignin model compound in the appropriate buffer.

  • Add the enzyme (and mediator/hydrogen peroxide if required) to initiate the reaction.

  • Incubate the reaction mixture at a controlled temperature and pH.

  • Monitor the degradation of the model compound over time by taking aliquots and analyzing them using techniques such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.[2]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

Signaling Pathway: Acid-Catalyzed Cleavage of GGE

GGE_Acidolysis GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Protonation Protonation of α-OH GGE->Protonation + H+ Water_Elimination Elimination of Water Protonation->Water_Elimination Carbocation Benzyl Carbocation Intermediate Water_Elimination->Carbocation Beta_Ether_Cleavage β-O-4 Cleavage Carbocation->Beta_Ether_Cleavage Products Hibbert's Ketones + Guaiacol Beta_Ether_Cleavage->Products

Caption: Acid-catalyzed cleavage of GGE.

Experimental Workflow: Py-GC/MS Analysis

PyGCMS_Workflow Sample Lignin Model Compound Pyrolyzer Pyrolysis Chamber (e.g., 600°C) Sample->Pyrolyzer GC Gas Chromatography (Separation) Pyrolyzer->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Product Identification & Quantification) MS->Data

Caption: Workflow for Py-GC/MS analysis.

Conclusion

Guaiacylglycerol-β-guaiacyl ether (GGE) is a fundamentally important and valid model for studying the chemistry of the most abundant linkage in softwood lignin, the β-O-4 ether bond. Its utility is demonstrated across a range of chemical and biological degradation studies, providing valuable insights into the mechanisms of lignin conversion. However, for a comprehensive understanding, particularly of non-phenolic units, a comparative approach utilizing alternative models like veratrylglycerol-β-guaiacyl ether is essential. The choice of the model compound should be dictated by the specific research question being addressed. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret their experiments in the complex and evolving field of lignin valorization.

References

comparative analysis of different synthesis routes for Guaiacylglycerol-beta-guaiacyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Guaiacylglycerol-β-guaiacyl ether (GGE) is a crucial lignin (B12514952) model compound, representing the most abundant β-O-4 ether linkage in lignin. Its synthesis is of significant interest to researchers studying lignin depolymerization, biorefinery processes, and the development of lignin-based value-added chemicals. This guide provides a comparative analysis of three prominent synthesis routes for GGE, offering insights into their respective methodologies, performance metrics, and applicability for different research needs.

At a Glance: Comparison of Synthesis Routes

Parameter5-Step Synthesis from Guaiacol (B22219)Synthesis from Vanillin (B372448)Enantioselective Synthesis
Starting Materials Guaiacol, Phosphoric Acid, Phosphorus Pentoxide, Bromoacetyl Bromide, Formaldehyde (B43269)Vanillin, 2-Methoxyphenoxyacetic acidProtected Vanillin derivative, Chiral Auxiliary (e.g., Evans auxiliary), Guaiacol
Overall Yield ~11.5%[1]Moderate to High (estimated)High
Stereoselectivity Mixture of erythro and threo isomersMixture of erythro and threo isomersHigh (e.g., >99% ee for specific stereoisomers)[2]
Number of Steps 5~4-5~5
Key Reactions Friedel-Crafts acylation, Bromination, Williamson ether synthesis, Aldol (B89426) condensation, ReductionAldol-type condensation, ReductionChiral auxiliary-mediated aldol reaction, Etherification, Deprotection
Scalability Demonstrated on a laboratory scalePotentially scalableCan be scaled up to provide multigram quantities[2]
Complexity ModerateModerateHigh

Synthesis Route 1: Five-Step Synthesis from Guaiacol

This is a widely cited classical approach for the synthesis of GGE. It involves a sequential five-step process starting from readily available guaiacol.

Experimental Protocol

Step 1: Synthesis of 4-Acetylguaiacol Guaiacol is acylated with acetic acid in the presence of a mixture of 85% phosphoric acid and anhydrous phosphorus pentoxide. The reaction mixture is heated, and the product, 4-acetylguaiacol, is isolated after workup.

Step 2: Synthesis of 4-(Bromoacetyl)guaiacol 4-Acetylguaiacol is brominated using a brominating agent like copper(II) bromide or elemental bromine in a suitable solvent to yield 4-(bromoacetyl)guaiacol.

Step 3: Synthesis of 4-(2-Methoxyphenoxy)acetylguaiacol The key β-O-4 ether linkage is formed through a Williamson ether synthesis by reacting 4-(bromoacetyl)guaiacol with the sodium salt of guaiacol.

Step 4: Synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-3-hydroxypropan-1-one An aldol-type condensation is performed by reacting 4-(2-methoxyphenoxy)acetylguaiacol with formaldehyde in the presence of a base.

Step 5: Synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE) The final step involves the reduction of the ketone functionality in 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-3-hydroxypropan-1-one using a reducing agent like sodium borohydride (B1222165) to afford GGE as a mixture of erythro and threo diastereomers.[1] The overall yield reported for this five-step synthesis is approximately 11.5%.[1]

Synthesis Pathway

Guaiacol_Synthesis Guaiacol Guaiacol Step1 Friedel-Crafts Acylation (Acetic Acid, PPA) Guaiacol->Step1 Intermediate1 4-Acetylguaiacol Step1->Intermediate1 Step2 Bromination (e.g., CuBr2) Intermediate1->Step2 Intermediate2 4-(Bromoacetyl)guaiacol Step2->Intermediate2 Step3 Williamson Ether Synthesis (Guaiacol, Base) Intermediate2->Step3 Intermediate3 4-(2-Methoxyphenoxy)acetylguaiacol Step3->Intermediate3 Step4 Aldol Condensation (Formaldehyde, Base) Intermediate3->Step4 Intermediate4 1-(4-Hydroxy-3-methoxyphenyl)-2- (2-methoxyphenoxy)-3-hydroxypropan-1-one Step4->Intermediate4 Step5 Reduction (e.g., NaBH4) Intermediate4->Step5 GGE Guaiacylglycerol-β-guaiacyl ether Step5->GGE

Caption: Five-step synthesis of GGE from guaiacol.

Synthesis Route 2: Synthesis from Vanillin

This route utilizes vanillin, another readily available starting material derived from lignin, and builds the GGE structure through a convergent synthesis. A similar strategy has been successfully employed for the synthesis of related β-O-4 lignin model compounds.[3][4]

Experimental Protocol (Adapted from Nakatsubo et al. for a similar compound)[3]

Step 1: Protection of Vanillin The phenolic hydroxyl group of vanillin is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent side reactions in subsequent steps.

Step 2: Synthesis of Ethyl 2-methoxyphenoxyacetate Guaiacol is reacted with ethyl bromoacetate (B1195939) in the presence of a base to form the corresponding ether.

Step 3: Aldol-type Condensation The protected vanillin is reacted with the lithium enolate of ethyl 2-methoxyphenoxyacetate (generated using a strong base like lithium diisopropylamide, LDA) in an aldol-type condensation to form the carbon skeleton of GGE.

Step 4: Reduction of the Ester and Deprotection The ester group in the condensation product is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). The protecting group on the phenolic hydroxyl is subsequently removed under acidic conditions to yield GGE. A similar synthesis for guaiacylglycerol-β-coniferyl aldehyde ether reported an overall yield of about 52%.[3]

Synthesis Pathway

Vanillin_Synthesis Vanillin Vanillin Step1a Protection Vanillin->Step1a Guaiacol Guaiacol Step1b Etherification Guaiacol->Step1b Intermediate1a Protected Vanillin Step1a->Intermediate1a Step2 Aldol Condensation (LDA) Intermediate1a->Step2 Intermediate1b Ethyl 2-methoxyphenoxyacetate Step1b->Intermediate1b Intermediate1b->Step2 Intermediate2 Condensation Product Step2->Intermediate2 Step3 Reduction & Deprotection (e.g., LiAlH4, Acid) Intermediate2->Step3 GGE Guaiacylglycerol-β-guaiacyl ether Step3->GGE

Caption: Synthesis of GGE starting from vanillin and guaiacol.

Synthesis Route 3: Enantioselective Synthesis

For studies requiring stereochemically pure isomers of GGE, an enantioselective synthesis is necessary. This approach often employs chiral auxiliaries to control the stereochemistry of the newly formed chiral centers.

Experimental Protocol (Based on the Evans Aldol Approach)[2]

Step 1: Preparation of the Chiral Acyl Oxazolidinone A protected vanillin derivative (e.g., with a benzyl (B1604629) group) is converted to the corresponding acid chloride and then reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form the chiral acyl oxazolidinone.

Step 2: Evans Aldol Reaction The chiral acyl oxazolidinone undergoes a highly diastereoselective aldol reaction with an appropriate aldehyde (e.g., benzyloxyacetaldehyde) in the presence of a Lewis acid to set the stereochemistry at the α and β positions.

Step 3: Etherification with Guaiacol The hydroxyl group at the β-position is then used for a Williamson ether synthesis with guaiacol to introduce the β-O-4 linkage.

Step 4: Reductive Cleavage of the Chiral Auxiliary The chiral auxiliary is removed by a reductive cleavage, for instance, with lithium borohydride, which also reduces the carbonyl group to a hydroxyl group.

Step 5: Deprotection Finally, the protecting groups on the phenolic hydroxyl and the side chain are removed (e.g., by hydrogenolysis) to yield the enantiomerically pure GGE. This method has been reported to provide high overall yields and excellent enantiomeric excess (>99% ee) for β-O-4 lignin dimer models.[2]

Synthesis Pathway

Enantioselective_Synthesis ProtectedVanillin Protected Vanillin Derivative Step1 Acylation ProtectedVanillin->Step1 ChiralAux Chiral Auxiliary ChiralAux->Step1 Intermediate1 Chiral Acyl Oxazolidinone Step1->Intermediate1 Step2 Evans Aldol Reaction Intermediate1->Step2 Intermediate2 Aldol Adduct Step2->Intermediate2 Step3 Etherification (Guaiacol, Base) Intermediate2->Step3 Intermediate3 Ether-linked Intermediate Step3->Intermediate3 Step4 Auxiliary Cleavage & Reduction Intermediate3->Step4 Intermediate4 Protected GGE Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 GGE Enantiopure GGE Step5->GGE

Caption: Enantioselective synthesis of GGE.

Conclusion

The choice of synthesis route for Guaiacylglycerol-β-guaiacyl ether depends on the specific requirements of the research. The five-step synthesis from guaiacol is a well-established method suitable for obtaining racemic GGE for general studies. The synthesis from vanillin offers a potentially higher-yielding alternative, also producing a racemic mixture. For investigations where stereochemistry is critical, such as in enzymatic degradation studies, the enantioselective synthesis is the method of choice, providing access to stereochemically pure isomers in high yields, albeit with a more complex procedure. Researchers should carefully consider the trade-offs between yield, stereocontrol, scalability, and experimental complexity when selecting a synthetic strategy.

References

A Comparative Guide to Guaiacylglycerol-beta-guaiacyl ether (GGE) and Veratrylglycerol-β-guaiacyl ether (VGE) in Lignin Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the application of phenolic versus non-phenolic β-O-4 lignin (B12514952) model compounds.

Introduction

Lignin, a complex aromatic biopolymer, is a critical component of plant cell walls, providing structural integrity. Its intricate and irregular structure, dominated by various ether and carbon-carbon linkages, presents a significant challenge to its valorization. To unravel the mechanisms of lignin degradation and modification, researchers extensively utilize model compounds that represent specific linkages found in the native polymer. Among the most abundant and crucial linkages is the β-O-4 (arylglycerol-β-aryl ether) bond, which constitutes over 50% of the linkages in many lignin types.

Guaiacylglycerol-beta-guaiacyl ether (GGE) and veratrylglycerol-β-guaiacyl ether (VGE) are two of the most widely employed dimeric model compounds for studying the cleavage of the β-O-4 linkage. Their selection is pivotal as they represent phenolic and non-phenolic β-O-4 structures, respectively, which exhibit distinct reactivities in various degradation processes. This guide provides a comprehensive comparison of GGE and VGE, supported by experimental data, to aid researchers in selecting the appropriate model compound for their specific study.

Structural Comparison: The Critical Hydroxyl Group

The fundamental difference between GGE and VGE lies in the presence of a free phenolic hydroxyl group on the α-position aromatic ring (A-ring) of GGE, which is absent in VGE where it is replaced by a methoxy (B1213986) group. This seemingly minor structural variance significantly impacts the electronic properties and reactivity of the entire molecule.

  • This compound (GGE): Possesses a free phenolic hydroxyl group, making it a suitable model for the terminal units of lignin chains or structures where the phenolic group is not involved in other linkages.

  • Veratrylglycerol-β-guaiacyl ether (VGE): The phenolic hydroxyl group is etherified (methoxylated), rendering it a non-phenolic model. This structure is representative of the internal, etherified units within the lignin polymer.

Below is a diagram illustrating the structural differences between GGE and VGE.

Lignin_Models cluster_GGE This compound (GGE) cluster_VGE Veratrylglycerol-β-guaiacyl ether (VGE) GGE_img GGE_img VGE_img VGE_img

Caption: Chemical structures of GGE (phenolic) and VGE (non-phenolic) lignin model compounds.

Synthesis Overview

Both GGE and VGE can be synthesized through multi-step procedures, typically involving the coupling of appropriately substituted aromatic precursors.

General Synthetic Workflow:

Synthesis_Workflow A Starting Aromatics (e.g., vanillin (B372448), guaiacol) B Protection of Functional Groups A->B Protection C Key Condensation Reaction (Formation of β-O-4 linkage) B->C Coupling D Modification of Side Chain C->D Reduction/ Oxidation E Deprotection D->E Removal of protecting groups F Purification (e.g., chromatography) E->F Isolation G Final Product (GGE or VGE) F->G

Caption: A generalized synthetic workflow for GGE and VGE.

A common route for GGE synthesis involves the reaction of α-bromoacetovanillone with guaiacol (B22219), followed by reduction and hydrolysis steps.[1] The synthesis of VGE follows a similar strategy, but starts with veratraldehyde instead of vanillin to yield the methoxy-protected A-ring.

Comparative Performance in Degradation Studies

The phenolic hydroxyl group in GGE makes it more susceptible to certain degradation pathways compared to the non-phenolic VGE. This is a critical consideration when designing experiments to model specific aspects of lignin depolymerization.

Pyrolytic Degradation

Pyrolysis involves the thermal decomposition of materials in the absence of oxygen. Studies on GGE have shown that the primary reaction at lower temperatures (200-300°C) is the homolytic cleavage of the Cβ-O bond, yielding guaiacol as a major product.[2][3] At higher temperatures, a more complex mixture of products is formed due to secondary reactions.[3] While direct comparative pyrolysis data with VGE is scarce in the literature, it is generally understood that the absence of the phenolic hydroxyl group in VGE would lead to a higher thermal stability of the β-O-4 linkage under pyrolytic conditions.

Enzymatic Degradation

Enzymatic degradation is a key process in biological lignin depolymerization. Certain enzymes, such as dye-decolorizing peroxidases (DyPs), have been shown to cleave the β-O-4 linkage in both GGE and VGE.[4][5] However, the substrate preference and reaction products can differ. For example, some bacterial DyPs have been reported to degrade the non-phenolic VGE, highlighting their potential role in degrading the internal structures of lignin.[5] In one study, a laccase from Fomitiporia mediterranea was shown to cleave both fluorous-tagged GGE and VGE, with the product distribution being pH-dependent.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a promising chemical method for lignin depolymerization. The presence of the phenolic hydroxyl group in GGE can influence the reaction pathway and catalyst activity. For instance, some catalytic systems may be more effective in cleaving the β-O-4 bond in phenolic models due to electronic effects or specific interactions with the catalyst surface. Conversely, VGE is a more appropriate model for studying the cleavage of the more recalcitrant non-phenolic β-O-4 linkages that are abundant within the lignin polymer.

Quantitative Data Summary

The following table summarizes representative data from different studies on the degradation of GGE and VGE. It is important to note that the experimental conditions are not identical, and therefore, this table should be used for general comparison rather than a direct quantitative assessment.

Model CompoundDegradation MethodKey Reaction ConditionsMajor ProductsConversion/YieldReference
GGE Pyrolysis-GC/MS200-300 °C, He atmosphereGuaiacolMajor product[2]
GGE Subcritical Water250 °C, 30 minGuaiacol, Catechol, Phenol~50% conversion[6]
VGE Enzymatic (DyP)pH 4.0, 37 °C, 24 hVeratraldehyde, Guaiacol-[5]
VGE Anaerobic Bacteria37 °C, 24 hGuaiacoxyacetic acid, Vanillin19% degradation[7]

Experimental Protocols

Pyrolysis of this compound (GGE)

This protocol is a representative example based on methodologies reported in the literature.[2][3]

Objective: To analyze the thermal degradation products of GGE.

Apparatus:

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) system.

  • Pyrolyzer (e.g., CDS Pyroprobe).

  • GC column suitable for separating phenolic compounds (e.g., DB-5ms).

Procedure:

  • A small amount of GGE (approximately 0.1-0.5 mg) is placed in a quartz sample tube.

  • The tube is inserted into the pyrolyzer.

  • The sample is pyrolyzed at a set temperature (e.g., 300°C, 500°C, or 700°C) for a short duration (e.g., 10-20 seconds) under an inert atmosphere (e.g., helium).

  • The pyrolysis products are immediately transferred to the GC injector.

  • The products are separated on the GC column using a suitable temperature program (e.g., initial temperature of 50°C, ramped to 280°C).

  • The separated compounds are detected and identified by the Mass Spectrometer.

  • Product quantification is typically performed by integrating the peak areas and comparing them to internal or external standards.

Enzymatic Degradation of Veratrylglycerol-β-guaiacyl ether (VGE)

This protocol is a generalized procedure based on studies of enzymatic lignin model compound degradation.[4][5]

Objective: To assess the ability of an enzyme (e.g., a peroxidase) to cleave the β-O-4 bond in VGE.

Materials:

  • Veratrylglycerol-β-guaiacyl ether (VGE)

  • Purified enzyme (e.g., Dye-decolorizing peroxidase)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.0)

  • Hydrogen peroxide (H₂O₂) as a co-substrate for peroxidases

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

Procedure:

  • A reaction mixture is prepared containing VGE (e.g., 1 mM) in the appropriate buffer.

  • The purified enzyme is added to the reaction mixture to a final concentration (e.g., 1 µM).

  • The reaction is initiated by the addition of H₂O₂ (e.g., 0.1 mM).

  • The reaction is incubated at a specific temperature (e.g., 37°C) with shaking for a defined period (e.g., 24 hours).

  • At various time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding a strong acid or organic solvent).

  • The samples are centrifuged to remove any precipitate.

  • The supernatant is analyzed by HPLC to separate and quantify the remaining substrate (VGE) and the degradation products (e.g., veratraldehyde, guaiacol).

  • Products are identified by comparing their retention times and UV or mass spectra with those of authentic standards.

Conclusion and Recommendations

The choice between this compound (GGE) and veratrylglycerol-β-guaiacyl ether (VGE) as a lignin model compound is dictated by the specific research question.

  • GGE is the model of choice for studying reactions involving the phenolic hydroxyl group , which are relevant to the degradation of the termini of lignin chains and in processes where this group plays a key role, such as in certain pulping and oxidation reactions. Its higher reactivity in some systems can provide insights into the initial stages of lignin breakdown.

  • VGE is indispensable for investigating the cleavage of the more recalcitrant non-phenolic β-O-4 linkages , which are representative of the internal structure of the lignin polymer. Studies with VGE are crucial for developing catalysts and enzymes that can effectively depolymerize the bulk of the lignin macromolecule.

For a comprehensive understanding of lignin degradation, it is often beneficial to utilize both GGE and VGE in parallel experiments. This dual approach allows for the elucidation of the distinct mechanisms involved in the cleavage of phenolic and non-phenolic β-O-4 ether bonds, ultimately contributing to the development of more efficient lignin valorization strategies.

References

A Comparative Guide to Analytical Methods for Guaiacylglycerol-β-guaiacyl ether (GGE) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent analytical techniques for the characterization and quantification of Guaiacylglycerol-β-guaiacyl ether (GGE), a model compound for the β-O-4 linkage in lignin. The comparison focuses on Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HPLC-HRMS), offering insights into their respective methodologies and applications.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key characteristics and performance attributes of Py-GC/MS and HPLC-HRMS for the analysis of GGE, based on available research.

FeaturePyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HPLC-HRMS)
Principle Thermal decomposition of the sample followed by separation and detection of volatile fragments.Separation of the analyte from a mixture based on its interaction with a stationary and mobile phase, followed by high-resolution mass detection.
Primary Application for GGE Investigation of thermal degradation pathways and identification of pyrolysis products.[1][2][3]Accurate detection and quantification of GGE and its degradation/modification products in aqueous environments.[4][5]
Sample State Solid or non-volatile liquidLiquid
Reported Analytes Guaiacol, 2-methoxybenzaldehyde, vanillin, and other phenolic compounds resulting from GGE pyrolysis.[1][3]Intact GGE and its degradation products in solution.[4][5]
Quantitative Capability Primarily qualitative and semi-quantitative for degradation products.High accuracy and precision for quantification of GGE and its products.[4][5]
Noted Instrumentation Pyrolyzer coupled with a Gas Chromatograph-Mass Spectrometer.[1][3]High-Performance Liquid Chromatograph coupled with a Time-of-Flight Mass Spectrometer (TOF-MS).[4][5]

Experimental Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol for GGE Analysis

This protocol is based on methodologies described for the analysis of GGE pyrolysis products.[1][3]

Objective: To identify the thermal decomposition products of GGE.

Instrumentation:

  • Pyrolyzer

  • Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

Procedure:

  • Sample Preparation: A small amount of purified GGE is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer. The pyrolysis temperature is programmed to specific setpoints (e.g., 200, 300, 500, 600, 700, and 800 °C) to investigate the degradation at different temperatures.[1][3]

  • Gas Chromatography: The volatile pyrolysis products are transferred to the GC column.

    • GC Inlet Temperature: 300 °C

    • Split Mode: 1:20

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • GC Oven Program: The oven temperature is held constant at 300 °C.

    • Column: 25 m x 0.25 mm I.D., 0.25 µm stationary phase (e.g., 5% phenyl polydimethylsiloxane).[4]

  • Mass Spectrometry: The separated compounds are introduced into the mass spectrometer for detection and identification.

    • Mass Range: m/z 10–650

    • Solvent Delay: None

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the pyrolysis products by comparing them with mass spectral libraries and known standards.

High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HPLC-HRMS) Protocol for GGE Analysis

This protocol is based on methodologies for the accurate quantification of GGE and its degradation products in an aqueous environment.[4][5]

Objective: To accurately detect and quantify GGE and its degradation products in a liquid sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight, TOF-MS)

Procedure:

  • Sample Preparation: GGE samples are prepared in a suitable solvent (e.g., aqueous solution) to a known concentration. For degradation studies, samples are collected at different time points or after specific treatments.

  • Chromatographic Separation: The sample is injected into the HPLC system.

    • Column: A reverse-phase column is typically used.

    • Mobile Phase: A gradient of solvents, such as water and acetonitrile, often with a modifier like formic acid, is used to separate the analytes.

    • Flow Rate: A typical flow rate is maintained (e.g., 0.5 mL/min).

    • Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the HRMS.

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Mass Analysis: The mass spectrometer is operated in a high-resolution mode to accurately measure the mass-to-charge ratio of the ions.

    • Data Acquisition: Data is acquired over a specific mass range to include the parent compound and expected products.

Data Analysis: The concentration of GGE and its products is determined by integrating the peak areas from the extracted ion chromatograms and comparing them to a calibration curve generated from standards of known concentrations. High-resolution mass data allows for the confident identification of compounds based on their accurate mass.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and comparability of analytical data.

Analytical_Method_Cross_Validation_Workflow A Define Analytical Requirement (e.g., Quantification of GGE) B Select Candidate Methods (e.g., HPLC-HRMS, Py-GC/MS) A->B C1 Method 1 Development & Optimization B->C1 C2 Method 2 Development & Optimization B->C2 D1 Method 1 Validation (Linearity, Accuracy, Precision) C1->D1 D2 Method 2 Validation (Linearity, Accuracy, Precision) C2->D2 E Cross-Validation Study Design (Same set of samples) D1->E D2->E F Analysis of Samples by Both Methods E->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->G H Evaluation of Agreement & Discrepancies G->H I Conclusion on Method Comparability & Interchangeability H->I

Caption: Workflow for cross-validating analytical methods.

References

A Comparative Guide to the Degradation of Guaiacylglycerol-β-guaiacyl ether: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that represents the most common linkage in lignin (B12514952), the β-O-4 aryl ether bond. Understanding its degradation is pivotal for the valorization of lignin into valuable aromatic chemicals and for elucidating the biological processes of wood decay. This guide provides an objective comparison of the enzymatic and chemical methods used to break down GGE, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The degradation of GGE through different methods yields a variety of aromatic compounds. The efficiency and product distribution are key metrics for comparison.

Degradation MethodKey ParametersMajor ProductsProduct Yield/Relative AbundanceReference
Enzymatic Degradation (β-etherase pathway) Enzyme cocktail (LigD, LigN, LigE, LigF, NaGSTNU, AvGR), NAD+, GSHGuaiacol (B22219), Hydroxypropiovanillone (HPV)Complete conversion of GGE reported[1]
Enzymatic Degradation (Fungal β-etherase) Dichomitus squalens Ds-GST1, GSH, 30°C, pH 8.0GuaiacolSpecific activity: 117 pmol of guaiacol/mg of enzyme/min[2]
Chemical Degradation (Pyrolysis) 200°CGuaiacol100% (relative peak area)[3][4][5]
300°CGuaiacol, 2-methoxy-4-vinylphenol100%, 20.3% (relative peak area)[3][4][5]
500°CGuaiacol, Vanillin (B372448), 2-methoxy-4-vinylphenol, Creosol100%, 35.8%, 30.1%, 28.5% (relative peak area)[3][4][5]
Chemical Degradation (Alkaline Aerobic Oxidation) 4.0 M NaOH, 120°C, O2, 60 minVanillin, Guaiacol, Enol ether intermediate~18% yield, ~12% yield, ~5% yield[6][7]
Chemical Degradation (Subcritical Water) 150-250°CSignificant breakdown observed, products include other phenolic dimersQuantitative data not available in a comparable format[8]

Note: The yields and relative abundances are reported as found in the cited literature and may not be directly comparable due to different analytical methods and reporting standards.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the enzymatic and chemical degradation of GGE.

Experimental_Workflow cluster_Preparation Preparation cluster_Degradation Degradation Methods cluster_Analysis Product Analysis cluster_Comparison Comparison GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Enzymatic Enzymatic Degradation GGE->Enzymatic Chemical Chemical Degradation GGE->Chemical GCMS GC-MS Enzymatic->GCMS HPLCMS HPLC-MS Enzymatic->HPLCMS Chemical->GCMS Chemical->HPLCMS Data Quantitative Data Comparison (Yields, Rates) GCMS->Data Products Product Profile Analysis GCMS->Products HPLCMS->Data HPLCMS->Products

Caption: A generalized workflow for comparing GGE degradation methods.

Enzymatic Degradation Pathway of GGE

This diagram illustrates the β-etherase pathway for the degradation of GGE, a key process in bacterial lignin breakdown.

Enzymatic_Degradation_Pathway cluster_Enzymes Enzymes & Cofactors GGE Guaiacylglycerol-β-guaiacyl ether (GGE) Oxidized_GGE α-keto-GGE GGE->Oxidized_GGE Oxidation Products Guaiacol + Glutathione-HPV Adduct Oxidized_GGE->Products β-O-4 Cleavage Final_Products Guaiacol + Hydroxypropiovanillone (HPV) Products->Final_Products Glutathione (B108866) Removal LigD LigD/LigN (Dehydrogenase) NADH NADH LigD->NADH LigEF LigE/LigF (β-etherase) LigEF->Products LigG LigG (Glutathione Lyase) GSSG GSSG LigG->GSSG NAD NAD+ NAD->LigD GSH_in Glutathione (GSH) GSH_in->LigEF GSH_out Glutathione (GSH) GSH_out->LigG

Caption: The bacterial β-etherase pathway for GGE degradation.

Experimental Protocols

Enzymatic Degradation of GGE using a β-Etherase System

This protocol is based on the in vitro reconstruction of the β-etherase pathway from Sphingobium sp. SYK-6.

Materials:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Purified enzymes: LigD, LigN, LigE, LigF, NaGSTNU (or LigG), and a glutathione reductase (e.g., AvGR)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Reduced glutathione (GSH)

  • NADPH or NADH (for cofactor recycling by glutathione reductase)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and GSH at appropriate concentrations (e.g., 1 mM each).

  • Add GGE to the reaction mixture to a final concentration of, for example, 1 mM.

  • Initiate the reaction by adding the enzyme cocktail (LigD, LigN, LigE, LigF, NaGSTNU, and AvGR) to the mixture.

  • Incubate the reaction at a controlled temperature, for instance, 30°C, with gentle agitation.

  • At specific time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-MS or GC-MS to identify and quantify the degradation products (e.g., guaiacol and HPV) and the remaining GGE.

Chemical Degradation of GGE by Pyrolysis-GC-MS

This protocol describes the thermal degradation of GGE followed by immediate analysis of the products.

Materials:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system

  • Sample cups for the pyrolyzer

Procedure:

  • Weigh a small amount of GGE (typically in the microgram range) into a sample cup.

  • Place the sample cup into the autosampler of the pyrolyzer.

  • Set the pyrolysis temperature program. For example, a single-shot pyrolysis can be performed at various temperatures (e.g., 200°C, 300°C, 500°C) to observe the change in product distribution.[3][4][5]

  • Set the GC-MS conditions:

    • GC Inlet Temperature: e.g., 300°C.

    • Carrier Gas: Helium.

    • Column: A suitable capillary column for separating phenolic compounds (e.g., a DB-5ms).

    • Oven Temperature Program: A temperature gradient to separate the pyrolysis products, for example, starting at 50°C and ramping up to 300°C.

    • MS Detector: Set to scan a mass range appropriate for the expected products (e.g., m/z 40-550).

  • Initiate the Py-GC-MS analysis. The pyrolyzer will rapidly heat the sample to the set temperature, and the volatile degradation products will be transferred to the GC column for separation and subsequent detection by the MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the pyrolysis products.

Chemical Degradation of GGE in Subcritical Water

This protocol outlines the degradation of GGE using water at elevated temperature and pressure below its critical point.

Materials:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • High-pressure reactor vessel

  • Deionized water

  • HPLC-MS system

  • Quenching solution (e.g., ice bath and/or addition of an organic solvent)

Procedure:

  • Prepare a solution or suspension of GGE in deionized water in a high-pressure reactor vessel.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Heat the reactor to the desired subcritical water temperature (e.g., 150°C, 200°C, or 250°C). The pressure will increase due to the heating of the water.

  • Maintain the reaction at the set temperature for a specific duration (e.g., 1 hour).

  • After the reaction time, rapidly cool the reactor to quench the reaction.

  • Open the reactor and collect the liquid sample.

  • Filter the sample to remove any solid residues.

  • Analyze the liquid sample by HPLC-MS to identify and quantify the degradation products and any remaining GGE. A reverse-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient.

References

A Researcher's Guide to Assessing the Purity of Synthesized Guaiacylglycerol-beta-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lignin (B12514952) chemistry and related fields, the purity of synthesized model compounds like Guaiacylglycerol-beta-guaiacyl ether (GβGE) is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of GβGE, complete with experimental protocols and data presentation to aid in method selection and implementation.

This compound is a key dimeric model compound representing the most abundant β-O-4 linkage in lignin. Its synthesis, while well-established, can result in impurities stemming from unreacted starting materials or side-products from the multi-step reaction sequence. Therefore, rigorous purity assessment is a critical step following synthesis and purification. This guide compares the three most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques for GβGE Purity Assessment

The choice of analytical technique for purity assessment often depends on the available instrumentation, the desired level of accuracy and precision, and the nature of the potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of GβGE.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase, with mass-based detection.Intrinsic quantitative nature based on the direct proportionality of signal intensity to the number of nuclei.
Typical Purity Range 95-99.9%97-99.9%98-100% (with high accuracy)
Limit of Detection (LOD) ng to µg rangepg to ng rangemg range
Limit of Quantification (LOQ) ng to µg rangepg to ng rangemg range
Precision (RSD) < 2%< 5%< 1%
Sample Derivatization Not typically required.May be required to increase volatility and thermal stability.Not required.
Throughput HighMediumLow to Medium
Strengths - Wide applicability to a range of polar and non-polar compounds.- High resolution and sensitivity.- Non-destructive.- Excellent separation efficiency.- High sensitivity and specificity (with MS detection).- Provides structural information of impurities.- Primary analytical method (can be calibrated without a standard of the analyte).- Highly accurate and precise.- Provides structural confirmation.
Limitations - Requires a suitable chromophore for UV detection.- Can be time-consuming to develop methods.- Limited to thermally stable and volatile compounds.- Derivatization can introduce errors.- Lower sensitivity compared to chromatographic methods.- Requires a relatively pure reference standard for accurate quantification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable purity data. Below are representative protocols for each of the discussed techniques, which can be adapted and optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine analysis of GβGE purity and can be adapted for the quantification of known impurities if reference standards are available.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    10 10 90
    13 10 90
    13.1 70 30

    | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized GβGE and dissolve in 1 mL of mobile phase B (acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For a compound like GβGE, derivatization is often necessary to improve its volatility and thermal stability. Pyrolysis-GC-MS is also a common method for the characterization of lignin model compounds[1].

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[1].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min[1].

    • Ramp: 10 °C/min to 250 °C, hold for 2 min[1].

  • Injector Temperature: 250 °C[1].

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Sample Preparation (with derivatization):

    • Accurately weigh 1 mg of GβGE into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Dilute with 900 µL of hexane (B92381) before injection.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the GβGE sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (1H):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both analyte and standard). A d1 of 30 seconds is generally a safe starting point.

    • Pulse Angle: 90° flip angle.

    • Acquisition Time (aq): At least 3 seconds.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply a small amount of line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum.

    • Perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of GβGE and a signal from the internal standard.

  • Purity Calculation: The purity of the GβGE sample can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to GβGE and the internal standard, respectively.

Visualization of Experimental Workflow

To provide a clear overview of the process for assessing the purity of synthesized GβGE, the following workflow diagram has been generated.

G Workflow for Purity Assessment of Synthesized GßGE cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_conclusion Final Assessment start Synthesize GßGE purify Purify by Column Chromatography start->purify hplc HPLC Analysis purify->hplc Dissolve in mobile phase gcms GC-MS Analysis purify->gcms Derivatize (e.g., with BSTFA) qnmr qNMR Analysis purify->qnmr Dissolve with internal standard data_hplc Peak Purity and Area % hplc->data_hplc data_gcms Peak Identification and Area % gcms->data_gcms data_qnmr Calculate Absolute Purity qnmr->data_qnmr compare Compare Results data_hplc->compare data_gcms->compare data_qnmr->compare report Report Purity compare->report

References

comparison of pyrolysis products from different lignin model dimers

Author: BenchChem Technical Support Team. Date: December 2025

Lignin (B12514952), a complex aromatic polymer, is a major component of lignocellulosic biomass and a promising renewable source for valuable aromatic chemicals. However, its structural heterogeneity, characterized by various inter-unit linkages, complicates the selective production of desired compounds through thermochemical conversion methods like pyrolysis. To unravel the intricate mechanisms of lignin pyrolysis, researchers often utilize model compounds, particularly dimers, which represent the most common linkages found in the natural polymer.

This guide provides an objective comparison of the pyrolysis products derived from different lignin model dimers, supported by experimental data. Understanding how each linkage type behaves under pyrolytic conditions is critical for developing targeted strategies to depolymerize lignin into high-value platform chemicals and biofuels.

Data Presentation: Pyrolysis Product Distribution

The distribution of pyrolysis products is highly dependent on the type of linkage connecting the aromatic units. The following table summarizes the major volatile products and their reported yields from the pyrolysis of several key lignin model dimers. It is important to note that yields can vary significantly based on the specific model compound structure and the experimental conditions (e.g., temperature, heating rate).

Linkage TypeModel Compound ExamplePyrolysis Temp. (°C)Major Volatile ProductsReported Yield (% of total products)Key Findings & References
α-O-4 4-Benzyloxyphenol400Bibenzyl100%At lower temperatures, the primary reaction is the homolytic cleavage of the Cα-O bond, leading to radical recombination.[1][2]
500Bibenzyl51.4%As temperature increases, secondary fragmentation reactions become more prominent, yielding smaller molecules.[1][2]
Toluene (B28343)22.8%
p-Benzoquinone14.8%
Hydroquinone9.5%
β-O-4 Guaiacylglycerol-β-guaiacyl etherNot Specified2-Methoxyphenol (Guaiacol)Major ProductThe β-O-4 ether bond is the most abundant and one of the weakest linkages, readily cleaving to produce monomeric phenols.[3][4]
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-ethanolNot Specified2-Methoxy-4-vinylphenol, 2-Methoxyphenol (Guaiacol)Main ProductsThe initial step is often the homolytic cleavage of the Cβ–O bond.[5]
Oligomeric G-type model250-550Vanillin, 2-Methoxy-4-methylphenolMost Abundant MonomersThe specific products depend on the substituents on the aromatic rings and the side chain.[6]
β-1 1,2-bis(3,5-dimethoxyphenyl)propane-1,3-diolNot Specified3,5-Dimethoxybenzaldehyde (B42067)>50%This C-C linkage is stronger than ether bonds. Decomposition occurs via concerted mechanisms and Cα-Cβ homolysis.[7][8]
1,3-Dimethoxy-5-vinylbenzene-
3,5-Dimethoxybenzyl alcoholSecondary Product
1,3-DimethoxybenzeneSecondary Product
β-5 Dehydrodiconiferyl alcohol5004-Methylguaiacol~6.6 mol%The β-5 linkage, which forms a coumaran structure, primarily yields products derived from the 'A' moiety of the dimer.
5-5' Biphenylic structures450-550GuaiacolNot QuantifiedThe 5-5' (biphenyl) C-C bond is highly resistant to thermal cleavage and often remains as a dimer or contributes to char formation. It can, however, be a source of guaiacol.[9]

Deciphering the Pyrolysis Pathways

The variation in product distribution directly reflects the different stabilities and cleavage mechanisms of the inter-unit linkages.

  • β-O-4 (Aryl Ether): As the most prevalent and labile linkage in lignin, its cleavage has been extensively studied. Pyrolysis proceeds through two primary pathways: homolytic cleavage of the Cβ-O ether bond and concerted retro-ene fragmentation.[3][4] These reactions lead to a high yield of monomeric phenolic compounds, such as guaiacol, syringol, and their derivatives, which are valuable chemical feedstocks.[3][5]

  • α-O-4 (Aryl Ether): The pyrolysis of α-O-4 model compounds also initiates with the cleavage of the ether bond (Cα-O), which has a low bond dissociation energy.[1][2] At lower temperatures (around 400°C), the resulting radicals tend to recombine, forming larger molecules like bibenzyl.[1] At higher temperatures (≥500°C), these primary products undergo secondary pyrolysis, fragmenting into smaller, more stable molecules like toluene and various phenols.[1][2]

  • β-1 (Phenylcoumaran): This linkage involves a C-C bond (Cα-Cβ) and is significantly more stable than the common ether linkages. Its pyrolysis requires higher energy and proceeds through different mechanisms. The major pathway is Cα-Cβ cleavage, which results in the formation of benzaldehydes and styrenes.[7][8] For instance, the pyrolysis of a β-1 dimer model yielded 3,5-dimethoxybenzaldehyde as the main product.[8]

  • 5-5' (Biphenyl): The direct C-C linkage between two aromatic rings is the most resistant to thermochemical cleavage. Consequently, dimers with this linkage have low reactivity for depolymerization and are more likely to repolymerize into char. While they can be a source of simple phenols like guaiacol, they often remain as dimeric units in the bio-oil.[9]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing analytical pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC/MS).

1. Sample Preparation: Lignin model dimer compounds are synthesized and purified to ensure high purity. For pyrolysis, a small, precise amount of the sample (typically in the microgram range) is placed in a quartz tube or a sample cup.

2. Analytical Pyrolysis: A dedicated pyrolyzer, such as a CDS Pyroprobe, is used. The sample is rapidly heated to the target temperature (e.g., 400-600°C) at a very high heating rate (e.g., 10,000 °C/s) under an inert atmosphere (typically Helium).[1][2] This rapid heating minimizes secondary reactions of the primary pyrolysis products. The volatile products are then swept directly into the injector of a gas chromatograph.

3. Product Separation and Identification (GC-MS): The volatile pyrolysis products are separated based on their boiling points and interaction with the stationary phase in a GC capillary column (e.g., HP-5MS).[2] The column temperature is programmed to increase gradually to elute compounds over a wide range of volatilities. As compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "fingerprint" for identifying each compound by comparing it to spectral libraries (e.g., NIST).

4. Quantification: The abundance of each product is determined by the area of its corresponding peak in the gas chromatogram. Quantification is typically performed by calculating the relative peak area of each compound as a percentage of the total peak area of all identified products. For absolute quantification, calibration with authentic standards is required.

5. Theoretical Calculations: To complement experimental results, studies often employ Density Functional Theory (DFT) calculations. These computational methods are used to calculate bond dissociation energies and model reaction pathways to determine the most energetically favorable decomposition mechanisms for a given dimer.[3][5]

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for analyzing the pyrolysis products of lignin model dimers.

G cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis cluster_output Results Dimer Lignin Model Dimer Pyrolyzer Analytical Pyrolyzer (e.g., 400-600°C, He atm) Dimer->Pyrolyzer μg sample GC Gas Chromatography (GC) (Separation) Pyrolyzer->GC Volatile Products MS Mass Spectrometry (MS) (Identification) GC->MS Data Data Processing (Quantification) MS->Data Products Product Distribution & Yields Data->Products

Fig. 1: Experimental workflow for Py-GC/MS analysis.

Conclusion

The pyrolysis of lignin model dimers reveals a clear structure-reactivity relationship, where the type of inter-unit linkage dictates the resulting product distribution.

  • Ether linkages (β-O-4, α-O-4) are the most reactive and are the primary source of valuable monomeric phenols.

  • Carbon-carbon linkages (β-1, β-5) are more stable, requiring higher energy for cleavage and leading to different product slates, including aldehydes and styrenes.

  • Biphenyl linkages (5-5') are the most recalcitrant, contributing significantly to char formation.

This fundamental understanding, derived from model compound studies, is essential for the rational design of catalysts and pyrolysis processes. By targeting the cleavage of specific bonds while preventing undesirable secondary reactions, it is possible to steer the depolymerization of real lignin towards a narrower distribution of high-value aromatic chemicals, thereby enhancing the economic viability of biomass refineries.

References

Catalytic Depolymerization of Guaiacylglycerol-β-guaiacyl Ether: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient depolymerization of lignin (B12514952), a complex aromatic polymer, into valuable platform chemicals is a cornerstone of modern biorefinery research. Guaiacylglycerol-β-guaiacyl ether (GGE) serves as a crucial model compound, representing the most abundant (β-O-4) ether linkage within the lignin structure. Cleavage of this bond is a primary target for catalytic upgrading of lignin. This guide provides a comparative analysis of various catalytic systems employed for the depolymerization of GGE, supported by experimental data to aid researchers in the selection and development of effective catalytic strategies.

Comparative Performance of Catalytic Systems

The efficacy of a catalytic system for GGE depolymerization is primarily evaluated based on its ability to achieve high conversion of the starting material and selectively yield desired monomeric aromatic compounds. The following table summarizes the performance of several prominent catalytic systems under various reaction conditions.

Catalytic SystemCatalystSupportTemp. (°C)Time (h)SolventGGE Conversion (%)Guaiacol Yield (%)Coniferyl Alcohol Yield (%)Other Major Products (Yield %)Reference
Noble Metal Catalysts 5 wt% Pd/CCarbon2253Methanol~100--Propanol (B110389) products[1]
5 wt% Pt/CCarbon2253Methanol~100--Propyl and propanol products[1]
5 wt% Ru/CCarbon2253Methanol~100--Propenyl and propyl products[1]
5 wt% Ru/Al₂O₃Alumina (B75360)16020Acetonitrile>9934-Vanillin (13%), Vanillic Acid (11%)[2][3]
Transition Metal Catalysts 5 wt% Ni/CCarbon2253Methanol~100--Propenyl and propyl products[1]
20 wt% Ni/TiO₂TitaniaRoom Temp.-iPrOH100--Acetophenone, Phenol[4]
Base Catalysts NaOH-3000.15Water-High-Phenol, Syringol[5]
Control (No Catalyst) ----Methanol92 ± 6-29 ± 3-[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the comparative assessment of catalytic performance. Below are representative protocols for catalyst preparation, GGE depolymerization, and product analysis.

Catalyst Preparation: Impregnation Method for Ru/Al₂O₃

A common method for preparing supported metal catalysts is incipient wetness impregnation. For a 5 wt% Ru/Al₂O₃ catalyst, the following procedure is indicative[2][3]:

  • Support Preparation: γ-Alumina (γ-Al₂O₃) is dried to remove adsorbed moisture.

  • Precursor Solution: A solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃) or ruthenium(IV) oxide hydrate (B1144303) (RuO₂·xH₂O), is prepared in a suitable solvent (e.g., deionized water or ethanol). The volume of the solution is calculated to match the pore volume of the alumina support.

  • Impregnation: The precursor solution is added dropwise to the alumina support with constant mixing to ensure even distribution.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, to remove the solvent.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 400-500 °C) to decompose the precursor and form ruthenium oxide species on the support.

  • Reduction (optional but common): For creating metallic ruthenium sites, the calcined catalyst is reduced in a stream of hydrogen gas (H₂) at an elevated temperature (e.g., 300-500 °C).

GGE Depolymerization Reaction

A typical batch reaction for GGE depolymerization is conducted as follows[2][3]:

  • Reactor Setup: A high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, a heating mantle, and a temperature controller is used.

  • Loading: The reactor is charged with the GGE substrate, the catalyst (typically 5-10 wt% of the substrate), and the desired solvent (e.g., methanol, ethanol, acetonitrile, or water).

  • Purging and Pressurizing: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air. If the reaction is a hydrogenolysis or hydrogenation, the reactor is then pressurized with hydrogen to the desired pressure. For oxidative cleavage, a mixture of oxygen and an inert gas is used[2].

  • Reaction: The reactor is heated to the target temperature while stirring. The reaction is allowed to proceed for a specified duration.

  • Cooling and Depressurization: After the reaction time is complete, the reactor is cooled to room temperature, and any excess gas is carefully vented.

  • Product Recovery: The reaction mixture (liquid and solid) is collected. The solid catalyst is separated from the liquid product by filtration or centrifugation. The liquid phase, containing the depolymerized products, is then subjected to analysis.

Product Analysis

The identification and quantification of the monomeric products from GGE depolymerization are crucial for evaluating catalyst performance. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating and identifying volatile aromatic monomers. An internal standard (e.g., dodecane) is often used for quantification[4].

  • High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (TOF-MS): This technique is well-suited for the analysis of both volatile and non-volatile products in an aqueous environment, allowing for accurate identification and quantification of a wide range of compounds[6].

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic depolymerization of GGE.

GGE_Depolymerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Depolymerization Reaction cluster_analysis Product Analysis P1 Precursor & Support Selection P2 Impregnation P1->P2 P3 Drying & Calcination P2->P3 P4 Reduction (optional) P3->P4 R1 Reactor Loading (GGE, Catalyst, Solvent) P4->R1 Prepared Catalyst R2 Purging & Pressurizing R1->R2 R3 Heating & Stirring R2->R3 R4 Reaction R3->R4 R5 Cooling & Depressurization R4->R5 A1 Catalyst Separation R5->A1 Reaction Mixture A2 Liquid Product Collection A1->A2 A3 GC-MS / HPLC Analysis A2->A3 A4 Data Interpretation A3->A4 O1 Conversion & Yield Data A4->O1 Results

Caption: A generalized workflow for the catalytic depolymerization of GGE.

Signaling Pathways and Logical Relationships

The depolymerization of GGE over a heterogeneous catalyst involves a series of interconnected steps. The following diagram illustrates the logical relationship between the key stages of the catalytic process.

Catalytic_Depolymerization_Pathway cluster_surface_reaction Catalytic Surface Reactions S1 GGE Adsorption on Catalyst Surface S2 β-O-4 Ether Bond Cleavage S1->S2 Catalyst Catalyst S3 Intermediate Stabilization S2->S3 S4 Product Desorption S3->S4 Products Monomeric Aromatics S4->Products Reactants GGE & H₂/Solvent Reactants->S1

Caption: Key steps in the heterogeneous catalytic depolymerization of GGE.

References

Safety Operating Guide

Safe Disposal of Guaiacylglycerol-beta-guaiacyl Ether: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Guaiacylglycerol-beta-guaiacyl ether (CAS RN: 7382-59-4), a common model compound in lignin (B12514952) monomer research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its safety profile. While not classified under any hazard class according to Regulation (EC) No 1272/2008, it is identified as being very toxic to aquatic life.[1] Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a dust respirator, especially when handling the powder form, to avoid dispersion.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Eye Protection: Safety glasses are mandatory. A face shield may be required in situations with a higher risk of splashing.[2]

  • Skin and Body Protection: Wear protective clothing and, if necessary, protective boots.[2]

Handling and Storage:

  • Handle in a well-ventilated area, preferably with a local exhaust system, to minimize dust or aerosol generation.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands and face thoroughly after handling.[2]

  • Store in a tightly closed container in a cool, dark place.[2]

  • Keep away from incompatible materials such as oxidizing agents.[2]

Spill Response

In the event of a spill:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the product from entering drains, waterways, or the soil.

  • Clean-up: Carefully sweep the solid material into an airtight container, avoiding dust dispersion.[2]

  • Disposal: Dispose of the collected material promptly in accordance with all applicable laws and regulations.[2]

Operational Disposal Plan

The recommended disposal method for this compound is incineration.[2] This procedure should be carried out by a licensed waste disposal contractor.

Step-by-Step Disposal Procedure:

  • Consult Regulations: Before proceeding, consult all federal, state, and local environmental regulations to ensure full compliance.[2]

  • Material Preparation:

    • If possible and permissible, recycle the material.[2]

    • For disposal, you may dissolve or mix the material with a combustible solvent.[2] The choice of solvent should be approved by your institution's environmental health and safety (EHS) department and the waste disposal contractor.

  • Incineration:

    • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[2]

  • Container Disposal: Dispose of the empty container as unused product, following the same regulatory guidelines.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key data for this compound.

PropertyValueSource
CAS Number 7382-59-4[2]
Molecular Formula C₁₇H₂₀O₆[2]
GHS Hazard Classification Aquatic Acute 1[1][3]
Hazard Statement H400: Very toxic to aquatic life[1]
Precautionary Statements P273, P391, P501[1][3]
Storage Temperature 2-8°C[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Execution cluster_verification Verification & Completion start Start: This compound waste identified assess_hazards Assess Hazards: - Aquatic Toxicity (H400) - Review SDS start->assess_hazards consult_regs Consult Regulations: - Federal - State - Local - Institutional EHS assess_hazards->consult_regs prep_for_disposal Prepare for Disposal: - Segregate waste - Label container clearly consult_regs->prep_for_disposal dissolve_solvent Dissolve in a combustible solvent (if applicable and approved) prep_for_disposal->dissolve_solvent incinerate Transfer to Licensed Facility for Chemical Incineration (with afterburner and scrubber) dissolve_solvent->incinerate document Document Disposal: - Manifests - Records incinerate->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guaiacylglycerol-beta-guaiacyl ether
Reactant of Route 2
Guaiacylglycerol-beta-guaiacyl ether

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